Diisohexyl phthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylpentyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-15(2)9-7-13-23-19(21)17-11-5-6-12-18(17)20(22)24-14-8-10-16(3)4/h5-6,11-12,15-16H,7-10,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEROMXYYSQFLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20873995 | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146-50-9, 71850-09-4, 259139-51-0 | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisohexyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-methylpentyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20873995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisohexyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Diisohexyl Phthalate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisohexyl phthalate (DIHP) is a member of the phthalate ester class of compounds, primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, most notably polyvinyl chloride (PVC).[1] Its chemical structure, characterized by a benzene-1,2-dicarboxylate core with two isohexyl ester side chains, imparts a high degree of lipophilicity. This property dictates its solubility profile, favoring miscibility with organic solvents while exhibiting low aqueous solubility.[2] Understanding the solubility of DIHP in various organic solvents is critical for a range of applications, from its use in manufacturing and industrial processes to its extraction and analysis in research and quality control settings. In the pharmaceutical and drug development industries, knowledge of a compound's solubility is fundamental for formulation, purification, and toxicological studies. This guide provides a comprehensive overview of the known solubility of this compound in organic solvents, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.
Quantitative Solubility Data
The quantitative solubility of this compound in a broad range of organic solvents is not extensively documented in publicly available literature. However, data is available for select solvents, particularly those used in biological and analytical research. Phthalate esters, as a class, are generally characterized by their high solubility in many common organic solvents and oils.[2]
Below is a summary of the available quantitative and qualitative solubility data for this compound.
Table 1: Quantitative Solubility of this compound in Selected Solvents
| Solvent/System | Temperature (°C) | Solubility | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 200 mg/mL (598.00 mM) | Requires sonication for dissolution.[3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 60 mg/mL (179.4 mM) | Sonication is recommended.[4] |
| 10% DMSO / 90% Corn Oil | Not Specified | 5 mg/mL (14.95 mM) | Clear solution; requires sonication. For in vivo applications. |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | 5 mg/mL (14.95 mM) | Clear solution; requires sonication. For in vivo applications. |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (7.47 mM) | Clear solution. For in vivo applications. |
Table 2: Qualitative Solubility of this compound in Selected Organic Solvents
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
Experimental Protocols
Accurate determination of solubility is essential for the reliable application and study of this compound. The following are detailed methodologies for key experiments related to solubility determination.
Protocol 1: Gravimetric Solubility Determination
This protocol outlines a fundamental and widely applicable method for determining the solubility of a non-volatile solute like this compound in a volatile organic solvent.
Objective: To determine the mass of this compound that can be dissolved in a specific volume of a given organic solvent at a defined temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Glass vials with solvent-resistant caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.45 µm)
-
Evaporating dish or pre-weighed beaker
-
Drying oven
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume of the organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of undissolved DIHP at the bottom of the vial indicates saturation.
-
-
Sample Collection and Filtration:
-
Allow the vial to stand undisturbed at the controlled temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed evaporating dish or beaker. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporating dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The oven should be well-ventilated.
-
Continue heating until all the solvent has evaporated and a constant weight of the residue is achieved.
-
Allow the evaporating dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporating dish with the dried this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty evaporating dish from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved DIHP (g) / Volume of solvent used for dissolution (L)
-
Protocol 2: Analysis of this compound by Solvent Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of phthalates in various matrices and can be adapted to quantify the concentration of this compound in a solution, which is a key component of solubility studies.
Objective: To accurately quantify the concentration of this compound in a solvent, particularly in complex mixtures or for low-level detection.
Materials:
-
Sample containing this compound dissolved in a specific solvent.
-
An appropriate extraction solvent in which DIHP is highly soluble and which is immiscible with the primary solvent if applicable (e.g., hexane, acetone).
-
Internal standard (e.g., another phthalate not present in the sample).
-
Anhydrous sodium sulfate.
-
Glassware (separatory funnel, vials, etc.).
-
Rotary evaporator or nitrogen evaporator.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
Methodology:
-
Sample Preparation and Extraction:
-
Accurately measure a known volume or weight of the solution containing this compound.
-
If the DIHP is in a solid matrix, it must first be extracted. This involves finely dividing the sample and using a suitable solvent with agitation and potentially heat to extract the phthalate.
-
For liquid samples, a liquid-liquid extraction may be necessary. Add the sample to a separatory funnel with an appropriate, immiscible extraction solvent.
-
Add a known amount of an internal standard to the sample.
-
Shake the separatory funnel vigorously for several minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer containing the extracted this compound.
-
Pass the organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration of the Extract:
-
Reduce the volume of the organic extract using a rotary evaporator or a gentle stream of nitrogen to concentrate the sample. Be careful not to evaporate to complete dryness.
-
Reconstitute the final residue in a known, small volume of a suitable solvent for GC-MS analysis.
-
-
GC-MS Analysis:
-
Calibration: Prepare a series of calibration standards of this compound of known concentrations, each containing the same amount of the internal standard. Analyze these standards by GC-MS to generate a calibration curve.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract into the GC-MS system.
-
Chromatographic Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program that effectively separates this compound from other components in the sample.
-
Mass Spectrometric Detection: Operate the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification, using characteristic ions of this compound.
-
-
Quantification:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the calibration standards.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of DIHP to the internal standard against the calibration curve.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the experimental determination of solubility using the gravimetric method.
Caption: Experimental workflow for gravimetric solubility determination.
Conclusion
While comprehensive quantitative data on the solubility of this compound in a wide array of organic solvents remains to be fully documented, the available information confirms its high solubility in non-polar organic solvents, a characteristic feature of phthalate esters. The specific data for solvents like DMSO and various in vivo formulations provide valuable benchmarks for researchers in the fields of toxicology and drug delivery. The experimental protocols detailed in this guide offer robust methodologies for determining the solubility of this compound with high accuracy, catering to both fundamental research and advanced analytical applications. The provided workflow visualization serves as a clear and concise guide for planning and executing solubility studies. For professionals in drug development and other scientific disciplines, a thorough understanding of DIHP's solubility is paramount for ensuring the safety, efficacy, and quality of products and research outcomes.
References
Diisohexyl Phthalate: A Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisohexyl phthalate (DIHP) is a member of the phthalate ester family, a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of various polymer products. As with other phthalates, the non-covalent bonding of DIHP within polymer matrices allows for its potential release into the environment throughout the product lifecycle, from manufacturing and use to disposal. Understanding the environmental fate and transport of DIHP is crucial for assessing its potential ecological risks and developing strategies for its management. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental behavior of DIHP, with a focus on its physicochemical properties, degradation pathways, and partitioning in key environmental compartments. Due to the limited availability of data specific to this compound, information from structurally similar and well-studied phthalates, such as di(2-ethylhexyl) phthalate (DEHP), is used as a proxy where necessary and is duly noted.
Physicochemical Properties of this compound
The environmental fate and transport of a chemical are largely governed by its physicochemical properties. These properties determine its distribution in air, water, soil, and biota. A summary of the key physicochemical properties of DIHP and related phthalates is presented in Table 1.
Table 1: Physicochemical Properties of this compound (DIHP) and Structurally Similar Phthalates
| Property | This compound (DIHP) | Diisoheptyl Phthalate (DiHP) | Di(2-ethylhexyl) Phthalate (DEHP) | Reference(s) |
| CAS Number | 68515-50-4 | 71888-89-6 | 117-81-7 | [1] |
| Molecular Formula | C₂₀H₃₀O₄ | C₂₂H₃₄O₄ | C₂₄H₃₈O₄ | [1] |
| Molecular Weight ( g/mol ) | 334.45 | 362.5 | 390.56 | [1] |
| Physical State | Liquid | Liquid | Colorless, oily liquid | [2] |
| Melting Point (°C) | -58 | -45 | -50 | [2] |
| Boiling Point (°C) | Not Available | 398 | 385 | |
| Vapor Pressure (Pa at 25°C) | Not Available | 9.33 x 10⁻⁶ | <1.33 x 10⁻³ | |
| Water Solubility (mg/L at 25°C) | Low (estimated) | 0.01 | 0.003 | |
| log Kow (Octanol-Water Partition Coefficient) | High (estimated) | 6.87 | 7.5 | |
| Henry's Law Constant (Pa·m³/mol at 25°C) | Not Available | 1.99 | Not Available |
Note: Data for DIHP is often reported for its technical mixture, which can include various isomers.
The low water solubility and high octanol-water partition coefficient (log Kow) of phthalates like DIHP indicate a strong tendency to partition from water into organic phases, such as soil organic matter, sediments, and biological tissues. This hydrophobicity is a key factor driving their environmental distribution.
Environmental Fate of this compound
The fate of DIHP in the environment is determined by a combination of transport and transformation processes. These include partitioning into different environmental compartments and degradation through biotic and abiotic pathways.
Transport and Partitioning
Due to its low vapor pressure, DIHP is not expected to be highly volatile, and its atmospheric transport is likely limited to association with particulate matter. In aquatic systems, its low water solubility and high hydrophobicity lead to rapid partitioning from the water column to suspended solids and sediments.
Degradation Pathways
The primary degradation pathway for phthalates in the environment is biodegradation. Abiotic processes such as hydrolysis and photolysis are generally considered to be of minor importance under typical environmental conditions.
The biodegradation of phthalates is a stepwise process initiated by microbial enzymes. The general pathway involves the initial hydrolysis of the diester to its corresponding monoester, followed by further hydrolysis to phthalic acid. Phthalic acid can then be further metabolized by microorganisms. The rate of biodegradation is influenced by several factors, including the structure of the phthalate, temperature, pH, and the presence of acclimated microbial populations. Generally, phthalates with shorter alkyl chains are more readily biodegradable than those with longer or branched chains.
While specific biodegradation rates for DIHP are scarce, studies on the structurally similar DEHP provide valuable insights. The aerobic half-life of DEHP in water has been reported to be around 5.25 days in the presence of acclimated sewage microbes. In mangrove sediments, the aerobic degradation half-life of DEHP ranged from 5.0 to 8.3 days. In soil, the half-life of DEHP can be longer, with some studies reporting values around 150-300 days, highlighting the persistence of these compounds in the terrestrial environment. Anaerobic degradation of phthalates is generally slower than aerobic degradation.
Hydrolysis: The hydrolysis of phthalate esters to their corresponding monoesters and alcohols is generally a slow process under neutral pH conditions typical of most natural waters. The rate of hydrolysis can be significantly influenced by pH, with faster degradation occurring under acidic or alkaline conditions.
Photolysis: Direct photolysis of phthalates is not considered a significant degradation pathway as they do not strongly absorb sunlight in the environmentally relevant spectrum. However, indirect photolysis, mediated by photosensitizers present in natural waters, may contribute to their degradation to a minor extent.
Experimental Protocols
Standardized methods have been developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) to assess the environmental fate of chemicals.
Biodegradation in Soil
The OECD 307 guideline ("Aerobic and Anaerobic Transformation in Soil") provides a framework for assessing the rate of biodegradation of a chemical in soil.
-
Principle: The test substance, typically radiolabeled (e.g., with ¹⁴C), is applied to soil samples. The soil is incubated under controlled aerobic or anaerobic conditions at a constant temperature.
-
Methodology:
-
Soil Selection and Preparation: A well-characterized soil is sieved and its properties (e.g., texture, organic carbon content, pH, microbial biomass) are determined.
-
Test Substance Application: The test substance is applied to the soil at a concentration relevant to expected environmental concentrations.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C). For aerobic studies, the soil moisture is maintained at 40-60% of its maximum water holding capacity, and the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic studies, the soil is saturated with water, and the headspace is purged with an inert gas like nitrogen.
-
Analysis: At various time intervals, replicate soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The evolution of ¹⁴CO₂ (from the mineralization of the radiolabeled test substance) is also monitored by trapping it in an alkaline solution and measuring its radioactivity.
-
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation rate and the half-life (DT₅₀).
Soil Sorption: Organic Carbon-Water Partition Coefficient (Koc)
The OECD 106 guideline ("Adsorption - Desorption Using a Batch Equilibrium Method") is a widely accepted method for determining the soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).
-
Principle: The test substance is equilibrated with a soil-water slurry. The concentrations of the substance in the aqueous and solid phases are measured to determine the extent of adsorption.
-
Methodology:
-
Soil and Test Substance Preparation: Several well-characterized soils with varying organic carbon content are used. A stock solution of the test substance in a suitable solvent is prepared.
-
Equilibration: Known amounts of soil are mixed with a solution of the test substance in a calcium chloride solution (to maintain a constant ionic strength). The mixtures are agitated in the dark at a constant temperature until equilibrium is reached.
-
Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.
-
Analysis: The concentration of the test substance in the aqueous phase is measured using an appropriate analytical technique (e.g., HPLC-UV, GC-MS). The amount of substance adsorbed to the soil is calculated by mass balance.
-
-
Data Analysis: The soil adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the water at equilibrium. The Koc is then calculated by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).
Endocrine Disruption and Signaling Pathways
Phthalates are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. The primary mechanism of action for many phthalates involves their interaction with nuclear receptors, leading to altered gene expression.
One of the key signaling pathways affected by phthalates is the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway . PPARs are a group of nuclear receptors that play a crucial role in lipid metabolism, inflammation, and cellular differentiation. The monoester metabolites of phthalates are known to be agonists for PPARs, particularly PPARα and PPARγ.
Another relevant pathway is the Wnt/β-catenin signaling pathway , which is involved in embryonic development, cell proliferation, and differentiation. Studies on DEHP have shown that it can modulate the Wnt/β-catenin pathway, potentially contributing to its developmental and reproductive toxicity.
Visualizations
The following diagrams illustrate the key environmental processes and a potential signaling pathway affected by this compound.
Caption: Environmental fate and transport pathways of this compound (DIHP).
Caption: General metabolic pathway of this compound (DIHP) in organisms.
Caption: Simplified signaling pathway of phthalate-induced endocrine disruption via PPAR activation.
Conclusion
This compound, like other high molecular weight phthalates, exhibits properties that favor its partitioning into soil and sediment, where it can persist. The primary mechanism for its removal from the environment is through biodegradation, although this process can be slow, particularly in anaerobic conditions. Due to the limited amount of DIHP-specific data, further research is warranted to accurately assess its environmental risk. This includes determining its biodegradation rates in various environmental compartments and its potential for bioaccumulation. The established OECD and EPA test guidelines provide robust frameworks for conducting such studies. A deeper understanding of its interaction with key biological signaling pathways, such as the PPAR and Wnt/β-catenin pathways, will also be crucial in elucidating the mechanisms of its potential endocrine-disrupting effects. This knowledge is essential for informed risk assessment and the development of effective management strategies for DIHP and other phthalates.
References
- 1. Di-(2-ethylhexyl) phthalate exacerbates abnormalities of testicular development in F1 males via inhibition the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of dibutyl phthalate and di-(2-ethylhexyl) phthalate and microbial community changes in mangrove sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
Diisohexyl Phthalate Biodegradation: A Technical Guide to Pathways and Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisohexyl phthalate (DIHP) is a phthalic acid ester utilized as a plasticizer to enhance the flexibility and durability of polymers.[1][2] As with other phthalates, there is environmental and health interest in its fate, particularly its biodegradation. While specific literature on the microbial degradation of DIHP is limited, a robust understanding can be extrapolated from the extensive research on structurally similar phthalates, such as di-(2-ethylhexyl) phthalate (DEHP) and di-n-hexyl phthalate (DnHP).[3] This technical guide synthesizes the current knowledge, presenting a proposed biodegradation pathway for DIHP, detailing the key enzymatic reactions, and providing experimental protocols for its study. The information is largely based on a "read-across" approach from well-studied analogues.
The general consensus on phthalate ester biodegradation is a two-step process initiating with the hydrolysis of the diester to its monoester and corresponding alcohol, followed by the degradation of the monoester to phthalic acid.[4][5] Subsequently, the phthalic acid is funneled into central metabolic pathways through aromatic ring cleavage. Various microorganisms, notably from the genera Rhodococcus and Gordonia, have demonstrated high efficiency in degrading a wide range of phthalates.
Proposed Biodegradation Pathway of this compound
The proposed metabolic pathway for DIHP is initiated by microbial esterases that hydrolyze one of the ester bonds, releasing a molecule of isohexanol and forming mono-isohexyl phthalate (MIHP). This monoester is then further hydrolyzed by another esterase to yield phthalic acid and a second molecule of isohexanol. Phthalic acid, a central intermediate, is subsequently catabolized through a series of enzymatic reactions involving dioxygenases, which leads to the opening of the aromatic ring and eventual mineralization to carbon dioxide and water.
Analytical Methods
GC-MS for Metabolite Identification and Quantification:
-
Sample Preparation: The solvent extract is concentrated and may be derivatized (e.g., silylation) to improve the volatility of polar metabolites.
-
GC Conditions: A capillary column (e.g., TG-5MS) is used with a temperature gradient program to separate the compounds.
-
MS Conditions: Electron impact (EI) ionization is commonly used. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
HPLC for Quantification of DIHP and its Monoester:
-
Sample Preparation: The solvent extract is evaporated and redissolved in the mobile phase.
-
HPLC Conditions: A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.
-
Detection: A UV detector set at a suitable wavelength (e.g., 225-230 nm) is used for quantification.
Conclusion
The biodegradation of this compound is presumed to follow a pathway analogous to other well-studied phthalates, involving initial hydrolysis to mono-isohexyl phthalate and subsequently to phthalic acid, which is then mineralized. This process is mediated by a consortium of microbial enzymes, with esterases and dioxygenases playing pivotal roles. While DIHP-specific data is limited, the provided experimental frameworks and knowledge from related compounds offer a solid foundation for researchers to investigate its environmental fate and develop potential bioremediation strategies. Further research is warranted to isolate and characterize DIHP-degrading microorganisms and to fully elucidate the specific intermediates and enzymes involved in its catabolism.
References
Navigating the Data Gap: A Technical Guide to the In Vivo Toxicokinetics and Metabolism of Diisohexyl Phthalate
A comprehensive review of available scientific literature reveals a significant data gap in the in vivo toxicokinetics and metabolism of diisohexyl phthalate (DIHP). To address this, this technical guide employs a read-across approach, leveraging data from its close structural analog, di-n-hexyl phthalate (DnHP), to provide a detailed understanding for researchers, scientists, and drug development professionals.
This compound (DIHP) is a plasticizer used in various consumer and industrial products. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing its potential human health risks. However, a thorough search of scientific databases indicates a lack of specific in vivo toxicokinetic studies on DIHP. In such cases, a read-across approach, using data from a structurally similar chemical, is a scientifically accepted method to predict the toxicological profile of the substance . Di-n-hexyl phthalate (DnHP), with the same molecular weight and a similar six-carbon branched alkyl chain structure, is the most appropriate surrogate for this analysis.
This guide summarizes the available in vivo toxicokinetic and metabolism data for DnHP, presenting it as a predictive model for DIHP. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols from cited studies are provided. Furthermore, metabolic pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Toxicokinetics of Di-n-hexyl Phthalate (as a surrogate for DIHP)
The toxicokinetic profile of DnHP, like other phthalates, is characterized by rapid absorption, hydrolysis to its monoester, and subsequent metabolism and excretion.
Absorption
Distribution
Following absorption, there is no evidence to suggest significant systemic accumulation of DnHP in any particular tissue[1]. Like other phthalates, it is expected to be widely distributed throughout the body.
Metabolism
The metabolism of DnHP is a critical determinant of its toxicokinetics and biological activity. The primary metabolic pathway involves a two-step process.
Phase I Metabolism: The initial and most significant metabolic step is the hydrolysis of the diester (DnHP) to its monoester, mono-n-hexyl phthalate (MnHP), by esterases present in the gut and other tissues. MnHP is considered the primary active metabolite.
Phase II Metabolism: Following the formation of MnHP, further metabolism occurs through oxidation of the hexyl side chain. This results in the formation of several oxidized metabolites. These metabolites can then be conjugated with glucuronic acid to facilitate their excretion.
A proposed metabolic pathway for DnHP is illustrated in the following diagram:
Excretion
The primary route of excretion for DnHP and its metabolites is via the urine[1]. Fecal excretion may also occur. The rapid excretion of metabolites prevents significant bioaccumulation of DnHP in the body.
Quantitative Toxicokinetic Data
While comprehensive quantitative data for DnHP is limited, the following table summarizes key findings from available studies. It is important to note that these values are derived from a limited number of studies and should be interpreted with caution when extrapolating to DIHP.
| Parameter | Species | Route of Administration | Dose | Value | Reference |
| Urinary Excretion | Rat | Dermal | Not Specified | ~18% of dose in 7 days | [1] |
Note: The lack of further quantitative data such as Cmax, T1/2, and AUC for DnHP highlights a significant research need.
Experimental Protocols
To aid researchers in designing future studies on DIHP or its analogs, this section provides a detailed overview of a typical experimental protocol for an in vivo toxicokinetics study in rats, based on methodologies commonly used for phthalates.
The following diagram illustrates a general workflow for an in vivo toxicokinetics study:
Animal Model
-
Species: Male Sprague-Dawley rats are a commonly used model for toxicokinetic studies of phthalates.
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the study. They should be housed in individual metabolism cages to allow for the separate collection of urine and feces.
-
Diet and Water: Standard laboratory chow and water should be provided ad libitum.
Dosing
-
Test Substance: Di-n-hexyl phthalate (or the test substance of interest) should be of high purity. For studies involving radiolabeled compounds, 14C-labeled DnHP can be used.
-
Route of Administration:
-
Oral: The test substance is typically dissolved in a suitable vehicle (e.g., corn oil) and administered by oral gavage.
-
Dermal: A defined area of the animal's back is shaved, and the test substance, dissolved in a volatile solvent like ethanol, is applied to the skin. The application site is often covered with a non-occlusive cap to prevent ingestion.
-
-
Dose Levels: A range of doses should be used to assess dose-dependent toxicokinetics.
Sample Collection
-
Urine and Feces: Samples should be collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and up to 168 hours post-dosing).
-
Blood: Blood samples can be collected via a cannulated vessel (e.g., jugular vein) at various time points to determine the plasma concentration-time profile of the parent compound and its metabolites.
Sample Analysis
-
Sample Preparation:
-
Urine: For the analysis of conjugated metabolites, urine samples are typically treated with β-glucuronidase/sulfatase to hydrolyze the conjugates. This is followed by extraction, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Feces: Fecal samples are homogenized and extracted with an appropriate organic solvent.
-
Plasma: Plasma samples are typically subjected to protein precipitation followed by extraction.
-
-
Analytical Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of phthalates and their metabolites in biological matrices. Gas chromatography-mass spectrometry (GC-MS) can also be used.
Data Analysis
-
Quantification: The concentrations of the parent compound and its metabolites are determined by comparing their peak areas to those of known standards.
-
Toxicokinetic Modeling: Pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (T1/2), and the area under the plasma concentration-time curve (AUC) are calculated using specialized software.
Conclusion and Future Directions
The absence of direct in vivo toxicokinetic data for this compound necessitates the use of a read-across approach with di-n-hexyl phthalate. The available data for DnHP suggests rapid absorption and metabolism, with urinary excretion being the primary route of elimination. However, the scarcity of quantitative data for DnHP underscores a critical need for further research.
Future in vivo studies are essential to definitively characterize the toxicokinetic profile of DIHP. Such studies should focus on:
-
Oral and Dermal Absorption: Quantifying the extent and rate of absorption through both routes of exposure.
-
Metabolite Identification and Quantification: Identifying and quantifying the major metabolites of DIHP in various biological matrices.
-
Comprehensive Toxicokinetic Modeling: Generating robust data to accurately model the ADME of DIHP.
By filling these knowledge gaps, the scientific community can better assess the potential risks associated with human exposure to this compound and ensure its safe use in consumer and industrial applications.
References
The Core Mechanisms of Diisohexyl Phthalate Endocrine Disruption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisohexyl phthalate (DIHP) is a plasticizer used in a variety of commercial and industrial applications. As a member of the phthalate family of chemicals, there is growing concern regarding its potential as an endocrine-disrupting chemical (EDC). This technical guide provides an in-depth overview of the core mechanisms by which DIHP is understood to disrupt the endocrine system. Due to the structural and toxicological similarities between DIHP and its more extensively studied analogue, Di(2-ethylhexyl) phthalate (DEHP), this guide incorporates mechanistic data from DEHP to provide a comprehensive model of DIHP's endocrine-disrupting properties. The primary mechanisms of action involve the disruption of steroidogenesis, interference with nuclear receptor signaling, and potential effects on thyroid hormone homeostasis.
Disruption of Male Reproductive System Development and Steroidogenesis
The most pronounced endocrine-disrupting effect of DIHP and similar phthalates is on the developing male reproductive system. In utero exposure is linked to a spectrum of abnormalities collectively known as "phthalate syndrome" in animal models, which includes reduced anogenital distance, testicular dysgenesis, and impaired fertility. The cornerstone of this toxicity is the suppression of fetal testicular testosterone synthesis.
Inhibition of Key Steroidogenic Enzymes and Transporters
DIHP has been shown to decrease fetal testicular testosterone production with a potency similar to that of DEHP.[1][2] This is achieved by downregulating the expression of several critical genes involved in the steroidogenesis pathway. The primary active metabolite of many phthalates, such as mono-(2-ethylhexyl) phthalate (MEHP) for DEHP, is often responsible for this toxicity. These metabolites inhibit the synthesis of key proteins required for cholesterol transport into the mitochondria and its subsequent conversion to androgens.
Key genes and proteins affected include:
-
Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol from the outer to the inner mitochondrial membrane, the rate-limiting step in steroidogenesis. Phthalate exposure significantly reduces StAR gene expression.[2][3]
-
Cytochrome P450 Side-Chain Cleavage Enzyme (CYP11A1): Catalyzes the conversion of cholesterol to pregnenolone. Its expression is downregulated following phthalate exposure.[2]
-
3β-hydroxysteroid dehydrogenase (HSD3B) and 17α-hydroxylase/17,20-lyase (CYP17A1): Enzymes crucial for the conversion of pregnenolone to testosterone. Their expression is also suppressed.
The collective downregulation of these genes leads to a significant reduction in testosterone production by fetal Leydig cells, which is essential for the proper masculinization of the reproductive tract.
Quantitative Data on Steroidogenesis Inhibition
The following table summarizes the quantitative effects of DIHP and related phthalates on testosterone production and steroidogenic gene expression.
| Phthalate/Metabolite | Model System | Exposure/Dose | Endpoint | Quantitative Effect | Reference(s) |
| DIHP | Fetal Rat Testis (in utero) | Not specified | Testosterone Production | Similar potency to DEHP | |
| DEHP | Fetal Rat Testis (in utero) | 500 mg/kg/day | Testicular Testosterone | Significant decrease | |
| MEHP | MA-10 Leydig Cells | 1 µM | LH-stimulated Testosterone | Inhibition | |
| MEHP | MA-10 Leydig Cells | 100 µM | StAR mRNA expression | Significant suppression | |
| MEHP | MA-10 Leydig Cells | 100 µM | Cyp11a1 mRNA expression | Significant suppression | |
| DIBP | Fetal Rat Testis (in utero) | Not specified | StAR and Cyp11a1 expression | Slightly more potent than DEHP | |
| DINP | Fetal Rat Testis (in utero) | Not specified | Testosterone Production | 2.3-fold less potent than DEHP |
Signaling Pathway for DIHP-Induced Steroidogenesis Disruption
dot
Caption: DIHP metabolites inhibit the expression of key genes in the steroidogenesis pathway.
Interference with Nuclear Receptor Signaling
DIHP and its metabolites can act as ligands for various nuclear receptors, thereby interfering with normal hormonal signaling pathways. This interaction can be agonistic or antagonistic, leading to inappropriate gene activation or repression.
Androgen Receptor (AR) Antagonism
While some phthalates do not directly bind to the androgen receptor with high affinity, their metabolites can act as antagonists. In silico studies on DEHP metabolites show that they can interact with the ligand-binding pocket of the AR, with a high degree of similarity to the interactions of the natural ligand, testosterone. This antagonistic action can block the normal effects of testosterone, contributing to the demasculinizing effects observed in phthalate syndrome.
Estrogen Receptor (ER) Modulation
Certain phthalates and their metabolites exhibit weak estrogenic activity by binding to estrogen receptors (ERα and ERβ). For example, DEHP has been shown to modulate the expression of ERα and ERβ in the pituitary gland. This can lead to disruptions in estrogen-sensitive tissues and processes. However, some studies indicate that DEHP itself does not activate ERα in certain cell lines. The estrogenic or anti-estrogenic activity of phthalates can be cell-type and context-dependent.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Phthalate monoesters, such as MEHP, are known activators of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. Activation of PPARs is linked to the regulation of lipid metabolism and inflammation. In the context of endocrine disruption, PPAR activation in testicular cells has been implicated in inducing apoptosis (programmed cell death) of germ cells and Leydig cells. PPARγ activation by DEHP has been shown to be involved in upregulating apoptotic signaling pathways.
Quantitative Data on Nuclear Receptor Interactions
| Phthalate/Metabolite | Receptor | Assay Type | Endpoint | Quantitative Value | Reference(s) |
| DEHP Metabolites | Androgen Receptor (AR) | In silico docking | Binding Energy | Similar to testosterone | |
| DEHP Metabolites | Androgen Receptor (AR) | In silico docking | Interacting Residues | 91-100% similarity with testosterone | |
| BBP | Estrogen Receptor α (ERα) | Cell-based | EC50 for activation | 4.8 µM | |
| MEHP | Mouse PPARα | Cell-based | EC50 for activation | 0.6 µM | |
| MEHP | Human PPARα | Cell-based | EC50 for activation | 3.2 µM | |
| MEHP | Mouse PPARγ | Cell-based | EC50 for activation | 10.1 µM | |
| MEHP | Human PPARγ | Cell-based | EC50 for activation | 6.2 µM |
Signaling Pathway for DIHP's Nuclear Receptor Interactions
dot
Caption: DIHP metabolites can interact with multiple nuclear receptors, leading to diverse downstream effects.
Disruption of Thyroid Hormone Homeostasis
Emerging evidence suggests that phthalates, including DEHP, can interfere with the thyroid hormone system. These disruptions can occur at multiple levels of the hypothalamic-pituitary-thyroid (HPT) axis.
Mechanisms of thyroid disruption by phthalates may include:
-
Altered Hormone Levels: Studies in humans have found associations between urinary concentrations of DEHP metabolites and altered serum levels of free thyroxine (T4) and total triiodothyronine (T3). A meta-analysis demonstrated a significant association between DEHP exposure and serum thyroid hormone levels in adults.
-
Effects on Hormone Synthesis, Transport, and Metabolism: Animal studies suggest that DEHP can affect thyroid hormone levels by impacting their synthesis, transport via binding proteins, and metabolism in the liver.
Quantitative Data on Thyroid Hormone Disruption
| Phthalate Metabolite | Population | Endpoint | Association | Quantitative Effect | Reference(s) |
| MEHP | Adult Men | Serum Free T4 | Inverse | -0.11 ng/dL decrease (Quintile 4 vs 1) | |
| MEHP | Adult Men | Serum Total T3 | Inverse | -0.05 ng/mL decrease (Quintile 4 vs 1) | |
| Urinary DEHP | Adults | Serum Total T4 | Negative | Pooled coefficient: -0.05 | |
| Urinary DEHP | Adults | Serum Free T4 | Negative | Pooled coefficient: -0.04 | |
| Urinary DEHP | Adults | Serum TSH | Positive | Pooled coefficient: 0.03 |
Experimental Protocols
This section outlines generalized methodologies for key experiments cited in the study of phthalate endocrine disruption.
In Vivo Gestational Exposure Study
-
Animal Model: Pregnant Sprague-Dawley or Wistar rats.
-
Dosing: DIHP or other phthalates are dissolved in a vehicle (e.g., corn oil) and administered daily by oral gavage to pregnant dams during a critical window of fetal reproductive development (e.g., gestational day 14 to parturition). A range of doses is typically used, including a vehicle control group.
-
Endpoints:
-
Fetal Testis Analysis: On a specific gestational day (e.g., GD20), male fetuses are euthanized, and testes are collected. One testis can be used for ex vivo testosterone production assays (incubation in media and subsequent measurement of testosterone), and the other can be snap-frozen for gene expression analysis (qRT-PCR).
-
Postnatal Analysis: Male offspring are monitored for developmental markers such as anogenital distance (AGD) at birth, nipple retention in juveniles, and age at pubertal onset. In adulthood, reproductive organ weights, sperm parameters, and serum hormone levels are assessed.
-
-
Analytical Methods: Testosterone and other steroid hormones are measured using immunoassays (ELISA, RIA) or mass spectrometry (LC-MS/MS). Gene expression is quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
In Vitro Steroidogenesis Assay
-
Cell Line: MA-10 mouse Leydig tumor cells or H295R human adrenocortical carcinoma cells are commonly used.
-
Protocol: Cells are cultured in appropriate media. They are then treated with various concentrations of the phthalate monoester (e.g., MIHP or MEHP) in the presence of a stimulant of steroidogenesis, such as luteinizing hormone (LH) for MA-10 cells or forskolin for H295R cells.
-
Endpoints: After a defined incubation period (e.g., 24-48 hours), the culture medium is collected to measure hormone production (e.g., testosterone, progesterone, estradiol) by immunoassay or LC-MS/MS. The cells can be harvested for analysis of cell viability (e.g., MTT assay) and gene expression (qRT-PCR) of key steroidogenic enzymes.
Nuclear Receptor Activation Assay
-
Cell Line: Cell lines engineered to express a specific nuclear receptor (e.g., AR, ERα, PPARγ) and a reporter gene (e.g., luciferase) whose expression is driven by a hormone response element. Examples include MDA-kb2 cells for AR activity or MCF-7 cells for ER activity.
-
Protocol: Cells are exposed to a range of concentrations of the test compound (phthalate or its metabolite). For antagonist assays, cells are co-treated with the test compound and a known receptor agonist.
-
Endpoints: After incubation, cell lysis is performed, and the activity of the reporter enzyme (e.g., luciferase) is measured. An increase in reporter activity indicates agonism, while a decrease in agonist-induced activity indicates antagonism.
-
Data Analysis: Dose-response curves are generated to determine parameters such as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).
Experimental Workflow Diagram
dot
Caption: A generalized workflow for investigating the endocrine-disrupting effects of DIHP.
Conclusion
The endocrine-disrupting mechanism of this compound is multifaceted, primarily targeting the developing male reproductive system through the potent inhibition of fetal testicular steroidogenesis. This is achieved by the downregulation of key genes such as StAR and CYP11A1. Furthermore, DIHP and its metabolites likely interfere with endocrine signaling by interacting with nuclear receptors, including antagonizing the androgen receptor and activating PPARs, which can lead to a cascade of adverse cellular events. There is also evidence to suggest that DIHP may disrupt thyroid hormone homeostasis. The data from structurally similar phthalates, particularly DEHP, provides a robust framework for understanding these mechanisms. Continued research is essential to fully delineate the dose-response relationships and long-term consequences of DIHP exposure for human health.
References
- 1. interactive.cbs8.com [interactive.cbs8.com]
- 2. Dose-response assessment of fetal testosterone production and gene expression levels in rat testes following in utero exposure to diethylhexyl phthalate, diisobutyl phthalate, diisoheptyl phthalate, and diisononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Diisohexyl Phthalate's Anti-Androgenic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the anti-androgenic activity of diisohexyl phthalate (DIHP), a plasticizer known to disrupt male reproductive development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the core signaling pathways and experimental workflows involved in DIHP's mechanism of action.
Core Mechanism of Anti-Androgenic Activity
This compound (DIHP) primarily exerts its anti-androgenic effects by suppressing testosterone production in the fetal testes.[1] This is not due to a direct interaction with the androgen receptor, but rather through the downregulation of genes and proteins essential for steroidogenesis, the biological process of producing steroid hormones like testosterone.[2][3] Studies have shown that DIHP's potency in reducing fetal testicular testosterone production is comparable to that of the well-studied phthalate, di(2-ethylhexyl) phthalate (DEHP).[4][5]
The disruption of testosterone synthesis during a critical developmental window can lead to a range of male reproductive disorders known as "phthalate syndrome," which includes malformations of the reproductive tract.
Quantitative Data Summary
The following tables summarize the quantitative effects of DIHP and similar phthalates on key anti-androgenic endpoints observed in in vivo and in vitro studies.
Table 1: In Vivo Effects of this compound (DIHP) on Fetal Rat Testicular Endpoints
| Endpoint | Species/Model | Dosage | Effect | Reference |
| Testicular Testosterone Production | Sprague-Dawley Rat | Multiple doses (GD 14-18) | Reduced production with similar potency to DEHP | |
| Anogenital Distance (AGD) | Male Rat Pups | 500 and 1,000 mg/kg (GD 12-21) | Significantly shortened | |
| Serum Testosterone Levels | Male Rat Fetuses | 10, 100, 500, and 1,000 mg/kg (GD 12-21) | Significantly lowered | |
| Fetal Leydig Cell Size | Male Rat Fetuses | 10 mg/kg (LOAEL) | Decreased | |
| Fetal Leydig Cell Cluster Size | Male Rat Fetuses | 10 mg/kg (LOAEL) | Increased | |
| Multinucleated Gonocytes | Male Rat Fetuses | 100 mg/kg (LOAEL) | Dose-dependently increased percentage |
GD: Gestational Day, LOAEL: Lowest Observed Adverse Effect Level
Table 2: In Vivo Effects of Di(2-ethylhexyl) Phthalate (DEHP) on Male Rat Reproductive Parameters (for comparative purposes)
| Endpoint | Species/Model | Dosage | Effect | Reference |
| Testicular Testosterone Production | Fetal Rats (GD 21) | 300 mg/kg/day (GD 7-21) | Significantly reduced | |
| Anogenital Distance (AGD) | Male Rat Pups | 10 mg/kg/day (perinatal) | Decreased | |
| Prostate Weight | Male Rat Pups | 10 mg/kg/day (perinatal) | Reduced | |
| Serum Testosterone Levels | 60-day-old Male Rats | Perinatal exposure | Significant decrease |
Table 3: In Vitro Effects of Phthalates and their Metabolites
| Compound | Cell Line/Model | Concentration | Effect | Reference |
| DEHP Metabolites VI and IX | MDA-MB453 cells | Not specified | Anti-androgenic activity | |
| Mono(2-ethylhexyl) phthalate (MEHP) | Immature and Adult Rat Leydig cells | 250µM | Inhibited hCG-stimulated androgen production | |
| MEHP | Human Granulosa Cells (hCGC) | 25 µM | Decreased estradiol and progesterone production |
Signaling Pathways and Mechanisms of Action
DIHP and other anti-androgenic phthalates disrupt the intricate signaling cascade required for testosterone synthesis in fetal Leydig cells. The primary mechanism involves the downregulation of key genes and proteins in the steroidogenesis pathway.
Steroidogenesis Pathway Disruption
The production of testosterone from cholesterol is a multi-step process involving several enzymes and transport proteins. DIHP exposure leads to a significant reduction in the mRNA and protein expression of critical components of this pathway, including:
-
Steroidogenic Acute Regulatory Protein (StAR): Facilitates the transport of cholesterol into the mitochondria, which is the rate-limiting step in steroidogenesis.
-
Cytochrome P450 Side-Chain Cleavage (P450scc or CYP11A1): An enzyme that converts cholesterol to pregnenolone.
-
3β-hydroxysteroid dehydrogenase (HSD3B1): An enzyme involved in the conversion of pregnenolone to progesterone.
-
Cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1): An enzyme that further metabolizes progesterone and pregnenolone.
-
17β-hydroxysteroid dehydrogenase (HSD17B3): The enzyme that catalyzes the final step in testosterone synthesis.
Additionally, the expression of Insulin-like 3 (Insl3) , a key hormone for testicular descent produced by fetal Leydig cells, is also downregulated by DIHP.
Experimental Protocols
The assessment of DIHP's anti-androgenic activity relies on a combination of in vivo and in vitro assays.
In Vivo Studies: Gestational Exposure Model
A common experimental design to evaluate the in utero effects of DIHP involves oral administration to pregnant rats during a critical period of male reproductive development.
Protocol Overview:
-
Animal Model: Pregnant Sprague-Dawley or Wistar rats are used.
-
Dosing: DIHP, dissolved in a vehicle like corn oil, is administered daily by oral gavage from gestational day (GD) 12 or 14 to GD 21. A range of doses is typically used to establish a dose-response relationship.
-
Endpoint Analysis (at GD 21 or postnatally):
-
Anogenital Distance (AGD): Measured in male pups as a sensitive indicator of fetal androgen exposure.
-
Serum and Testicular Testosterone Levels: Quantified using radioimmunoassay (RIA) or other sensitive immunoassays.
-
Gene and Protein Expression Analysis: Testicular tissue is collected for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of steroidogenic genes and for Western blotting or immunohistochemistry to assess protein levels.
-
Histopathology: Testes are examined for morphological changes, such as alterations in Leydig cell clustering and the presence of multinucleated gonocytes.
-
In Vitro Assays
In vitro studies using cell lines or primary cell cultures help to elucidate the direct effects of phthalates and their metabolites on steroidogenesis.
1. Leydig Cell Culture:
-
Cell Source: Primary Leydig cells are isolated from immature or adult rat testes.
-
Treatment: Cells are exposed to various concentrations of the test compound (e.g., MEHP, the primary metabolite of DEHP).
-
Stimulation: Androgen production is often stimulated with human chorionic gonadotropin (hCG), which mimics the action of luteinizing hormone (LH).
-
Endpoints: Androgen levels in the culture medium are measured, and cell lysates are used to analyze the expression of steroidogenic proteins.
2. Reporter Gene Assays:
-
Cell Line: Cell lines such as MDA-MB453, which are stably transfected with an androgen-responsive reporter gene (e.g., luciferase), are utilized.
-
Principle: These assays assess the ability of a compound to antagonize the activation of the androgen receptor by a known androgen like dihydrotestosterone (DHT). A decrease in reporter gene activity in the presence of the test compound indicates anti-androgenic activity.
Conclusion
The anti-androgenic activity of this compound is primarily driven by its ability to suppress the expression of key genes and proteins involved in testicular steroidogenesis, leading to reduced testosterone production. This mechanism has been demonstrated through a combination of in vivo gestational exposure studies in rats and various in vitro assays. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for researchers and professionals working to understand and mitigate the risks associated with phthalate exposure.
References
- 1. This compound | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The plasticizer diethylhexyl phthalate induces malformations by decreasing fetal testosterone synthesis during sexual differentiation in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response assessment of fetal testosterone production and gene expression levels in rat testes following in utero exposure to diethylhexyl phthalate, diisobutyl phthalate, diisoheptyl phthalate, and diisononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Genotoxicity of Diisohexyl Phthalate and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide summarizes the currently available data on the genotoxicity of diisohexyl phthalate (DIHP) and its potential metabolites. It is critical to note that there is a significant lack of published experimental data specifically for DIHP and its metabolic products. Therefore, this document relies on the limited available information for DIHP and incorporates data from structurally similar phthalates, such as di-n-hexyl phthalate (DnHP), to provide a broader context and infer potential genotoxic hazards. The scarcity of data for DIHP is a major limitation in assessing its genotoxic potential.
Introduction
This compound (DIHP) is a plasticizer used in various consumer and industrial products. As with other phthalates, human exposure is widespread. The assessment of the genotoxic potential of DIHP and its metabolites is crucial for understanding its overall toxicological profile and for human health risk assessment. This guide provides a comprehensive overview of the available genotoxicity data, details of experimental protocols for relevant assays, and visual representations of metabolic pathways and experimental workflows.
Metabolism of this compound
While specific metabolic studies on DIHP are limited, the metabolic pathway can be predicted based on the well-established metabolism of other phthalate esters[1][2][3]. The initial step is the hydrolysis of the diester to its monoester, mono-isohexyl phthalate (MIHP). This is followed by the oxidation of the alkyl side chain of MIHP, leading to the formation of various oxidized metabolites.
Caption: Predicted metabolic pathway of this compound (DIHP).
Genotoxicity Data
The available data on the genotoxicity of DIHP is sparse, with only a single in vivo study identified. To provide a comparative context, data for the structurally similar di-n-hexyl phthalate (DnHP) are also presented.
Quantitative Data Summary
| Compound | Assay Type | Test System | Concentration/Dose | Metabolic Activation | Result | Reference |
| This compound (DIHP) | In vivo Micronucleus Assay | Mouse bone marrow | Not specified | N/A | Negative | [4] |
| Di-n-hexyl Phthalate (DnHP) | Ames Test | S. typhimurium | Not specified | With and without S9 | Negative | |
| In vitro Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Not specified | Negative |
Note: "Not specified" indicates that the specific concentrations or doses were not available in the reviewed literature. N/A = Not Applicable.
Experimental Protocols
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This protocol is based on the standard methodology for the in vivo micronucleus assay, the only genotoxicity test reported for DIHP[5].
4.1.1. Principle
The in vivo micronucleus test detects damage to the chromosomes or the mitotic apparatus of erythroblasts. When a bone marrow erythroblast develops into a polychromatic erythrocyte (PCE), the main nucleus is extruded. Any micronucleus formed from chromosome fragments or whole chromosomes lagging at anaphase may remain in the cytoplasm of the anucleated PCE. An increase in the frequency of micronucleated PCEs in treated animals is an indication of genotoxicity.
4.1.2. Experimental Workflow
Caption: Workflow for the in vivo micronucleus assay.
4.1.3. Materials and Methods
-
Test System: Healthy, young adult mice (e.g., CD-1, B6C3F1) or rats (e.g., Sprague-Dawley). Both sexes should be used unless there is evidence for a sex-specific difference in toxicity.
-
Vehicle: The solvent or vehicle used to dissolve or suspend the test substance. It should not produce toxic effects or interact with the test substance.
-
Positive Control: A substance known to induce micronuclei in vivo (e.g., cyclophosphamide, mitomycin C).
-
Dose Levels: At least three dose levels of the test substance, plus the vehicle control and a positive control. The highest dose should be the maximum tolerated dose (MTD) or a limit dose (e.g., 2000 mg/kg).
-
Administration: The route of administration should be relevant to human exposure (e.g., oral gavage).
-
Sample Collection: Bone marrow is typically collected 24 and 48 hours after a single treatment. For a repeated-dose study, collection is usually 24 hours after the final dose.
-
Slide Preparation and Staining: Bone marrow cells are flushed from the femurs or tibias, and smears are prepared on microscope slides. The slides are stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) (e.g., May-Grünwald Giemsa, acridine orange).
-
Scoring and Data Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. Statistical analysis is performed to compare the frequency of MN-PCEs in the treated groups to the vehicle control group.
Discussion and Future Directions
The genotoxicity profile of this compound remains largely uncharacterized. The single available in vivo micronucleus assay suggests that DIHP is not clastogenic or aneugenic in mouse bone marrow under the conditions of that study. However, this single negative result is insufficient to conclude that DIHP is not genotoxic.
The genotoxicity of other phthalates is complex and often debated. Some phthalates and their metabolites have shown evidence of genotoxicity, including DNA damage in the Comet assay and chromosomal aberrations, particularly in in vitro systems. It is often the monoester metabolite that is considered the more biologically active compound. Therefore, the lack of data on the genotoxicity of mono-isohexyl phthalate (MIHP) and its oxidized metabolites is a significant data gap.
Given the widespread human exposure to phthalates and the potential for adverse health effects, further investigation into the genotoxicity of DIHP and its metabolites is warranted. Recommended future studies include:
-
In vitro genotoxicity assays:
-
Ames test (bacterial reverse mutation assay): To assess the potential for DIHP and its metabolites to induce gene mutations.
-
In vitro micronucleus or chromosome aberration assay in mammalian cells: To evaluate the clastogenic and aneugenic potential in a system that allows for metabolic activation.
-
Comet assay: To investigate the potential for DIHP and its metabolites to induce DNA strand breaks.
-
-
In vivo studies:
-
Further in vivo micronucleus assays with clear dose-response data and assessment in both sexes.
-
Comet assay in relevant tissues (e.g., liver) to assess DNA damage in target organs of phthalate toxicity.
-
-
Metabolism studies:
-
In vitro and in vivo studies to identify the major metabolites of DIHP in relevant species, including humans.
-
Conclusion
The current understanding of the genotoxicity of this compound and its metabolites is severely limited by a lack of experimental data. While a single in vivo micronucleus assay for DIHP was negative, this is insufficient for a comprehensive risk assessment. Data from structurally similar phthalates suggest that the potential for genotoxicity, particularly from the monoester and oxidized metabolites, cannot be dismissed. A robust battery of in vitro and in vivo genotoxicity tests on DIHP and its characterized metabolites is necessary to adequately determine its genotoxic potential and to inform human health risk assessments. Researchers, scientists, and drug development professionals should be aware of this significant data gap when considering the safety profile of DIHP.
References
- 1. This compound | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Frontiers | Phthalate Exposure and Long-Term Epigenomic Consequences: A Review [frontiersin.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. nucro-technics.com [nucro-technics.com]
An In-depth Technical Guide on the Potential Effects of Diisohexyl Phthalate (DIHP) on Liver and Kidney Function
Disclaimer: Direct toxicological data for diisohexyl phthalate (DIHP) is scarce in publicly available scientific literature. This document utilizes a read-across approach, primarily leveraging extensive data from its structural analogue, di(2-ethylhexyl) phthalate (DEHP), and the closely related di-n-hexyl phthalate (DnHP), to extrapolate potential effects of DIHP on liver and kidney function. This approach is based on the understanding that phthalates with similar chemical structures can exhibit comparable toxicological profiles. However, it is crucial to note that the actual effects of DIHP may differ, and the information herein should be interpreted with this limitation in mind.
Executive Summary
This compound (DIHP) is a plasticizer for which limited specific toxicity data exists. Based on read-across from structurally similar phthalates, particularly di(2-ethylhexyl) phthalate (DEHP) and di-n-hexyl phthalate (DnHP), exposure to DIHP is anticipated to potentially impact liver and kidney function, especially at high doses. The primary mechanisms of toxicity are expected to involve peroxisome proliferator-activated receptor alpha (PPARα) activation, oxidative stress, inflammation, and apoptosis. This guide provides a comprehensive overview of the potential hepatotoxic and nephrotoxic effects of DIHP by summarizing quantitative data, detailing experimental protocols from studies on its analogues, and visualizing key signaling pathways.
Potential Effects on Liver Function
The liver is a primary target organ for phthalate toxicity. Effects observed in animal studies with DEHP and DnHP range from adaptive changes, such as increased liver weight and enzyme induction, to more severe pathologies like steatosis, inflammation, and hepatocellular neoplasms with chronic high-dose exposure.
Quantitative Data from Animal Studies (Read-Across from DEHP and DnHP)
The following tables summarize key quantitative findings from rodent studies on DEHP and DnHP, which may be indicative of potential DIHP effects.
Table 1: Effects of DEHP and DnHP on Liver Weight and Serum Biochemistry
| Phthalate | Species | Dose | Duration | Change in Relative Liver Weight | Change in Serum ALT | Change in Serum AST | Reference(s) |
| DEHP | Rat (Sprague-Dawley) | 1000 mg/kg/day | 10 days | Increased | Not specified | Not specified | [1] |
| DEHP | Rat (Sprague-Dawley) | 150 mg/kg/day | 7 days | Increased (P = 0.049) | Not specified | Not specified | [2] |
| DEHP | Mouse (Pregnant ICR) | 1000 mg/kg/day | Gestation Day 4-18 | Markedly Increased (p < 0.001) | Significantly Elevated (p < 0.01) | Significantly Elevated (p < 0.01) | [3] |
| DnHP | Rat | 1824 mg/kg bw/d | 21 days | Increased | Increased | Increased | [4] |
Table 2: Effects of DEHP on Hepatic Oxidative Stress and Inflammatory Markers
| Parameter | Species | Dose | Duration | Observation | Reference(s) |
| Malondialdehyde (MDA) | Mouse (Pregnant ICR) | 1000 mg/kg/day | Gestation Day 4-18 | Significantly Increased (p < 0.05) | [3] |
| Malondialdehyde (MDA) | Rat (Sprague-Dawley) | 7.5, 15, 150 mg/kg/day | 7 days | Significantly Increased (P=0.017, P=0.001, P=0.002, respectively) | |
| Glutathione (GSH) | Mouse (Pregnant ICR) | 1000 mg/kg/day | Gestation Day 4-18 | Markedly Decreased | |
| Superoxide Dismutase (SOD) | Rat (Sprague-Dawley) | 1000 mg/kg/day | 10 days | Increased | |
| Catalase (CAT) | Rat (Sprague-Dawley) | 1000 mg/kg/day | 10 days | Increased | |
| Interleukin-6 (IL-6) | Mouse (Pregnant ICR) | 1000 mg/kg/day | Gestation Day 4-18 | Significantly Higher (p < 0.05) |
Key Signaling Pathways in Phthalate-Induced Hepatotoxicity
Several signaling pathways are implicated in the hepatic effects of DEHP.
-
PPARα Activation: DEHP and its metabolites are agonists of PPARα, a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to peroxisome proliferation and induction of fatty acid oxidation enzymes. While this is an adaptive response, chronic activation is linked to hepatocarcinogenesis in rodents.
-
Oxidative Stress and Nrf2 Pathway: Phthalate exposure can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress. However, some studies suggest that DEHP may inhibit the Nrf2 pathway, exacerbating oxidative damage.
-
Inflammation and NF-κB Pathway: Oxidative stress can trigger inflammatory responses through the activation of pathways like NF-κB, leading to the production of pro-inflammatory cytokines.
-
Apoptosis and p53 Pathway: DEHP-induced oxidative stress and DNA damage can activate the p53 tumor suppressor protein, leading to apoptosis or programmed cell death of hepatocytes.
// Nodes DEHP [label="DEHP/Metabolites", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPARa [label="PPARα Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Peroxisome [label="Peroxisome\nProliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; FattyAcidOx [label="Fatty Acid\nOxidation", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2 Pathway\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Antioxidant [label="Decreased\nAntioxidant Defense", fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(e.g., IL-6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Hepatocyte\nApoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Hepatotoxicity [label="Hepatotoxicity\n(Steatosis, Necrosis,\nCarcinogenesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DEHP -> PPARa; DEHP -> ROS; DEHP -> Nrf2; PPARa -> Peroxisome; PPARa -> FattyAcidOx; ROS -> NFkB; ROS -> p53; Nrf2 -> Antioxidant; NFkB -> Inflammation; p53 -> Apoptosis; {Peroxisome, FattyAcidOx, Inflammation, Apoptosis, Antioxidant} -> Hepatotoxicity; } .dot
Experimental Protocols (Read-Across from DEHP and DnHP)
-
Animal Model: Male Sprague-Dawley rats (4 weeks old).
-
Test Substance and Administration: DEHP dissolved in corn oil administered daily via oral gavage. Doses can range from 0.75 to 150 mg/kg/day for short-term studies (e.g., 7 days) or lower doses for chronic studies.
-
Parameters Measured:
-
Body and Liver Weight: Recorded at the end of the study to calculate relative liver weight.
-
Serum Biochemistry: Blood samples are collected to measure liver function enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Histopathology: Liver tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate for hepatocellular changes like steatosis, necrosis, and inflammation.
-
Oxidative Stress Markers: Liver homogenates are used to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
-
Gene and Protein Expression: Techniques like RT-PCR and Western blotting can be used to analyze the expression of key proteins in signaling pathways (e.g., PPARα, Nrf2, NF-κB, p53).
-
Potential Effects on Kidney Function
The kidneys are also susceptible to phthalate-induced toxicity. Studies on DEHP have shown effects including chronic progressive nephropathy, oxidative stress, and inflammation.
Quantitative Data from Animal Studies (Read-Across from DEHP)
The following tables summarize key quantitative findings from rodent studies on DEHP, which may be indicative of potential DIHP effects.
Table 3: Effects of DEHP on Kidney Weight and Function Markers
| Parameter | Species | Dose | Duration | Observation | Reference(s) |
| Kidney Weight | Mouse (B6C3F1) | 1500 ppm in diet | 104 weeks | Significantly Lower | |
| Serum Creatinine (CREA) | Mouse (Balb/c) | 5, 50, 200 mg/kg | 30 days | Significant Increase | |
| Blood Urea Nitrogen (BUN) | Mouse (Balb/c) | 5, 50, 200 mg/kg | 30 days | Significant Increase | |
| Creatinine Clearance | Rat | Not specified | Chronic | Significant Decrease |
Table 4: Effects of DEHP on Renal Oxidative Stress and Inflammatory Markers
| Parameter | Species | Dose | Duration | Observation | Reference(s) |
| Malondialdehyde (MDA) | Mouse (Balb/c) | 5, 50, 200 mg/kg | 30 days | Increased from 13.15 to 33.46 nmol/mg protein at 200 mg/kg | |
| Glutathione (GSH) | Mouse (Balb/c) | 5, 50, 200 mg/kg | 30 days | Decreased from 15.25 to 7.32 at 200 mg/kg | |
| Interleukin-6 (IL-6) | Mouse | 10 and 1000 mg/kg | Not specified | Substantially Increased | |
| Tumor Necrosis Factor-α (TNF-α) | Mouse | 10 and 1000 mg/kg | Not specified | Substantially Increased |
Key Signaling Pathways in Phthalate-Induced Nephrotoxicity
-
Oxidative Stress and the Nrf2 Pathway: Similar to the liver, DEHP can induce oxidative stress in the kidneys. Some studies indicate that DEHP may inhibit the Nrf2 antioxidant pathway, leading to reduced glutathione (GSH) levels and increased oxidative damage.
-
Inflammation and the p38 MAPK/NF-κB Pathway: DEHP has been shown to activate the p38 MAPK/NF-κB signaling pathway in the kidney. This leads to the upregulation of pro-inflammatory cytokines like IL-6 and TNF-α, contributing to renal inflammation and injury.
-
Apoptosis: Oxidative stress and inflammation can ultimately lead to apoptosis of renal cells, contributing to the loss of kidney function.
// Nodes DEHP [label="DEHP Exposure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2 Pathway\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH [label="Decreased GSH", fillcolor="#F1F3F4", fontcolor="#202124"]; p38MAPK [label="p38 MAPK\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Increased Pro-inflammatory\nCytokines (IL-6, TNF-α)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Renal Inflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Renal Cell Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Nephrotoxicity [label="Nephrotoxicity\n(e.g., Chronic Progressive\nNephropathy)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges DEHP -> ROS; DEHP -> Nrf2; ROS -> p38MAPK; Nrf2 -> GSH; p38MAPK -> NFkB; NFkB -> Cytokines; Cytokines -> Inflammation; {GSH, Inflammation, ROS} -> Apoptosis; Apoptosis -> Nephrotoxicity; } .dot
Experimental Protocols (Read-Across from DEHP)
-
Animal Model: Male Balb/c mice (6 weeks old).
-
Test Substance and Administration: DEHP administered at doses of 5, 50, and 200 mg/kg body weight for 30 days.
-
Parameters Measured:
-
Serum Biochemistry: Blood samples are analyzed for markers of kidney function, including creatinine (CREA) and blood urea nitrogen (BUN).
-
Histopathology: Kidneys are fixed, sectioned, and stained with H&E to examine for histopathological changes such as tubular degeneration, glomerular changes, and inflammation.
-
Oxidative Stress Markers: Kidney homogenates are used to measure MDA and GSH levels.
-
Protein Expression: Western blotting can be employed to assess the expression levels of key proteins in the Nrf2 and p38 MAPK/NF-κB pathways.
-
Conclusion
While direct evidence for the effects of this compound on liver and kidney function is lacking, a read-across approach using data from di(2-ethylhexyl) phthalate and di-n-hexyl phthalate suggests a potential for both hepatotoxicity and nephrotoxicity. The primary mechanisms appear to be centered around PPARα activation (in the liver), oxidative stress, and inflammation in both organs. The provided quantitative data, experimental protocols, and signaling pathway diagrams, derived from studies on these analogues, offer a framework for researchers, scientists, and drug development professionals to anticipate and investigate the potential toxicological profile of DIHP. Further research specifically on DIHP is necessary to confirm these extrapolated effects and to establish a definitive dose-response relationship and safety profile.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Effect of di(2-ethylhexyl) phthalate on Nrf2-regulated glutathione homeostasis in mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Di(2-ethylhexyl) phthalate mediates oxidative stress and activates p38MAPK/NF-kB to exacerbate diabetes-induced kidney injury in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
Methodological & Application
Application Note: Analytical Method Development for Diisohexyl Phthalate (DIHP) Quantification
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development and validation of analytical methods for the quantification of diisohexyl phthalate (DIHP), a plasticizer of emerging concern. Due to its structural similarity to regulated phthalates, robust analytical methods are crucial for accurate risk assessment. This note details protocols for two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present detailed sample preparation protocols for solid and liquid matrices, emphasizing critical strategies for minimizing background contamination. The methods are designed to offer high sensitivity, selectivity, and reproducibility, with Limits of Quantitation (LOQs) achievable at the parts-per-billion (ng/mL or ng/g) level.
Introduction
This compound (DIHP) is a complex mixture of isomers used as a plasticizer to enhance the flexibility and durability of polymers. Structurally, DIHP belongs to the "transitional" group of phthalates, which includes di-n-hexyl phthalate (DnHP), a known reproductive toxicant.[1][2] Given the limited toxicological data on DIHP itself, there is a significant scientific and regulatory interest in monitoring its presence in consumer products, environmental samples, and food.
The analysis of phthalates is notoriously challenging due to their ubiquitous presence in the laboratory environment, which can lead to background contamination and artificially high results.[3][4] Therefore, a successful analytical method relies on both highly sensitive instrumentation and a meticulously controlled sample preparation workflow. This application note provides validated protocols for GC-MS and LC-MS/MS, the two most powerful and commonly used techniques for phthalate analysis, along with a logical framework for method selection.[5]
Experimental Protocols
Contamination control is the most critical aspect of phthalate analysis. All glassware must be thoroughly cleaned, rinsed with high-purity solvent, and baked at a high temperature if possible. The use of plastic labware (e.g., pipette tips, vials) should be strictly avoided or confirmed to be phthalate-free. Procedural blanks must be run with every sample batch to monitor for background contamination.
Protocol 1: Extraction from Solid Matrices (e.g., Polymers, Plastics)
This protocol is adapted from standard methods for extracting plasticizers from consumer products.
-
Sample Preparation: Finely divide the sample by cutting, grinding, or drilling to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 0.1–0.5 g of the homogenized sample into a clean glass vial.
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to the vial. Cap tightly with a PTFE-lined cap and vortex or sonicate until the polymer is completely dissolved. This may take several hours.
-
Precipitation: Add 10 mL of n-hexane to the solution to precipitate the polymer matrix. Shake vigorously and allow the polymer to settle for at least 10 minutes.
-
Filtration & Dilution: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial. Dilute an aliquot of the filtrate with an appropriate solvent (e.g., hexane for GC-MS, methanol for LC-MS) to bring the concentration within the calibration range.
-
Internal Standard: Spike the final solution with an internal standard (e.g., a deuterated phthalate like Diisodecyl phthalate-d4) prior to analysis to correct for matrix effects and instrumental variability.
Protocol 2: Extraction from Liquid Matrices (e.g., Water, Food Simulants)
This protocol utilizes Solid-Phase Extraction (SPE) for cleanup and concentration, a technique known to improve sensitivity and selectivity.
-
Sample Preparation: For aqueous samples, measure 50-100 mL into a clean glass container. Adjust the pH if necessary based on preliminary optimization.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the DIHP and other retained phthalates from the cartridge with 5-10 mL of a suitable organic solvent, such as dichloromethane or acetone/hexane.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of a solvent compatible with the analytical instrument (e.g., hexane, ethyl acetate, or methanol). Add an internal standard before analysis.
Instrumental Analysis
Protocol 3: GC-MS Analysis
Gas chromatography is well-suited for the analysis of semi-volatile compounds like phthalates.
-
System: An Agilent 7890A GC coupled to a 5975C MS or equivalent is recommended.
-
Injection: Inject 1 µL of the final extract in splitless mode.
-
Data Acquisition: Operate the mass spectrometer in both full scan mode (for initial identification) and Selected Ion Monitoring (SIM) mode (for enhanced sensitivity and quantification). Key ions for DIHP would be determined from a standard injection but are expected to include m/z 149 (phthalic anhydride fragment) and others specific to the hexyl ester chain.
Protocol 4: LC-MS/MS Analysis
LC-MS/MS is preferred for its high sensitivity and selectivity, especially in complex matrices, and it eliminates the need for derivatization.
-
System: A SCIEX QTRAP 6500+ or an Agilent 6400 Series Triple Quadrupole LC/MS system is suitable.
-
Chromatography: Perform reverse-phase chromatography. A delay or "hold-back" column installed between the pump and autosampler is recommended to retain phthalate contaminants from the LC system itself.
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. Precursor-to-product ion transitions for DIHP must be optimized by infusing a standard solution. Typically, the protonated molecule [M+H]+ serves as the precursor ion.
Data Presentation and Method Performance
The following tables summarize typical instrumental conditions and expected method performance characteristics based on data for structurally similar phthalates.
Table 1: Representative Instrumental Conditions
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar | C18, 2.1 x 100 mm, 2.6 µm |
| Carrier Gas / Mobile Phase | Helium or Hydrogen at 1 mL/min | A: Water + 10 mM Ammonium Acetate; B: Methanol |
| Oven/Gradient Program | Start 100°C, ramp to 310°C | Gradient from 50% to 98% B over 10 min |
| Injector Temp. | 280°C | N/A |
| MS Mode | Scan (m/z 50-550) and SIM | Multiple Reaction Monitoring (MRM) |
| Key Ions / Transitions | To be determined (e.g., m/z 149, 167, 279) | To be determined (e.g., [M+H]+ → 149) |
Table 2: Summary of Expected Method Validation Parameters
| Parameter | Expected Performance (GC-MS) | Expected Performance (LC-MS/MS) |
|---|---|---|
| Linear Range | 1 - 200 µg/L | 0.025 - 25 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 2.0 µg/kg | 0.02 - 0.2 ng/L |
| Limit of Quantitation (LOQ) | 1.5 - 5.0 µg/kg | 0.025 - 0.5 ng/mL |
| Accuracy (Recovery %) | 70 - 115% | 74 - 119% |
| Precision (RSD %) | < 15% | < 10% |
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow, a decision-making process for method selection, and a pathway for contamination control.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches [mdpi.com]
Application Note: High-Throughput Analysis of Diisoheptyl Phthalate (DIHP) Using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Diisoheptyl Phthalate (DIHP), a plasticizer of emerging concern, in various sample matrices using gas chromatography-mass spectrometry (GC-MS). The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, designed for researchers, scientists, and professionals in drug development and quality control. The method demonstrates high selectivity and reliability, making it suitable for both research and routine screening purposes.
Introduction
Diisoheptyl Phthalate (DIHP) belongs to the class of ortho-phthalate esters, which are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Due to its potential for migration from consumer products and subsequent human exposure, there is a growing need for reliable analytical methods to monitor DIHP levels in various matrices, including environmental samples, food products, and pharmaceutical packaging. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it an ideal choice for phthalate analysis.[1] This application note presents a detailed protocol for the determination of DIHP by GC-MS, offering high sensitivity and specificity.
Experimental
Sample Preparation
A liquid-liquid extraction procedure is employed for the extraction of DIHP from aqueous sample matrices. For solid samples, a solvent extraction method is utilized.
Liquid Samples (e.g., beverages, water):
-
To a 10 mL glass centrifuge tube, add 5 mL of the liquid sample.
-
Spike the sample with an appropriate internal standard (e.g., Benzyl Benzoate).
-
Add 5 mL of n-hexane or dichloromethane as the extraction solvent.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (upper) layer to a clean glass vial for GC-MS analysis.
Solid Samples (e.g., polymer materials, powders):
-
Weigh 1 gram of the homogenized solid sample into a 50 mL glass beaker.
-
Add an appropriate internal standard.
-
Add 20 mL of a suitable solvent (e.g., hexane/acetone mixture).
-
Sonication for 30 minutes to facilitate the extraction of DIHP into the solvent.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
The filtrate is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard gas chromatograph coupled to a single quadrupole mass spectrometer. The following instrumental parameters are recommended:
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium (99.999%) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Acquisition and Analysis
Data is acquired in the Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The characteristic ions for DIHP and a common internal standard are monitored.
Table 2: SIM Parameters for DIHP and Internal Standard
| Compound | Retention Time (min) (Estimated) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Diisoheptyl Phthalate (DIHP) | ~15-17 | 149 | 279 | 167 |
| Benzyl Benzoate (Internal Standard) | ~12-14 | 105 | 212 | 77 |
Note: The retention time for DIHP is an estimation based on its molecular weight and the behavior of similar phthalates. It is crucial to confirm the retention time by injecting a pure standard of DIHP under the specified analytical conditions.
Quantitative Data Summary
The following table summarizes typical quantitative data for common phthalates, providing a comparative context for the analysis of DIHP.
Table 3: Comparative Quantitative Data for Various Phthalates
| Phthalate | Abbreviation | Typical Retention Time (min) | Quantifier Ion (m/z) | Limit of Detection (LOD) (µg/L) |
| Dimethyl Phthalate | DMP | ~8-10 | 163 | 0.1 - 1 |
| Diethyl Phthalate | DEP | ~10-12 | 149 | 0.1 - 1 |
| Dibutyl Phthalate | DBP | ~13-15 | 149 | 0.2 - 2 |
| Benzyl Butyl Phthalate | BBP | ~16-18 | 149 | 0.2 - 2 |
| Di(2-ethylhexyl) Phthalate | DEHP | ~18-20 | 149 | 0.5 - 5 |
| Di-n-octyl Phthalate | DNOP | ~20-22 | 149 | 0.5 - 5 |
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of DIHP is depicted in the following diagram:
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of Diisoheptyl Phthalate in various sample matrices. The use of Selected Ion Monitoring (SIM) ensures high selectivity and low detection limits, making it suitable for trace-level analysis. The detailed protocol and workflow diagram serve as a comprehensive guide for researchers and professionals engaged in the analysis of phthalates.
References
Application Note: Quantification of Di(2-ethylhexyl) phthalate (DIHP) using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di(2-ethylhexyl) phthalate (DEHP), also known as DIHP, is a prevalent plasticizer used to enhance the flexibility of polyvinyl chloride (PVC) products.[1] Its widespread use in medical devices, food packaging, and consumer goods has led to concerns about its potential as an endocrine disruptor and other adverse health effects.[1] Consequently, regulatory bodies have set limits on DIHP levels in various products, necessitating reliable and sensitive analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely adopted technique for determining DIHP in diverse matrices.[1] This document provides detailed application notes and protocols for the analysis of DIHP using HPLC.
Experimental Protocols
Method 1: DIHP Quantification in Drinking Water
This protocol details the analysis of DIHP in drinking water using Micro-Extraction by Packed Sorbent (MEPS) for sample preparation followed by HPLC-UV detection.[1]
Materials and Reagents:
-
DIHP standard solution
-
HPLC-grade acetonitrile and water
-
MEPS syringe with a C18 sorbent
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system equipped with a UV detector
-
Reversed-phase C18 column
Sample Preparation (MEPS):
-
Condition the MEPS sorbent by washing with methanol followed by water.
-
Draw the water sample through the sorbent and discard the liquid.
-
Wash the sorbent with water to eliminate interferences.
-
Elute the trapped DIHP with a small volume of acetonitrile.
-
Filter the eluate through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Conditions:
-
Mobile Phase: Water/Acetonitrile (2:98 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm or 224 nm
-
Column Temperature: 30°C
Calibration:
A series of DIHP standard solutions in acetonitrile should be prepared and injected to construct a calibration curve. The linearity of the response should be verified (R² ≥ 0.999).
Method 2: DIHP Quantification in Biological Tissues
This protocol is suitable for the analysis of DIHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), in various tissue samples such as the liver, kidney, and testis.
Materials and Reagents:
-
DIHP and MEHP standard solutions
-
Diisobutyl phthalate (DIBP) as an internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Homogenizer and sonicator
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector
-
Altima C18 column (150 x 4.6 mm, 5 µm) or equivalent
Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer.
-
Further disrupt the tissue using a sonicator.
-
Spike the homogenate with the internal standard (DIBP).
-
Extract DIHP and MEHP with acetonitrile.
-
Centrifuge the sample to pellet any precipitates.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used to separate DIHP and MEHP. A common gradient runs from 60% to 100% acetonitrile.
-
Detection: Monitor at a wavelength that provides good absorbance for both DIHP and MEHP.
Method Validation:
The method should be validated for recovery, precision (intra- and inter-day), linearity, and robustness. Recoveries of over 95% have been reported for this type of method.
Method 3: DIHP Quantification in Alcoholic Beverages
This protocol describes the analysis of DIHP in alcoholic beverages using liquid-liquid extraction.
Materials and Reagents:
-
DIHP standard solution
-
HPLC-grade acetonitrile, methanol, water, and hexane
Instrumentation:
-
HPLC system with a UV detector
-
C18 column
Sample Preparation (Liquid-Liquid Extraction):
-
Add hexane to the alcoholic beverage sample in a separatory funnel.
-
Shake vigorously to extract DIHP into the hexane layer.
-
Allow the layers to separate and collect the hexane layer.
-
Evaporate the hexane to dryness.
-
Reconstitute the residue in acetonitrile.
HPLC Conditions:
-
Mobile Phase: Gradient of ultrapure water and acetonitrile with 1% methanol.
-
Detection Wavelength: 225 nm
Data Presentation
Table 1: Comparative Summary of HPLC Methods for DIHP Analysis
| Parameter | Method 1: Drinking Water | Method 2: Biological Tissues | Method 3: Alcoholic Beverages | Method 4: Blood |
| Sample Matrix | Drinking Water | Liver, Kidney, Testis | Alcoholic Beverages | Blood |
| Sample Prep | MEPS (C18) | Homogenization, Sonication, Acetonitrile Extraction | Liquid-Liquid Extraction (Hexane) | Liquid-phase Extraction (Acetonitrile) |
| Column | Reversed-phase C18 | Altima C18 (150 x 4.6 mm, 5 µm) | C18 | Not Specified |
| Mobile Phase | Isocratic: Water/Acetonitrile (2:98 v/v) | Gradient: Acetonitrile and Water | Gradient: Ultrapure water and acetonitrile with 1% methanol | Not Specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min, increased to 2.0 mL/min | Not Specified | Not Specified |
| Detection | UV at 210 nm or 224 nm | UV-Vis or DAD | UV at 225 nm | UV at 272 nm |
| Linearity (R²) | ≥ 0.999 | > 0.999 | Not Specified | 0.9999 |
| Recovery | Not Specified | > 95% | Not Specified | 62-69% |
Visualizations
Experimental Workflow
Caption: General workflow for DIHP quantification by HPLC.
DIHP Signaling Pathway Interference
Recent studies suggest that DIHP can interfere with steroidogenesis in human granulosa cells by inhibiting the cAMP and ERK1/2 signaling pathways that are stimulated by the Follicle-Stimulating Hormone (FSH).
Caption: DIHP inhibits FSH-stimulated steroidogenesis.
Alternative and Advanced Methods
While HPLC-UV is a robust method, for higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often preferred. LC-MS/MS methods can achieve lower limits of detection and quantification, often in the parts-per-billion (µg/L) range, and provide more definitive identification of the analytes. The sample preparation for LC-MS/MS can be as simple as a "dilute and shoot" approach for cleaner samples like distilled beverages, or may involve solid-phase extraction (SPE) for more complex matrices like urine.
Conclusion
HPLC is a versatile and reliable technique for the quantification of DIHP in a variety of matrices. The choice of sample preparation and chromatographic conditions should be tailored to the specific sample matrix and the required sensitivity. Method validation is crucial to ensure accurate and reproducible results. For applications requiring higher sensitivity, LC-MS/MS offers a powerful alternative.
References
Solid-Phase Extraction of Diisononyl Phthalate (DIHP) from Water Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisononyl phthalate (DIHP) is a complex mixture of isomeric esters of phthalic acid and isononyl alcohol. It is a commonly used plasticizer in a wide variety of polyvinyl chloride (PVC) products, from which it can leach into the environment, leading to the contamination of water sources. Due to potential health concerns associated with phthalate exposure, sensitive and reliable methods for the detection and quantification of DIHP in aqueous matrices are crucial. Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and purification of DIHP from water samples prior to chromatographic analysis. This document provides detailed application notes and experimental protocols for the solid-phase extraction of DIHP from water samples.
Data Presentation
The following table summarizes the quantitative data for the solid-phase extraction of DIHP from water samples using different methodologies. This allows for a direct comparison of the performance of various SPE sorbents and analytical techniques.
| SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| C18 SPE Disk | Acetonitrile/Dichloromethane | GC-ECD | 105.56 | - | - | [1][2] |
| C18 SPE Cartridge | Not Specified | GC-ECD | Low and Poor Reproducibility | - | - | [1][2] |
| Sep-Pak C18 | Methanol | HPLC-PDA | Good | 0.003 µg/mL | 0.01 µg/mL | [3] |
| Chromabond® HLB | Ethyl Acetate | GC-MS | 75-112 | - | - | |
| Resin-based COFs | Not Specified | HPLC | 97.99–100.56 | - | - |
LOD: Limit of Detection; LOQ: Limit of Quantification. Dashes indicate data not provided in the cited source.
Experimental Protocols
This section provides detailed methodologies for the solid-phase extraction of DIHP from water samples using two common types of sorbents: C18 silica-based and Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents.
Method 1: Solid-Phase Extraction using C18 Cartridges
This protocol is a generalized procedure based on common practices for phthalate extraction using C18 sorbents.
Materials:
-
SPE Cartridges: C18 bonded silica gel (e.g., Sep-Pak C18)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized Water
-
Hydrochloric Acid (for pH adjustment)
-
SPE Vacuum Manifold
-
Collection Vials
-
Nitrogen Evaporation System
Procedure:
-
Cartridge Conditioning:
-
Flush the C18 cartridge with 5 mL of ethyl acetate.
-
Follow with 5 mL of methanol to wet the sorbent.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 10 mL of deionized water. Ensure the sorbent does not run dry.
-
-
Sample Loading:
-
Collect a 250 mL water sample.
-
Acidify the sample to pH 2 with hydrochloric acid.
-
Load the acidified sample onto the conditioned and equilibrated C18 cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar impurities.
-
-
Drying:
-
Dry the cartridge under vacuum for a minimum of 30 minutes to remove residual water.
-
-
Elution:
-
Elute the retained DIHP from the cartridge with 5 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane. Alternatively, methanol can be used as the elution solvent.
-
-
Post-Elution and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or mobile phase) for subsequent GC-MS or HPLC analysis.
-
Method 2: Solid-Phase Extraction using HLB Cartridges
This protocol is based on the use of Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents, which are known for their excellent retention of a wide range of compounds.
Materials:
-
SPE Cartridges: Hydrophilic-Lipophilic Balanced polymeric sorbent (e.g., Oasis HLB, Chromabond® HLB)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Deionized Water (Milli-Q or equivalent)
-
SPE Vacuum Manifold
-
Collection Vials
-
Nitrogen Evaporation System
Procedure:
-
Cartridge Conditioning:
-
Flush the HLB cartridge with 5 mL of methanol.
-
-
Cartridge Equilibration:
-
Equilibrate the cartridge by passing 10 mL of Milli-Q water.
-
-
Sample Loading:
-
Take a 50 mL water sample and adjust the pH to 6.0.
-
Load the sample onto the conditioned and equilibrated HLB cartridge at a controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a suitable aqueous solution to remove interferences.
-
-
Drying:
-
Dry the cartridge under vacuum for 20 minutes.
-
-
Elution:
-
Elute the retained DIHP with 10 mL of ethyl acetate.
-
-
Post-Elution and Reconstitution:
-
Concentrate the eluate and reconstitute it in a solvent compatible with the analytical instrument.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the solid-phase extraction of DIHP from water samples.
References
Application Notes and Protocols for the Extraction of Diisohexyl Phthalate from Soil and Sediment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of diisohexyl phthalate (DIHP) from soil and sediment matrices. The information is intended to guide researchers in selecting and implementing appropriate extraction methodologies for environmental monitoring and risk assessment.
Introduction
This compound (DIHP) is a plasticizer used in various consumer and industrial products. Its potential for environmental contamination of soil and sediment is a growing concern due to its endocrine-disrupting properties. Accurate quantification of DIHP in these complex matrices requires robust and efficient extraction methods. This document outlines several commonly employed techniques, including Ultrasonic-Assisted Extraction (UAE), Soxhlet Extraction, Pressurized Liquid Extraction (PLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Extraction Methodologies: A Comparative Overview
Several techniques are available for the extraction of phthalates from solid environmental samples. The choice of method often depends on factors such as sample throughput, solvent consumption, extraction time, and the specific physicochemical properties of the target analyte and the matrix.
A summary of quantitative data for various phthalate extraction methods from soil and sediment is presented in Table 1. It is important to note that data specifically for DIHP is limited in the literature; therefore, data for other common phthalates are included for comparative purposes.
Table 1: Quantitative Data for Phthalate Extraction from Soil and Sediment
| Extraction Method | Analyte(s) | Matrix | Recovery (%) | LOD (ng/g) | LOQ (ng/g) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | 16 Phthalates | Marine Sediment | 78–117 | 0.1–0.25 | - | [1] |
| QuEChERS | 16 Phthalates | Agricultural Soil | 80.11–100.99 | 0.91–66.97 | 2.7–200.9 | [2] |
| Soxhlet Extraction | Di(2-ethylhexyl) phthalate (DEHP) | PVC | >80 | - | - | [3] |
| Pressurized Liquid Extraction (PLE) | Di(2-ethylhexyl) phthalate (DEHP) | Soil | 86.0–99.8 | 20,000 | 50,000 | [4] |
| QuEChERS | 6 Phthalates | Soil | 97.2-99.1 | 0.09-0.43 | - | [5] |
LOD: Limit of Detection; LOQ: Limit of Quantification. Note that the presented values are ranges for multiple analytes and conditions as reported in the cited literature.
Experimental Protocols
The following sections provide detailed protocols for the extraction of DIHP from soil and sediment. These protocols are based on established methods for phthalate analysis and have been adapted for DIHP.
Ultrasonic-Assisted Extraction (UAE) Protocol
UAE is a rapid and efficient method that utilizes ultrasonic waves to enhance the extraction process.
Materials and Reagents:
-
Soil/sediment sample (air-dried and sieved)
-
Extraction solvent: n-hexane:methylene chloride (1:1, v/v) or n-hexane:ethyl acetate (1:1, v/v)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Weigh 5 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Add 10 g of anhydrous sodium sulfate to the sample to remove moisture.
-
Add 20 mL of the extraction solvent to the tube.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.
-
After sonication, centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the residue with another 20 mL of the extraction solvent.
-
Combine the supernatants from both extractions.
-
Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.
-
Filter the concentrated extract through a 0.45 µm syringe filter into a GC vial.
-
The extract is now ready for GC-MS analysis.
Soxhlet Extraction Protocol
Soxhlet extraction is a classical and exhaustive extraction method.
Materials and Reagents:
-
Soil/sediment sample (air-dried and sieved)
-
Extraction solvent: Acetone/Hexane (1:1, v/v)
-
Anhydrous sodium sulfate
-
Cellulose extraction thimble
-
Soxhlet apparatus (extractor, condenser, and round-bottom flask)
-
Heating mantle
-
Rotary evaporator
-
GC-MS
Procedure:
-
Mix 10 g of the soil/sediment sample with 10 g of anhydrous sodium sulfate.
-
Place the mixture into a cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of the extraction solvent to the round-bottom flask.
-
Assemble the Soxhlet apparatus and begin heating the solvent.
-
Allow the extraction to proceed for 16-24 hours at a rate of 4-6 cycles per hour.
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Further concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for cleanup and GC-MS analysis.
Pressurized Liquid Extraction (PLE) Protocol
PLE, also known as Accelerated Solvent Extraction (ASE), uses elevated temperatures and pressures to increase extraction efficiency and reduce solvent consumption.
Materials and Reagents:
-
Soil/sediment sample (air-dried and sieved)
-
Extraction solvent: Hexane/acetone (1:1, v/v)
-
Diatomaceous earth or sand
-
PLE system (e.g., ASE)
-
Collection vials
-
GC-MS
Procedure:
-
Mix 10 g of the soil/sediment sample with an equal amount of diatomaceous earth.
-
Load the mixture into the PLE extraction cell.
-
Place the cell into the PLE system.
-
Set the extraction parameters:
-
Solvent: Hexane/acetone (1:1, v/v)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static extraction time: 10 minutes (2 cycles)
-
-
Start the extraction process. The extract will be collected in a vial.
-
Concentrate the collected extract to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
Modified QuEChERS Protocol
The QuEChERS method is known for its simplicity and high throughput.
Materials and Reagents:
-
Soil/sediment sample (homogenized)
-
Acetonitrile
-
Magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
-
GC-MS
Procedure:
-
Weigh 10 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the tube vigorously for 1 minute.
-
Add 4 g of MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 900 mg of MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the cleaned extract for GC-MS analysis.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general experimental workflow for the extraction of DIHP from soil and sediment samples.
Caption: General workflow for DIHP extraction from soil and sediment.
Conclusion
The protocols described in this document provide a comprehensive guide for the extraction of this compound from soil and sediment samples. The choice of the most suitable method will depend on the specific requirements of the study, including desired recovery, sample throughput, and available instrumentation. While specific data for DIHP is not abundant, the provided methods for general phthalate extraction offer a robust starting point for developing and validating a method for DIHP analysis. It is recommended to perform validation experiments, including recovery studies with spiked samples, to ensure the accuracy and reliability of the chosen method for DIHP in the specific soil or sediment matrix of interest.
References
- 1. sensusimpact.com [sensusimpact.com]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and reliable determination of phthalic acid esters in soil and lettuce samples based on QuEChERS GC–MS/MS. [zenodo.org]
Application Notes and Protocols for the Quantification of Di-isoheptyl Phthalate (DIHP) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-isoheptyl phthalate (DIHP) is a plasticizer used in a variety of commercial applications. Due to its potential for human exposure and classification as a reproductive toxicant, robust methods for the quantification of DIHP and its metabolites in biological matrices are essential for toxicological studies, human biomonitoring, and in the development of pharmaceuticals and other consumer products. These application notes provide detailed protocols for the analysis of DIHP and its primary oxidative metabolites—Monohydroxyheptyl phthalate (MHHpP), mono-oxoheptyl phthalate (MOHpP), and monocarboxyhexyl phthalate (MCHxP)—in human urine and blood samples.
Data Presentation: Quantitative Levels of DIHP Metabolites
Human exposure to DIHP is primarily assessed through the measurement of its metabolites in urine. Limited data is currently available for DIHP metabolite concentrations in human blood.
Table 1: Urinary Concentrations of DIHP Metabolites in U.S. Adults (ng/mL) [1][2][3]
| Metabolite | Year of Collection | Geometric Mean (GM) | 5th Percentile | 50th Percentile (Median) | 95th Percentile | Detection Frequency (%) |
| MHHpP | 2000 | 0.38 | < LOD | 0.35 | 1.45 | 96 |
| 2018–2019 | 0.59 | 0.08 | 0.56 | 2.50 | 100 | |
| MOHpP | 2000 | 0.19 | < LOD | 0.18 | 0.70 | 92 |
| 2018–2019 | 0.03 | < LOD | 0.03 | 0.15 | 57 | |
| MCHxP | 2000 | 2.01 | 0.30 | 1.83 | 7.36 | 100 |
| 2018–2019 | 1.31 | 0.28 | 1.25 | 4.54 | 100 |
LOD = Limit of Detection. Data sourced from a convenience sample of U.S. adults.
Note on Blood Concentrations: Currently, there is a lack of specific quantitative data for DIHP and its metabolites in human blood in the published literature. However, methods for the analysis of other phthalate metabolites in blood and serum have been established and can be adapted for DIHP.
Experimental Protocols
The following protocols describe the quantification of DIHP metabolites in urine and a generalizable protocol for blood analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the preferred method for its high sensitivity and specificity.
Protocol 1: Quantification of DIHP Metabolites in Human Urine
This protocol is adapted from established methods for phthalate metabolite analysis.[1]
1. Sample Collection and Storage:
-
Collect urine samples in sterile, polypropylene containers.
-
To prevent degradation, store samples at -20°C or lower if not analyzed immediately.
-
Avoid repeated freeze-thaw cycles.
2. Sample Preparation: Enzymatic Hydrolysis
-
Thaw urine samples at room temperature.
-
Centrifuge samples at approximately 2000 x g for 10 minutes to remove particulate matter.
-
To 100 µL of urine supernatant, add 10 µL of a β-glucuronidase solution (from E. coli K12) in an ammonium acetate buffer (pH 6.5).
-
Add an internal standard solution containing isotopically labeled analogs of the target metabolites (e.g., d4-MHHpP, d4-MOHpP, d4-MCHxP).
-
Incubate the mixture at 37°C for a minimum of 2 hours to deconjugate the glucuronidated metabolites.
3. Analyte Extraction: Online Solid-Phase Extraction (SPE)
-
Following incubation, perform online SPE for sample cleanup and concentration.
-
Use a suitable SPE cartridge (e.g., C18).
-
Loading: Load the hydrolyzed sample onto the conditioned SPE column.
-
Washing: Wash the column with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analytes with a strong solvent (e.g., methanol or acetonitrile) directly into the LC-MS/MS system.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Develop a gradient to separate the target analytes. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: Approximately 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard.
-
Table 2: Example MRM Transitions for DIHP Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| MHHpP | [M-H]⁻ | Specific fragment |
| MOHpP | [M-H]⁻ | Specific fragment |
| MCHxP | [M-H]⁻ | Specific fragment |
| d4-MHHpP | [M-H]⁻ | Specific fragment |
| d4-MOHpP | [M-H]⁻ | Specific fragment |
| d4-MCHxP | [M-H]⁻ | Specific fragment |
Specific m/z values need to be optimized for the instrument used.
5. Quantification:
-
Create a calibration curve using standards of known concentrations.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standards against the calibration curve.
Protocol 2: General Protocol for Quantification of DIHP Metabolites in Human Blood (Plasma/Serum)
This protocol is a general guideline and requires optimization.
1. Sample Collection and Processing:
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA for plasma) or in serum separator tubes.
-
Plasma Preparation: Centrifuge whole blood at approximately 1500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
Serum Preparation: Allow whole blood to clot at room temperature for at least 30 minutes, then centrifuge at 1500 x g for 15 minutes. Collect the supernatant (serum).
-
Storage: Store plasma or serum at -80°C until analysis.
2. Sample Preparation: Protein Precipitation and Extraction
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standards.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.
3. LC-MS/MS Analysis:
-
Follow the LC-MS/MS analysis parameters as described in Protocol 1, with potential modifications to the gradient and injection volume as needed for the blood matrix.
4. Quantification:
-
Follow the quantification procedure as described in Protocol 1.
Signaling Pathways and Visualization
DIHP is known to be an endocrine-disrupting chemical, with evidence suggesting it primarily interferes with androgen signaling. Additionally, based on the activity of structurally similar phthalates, an interaction with the Peroxisome Proliferator-Activated Receptor (PPAR) pathway is plausible.
Experimental Workflow for DIHP Metabolite Analysis in Urine
References
Protocol for the Analysis of Diisononyl Phthalate (DIHP) in PVC Plastic
Introduction
Diisononyl phthalate (DIHP) is a complex mixture of isomers primarily used as a plasticizer in polyvinyl chloride (PVC) to impart flexibility and durability.[1][2][3] It serves as a common replacement for di(2-ethylhexyl) phthalate (DEHP) in numerous applications, including toys, childcare articles, and medical devices.[4] Due to potential health concerns associated with phthalate exposure, regulatory bodies worldwide have established limits on the concentration of DIHP in various consumer products.[3] Accurate and reliable analytical methods are therefore crucial for ensuring product safety and regulatory compliance.
This application note provides detailed protocols for the determination of DIHP in PVC plastics using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection. It is intended for researchers, scientists, and professionals in the drug development and chemical analysis fields.
Analytical Methods Overview
The two primary analytical techniques for the quantification of DIHP in PVC are GC-MS and HPLC. GC-MS offers excellent chromatographic resolution and is a preferred method for identifying and quantifying individual phthalate isomers. HPLC, particularly with a PDA detector, provides a robust and validated method for the simultaneous quantification of multiple phthalates.
Experimental Protocols
Sample Preparation: Solvent Extraction
This protocol is adapted from the U.S. Consumer Product Safety Commission (CPSC) standard operating procedure for the determination of phthalates.
3.1.1. Materials and Reagents
-
PVC sample
-
Tetrahydrofuran (THF), analytical grade
-
Hexane, analytical grade
-
Cyclohexane, analytical grade
-
Diisononyl phthalate (DINP) standard, analytical grade or higher
-
Internal standard (e.g., Benzyl Benzoate)
-
Glass vials with PTFE-lined caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm, PTFE)
-
Grinder or mill (optional)
3.1.2. Procedure
-
Sample Comminution: Cut the PVC sample into small pieces with no dimension larger than 2 mm. If possible, mill or grind the sample into a powder to ensure homogeneity.
-
Dissolution: Accurately weigh approximately 50 mg of the prepared PVC sample into a glass vial. Add 5 mL of THF to dissolve the sample.
-
Precipitation of PVC: Add 10 mL of hexane to the dissolved sample solution to precipitate the PVC polymer.
-
Extraction: Vigorously shake the mixture and allow the polymer to settle for at least 5 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
Dilution for Analysis: Combine 0.3 mL of the filtered solution with 0.2 mL of the internal standard solution and dilute to 1.5 mL with cyclohexane for GC-MS analysis. For HPLC analysis, the filtered solution may be directly injected or diluted as needed with the mobile phase.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
3.2.1. Instrumentation and Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC system or equivalent |
| Mass Spectrometer | Agilent 5977C Inert Plus GC/MSD or equivalent |
| Column | J&W HP-5ms Ultra Inert (20 m x 0.18 mm, 0.18 µm) or equivalent |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 280 °C |
| Injection Mode | Pulsed Splitless |
| Injection Volume | 1.0 µL |
| Oven Program | 200 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| MSD Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion for DIHP | m/z 293 |
| Qualifier Ions for DIHP | m/z 149, 167 |
3.2.2. Calibration
Prepare a series of calibration standards of DIHP in cyclohexane, ranging from 50 to 20,000 pg. A linear fit is typically suitable for this concentration range.
Analytical Method: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
3.3.1. Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity or equivalent |
| Column | Reversed-phase ODS-4 C18 column or Phenyl-hexyl column |
| Mobile Phase | Gradient elution with Methanol and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| PDA Detection Wavelength | 226 nm |
3.3.2. Calibration
Prepare calibration standards of DIHP in the mobile phase within a concentration range of 1-100 mg/L.
Data Presentation
The following tables summarize typical quantitative data for DIHP analysis.
Table 1: GC-MS Method Performance
| Parameter | Value | Reference |
| Instrument Detection Limit (IDL) | 0.320 µg/mL | |
| Limit of Quantification (LOQ) | 0.10 mg/kg | |
| Calibration Range | 50 - 20,000 pg | |
| Recovery | 92.1% | |
| Relative Standard Deviation (RSD) | 5.8% |
Table 2: HPLC-PDA Method Performance
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.08 mg/L | |
| Limit of Quantification (LOQ) | Not Specified | |
| Calibration Range | 1 - 100 mg/L | |
| Recovery | 82.85 - 107.40% | |
| Relative Standard Deviation (RSD) | 0.8 - 4.2% |
Visualizations
Experimental Workflow
DIHP Metabolic Pathway
DIHP-Induced Signaling Pathway
Conclusion
The protocols detailed in this application note provide robust and reliable methods for the quantification of DIHP in PVC plastic materials. Both GC-MS and HPLC-PDA are suitable techniques, with the choice of method depending on the specific requirements of the analysis, such as the need for isomer separation or high-throughput screening. Adherence to the described sample preparation and analytical procedures will ensure accurate and reproducible results for regulatory compliance and quality control purposes.
References
Diisohexyl Phthalate: A Substance of Very High Concern Unsuitable for Polymer Plasticization
Application Note & Protocol Overview
Executive Summary
Diisohexyl phthalate (DIHP) is a phthalate ester that has been identified as a Substance of Very High Concern (SVHC) by European and UK regulatory bodies due to its reproductive toxicity.[1][2][3][4][5] Contrary to the general application of many phthalates as plasticizers in polymers, DIHP is not utilized in the production of polyvinyl chloride (PVC) due to its high volatility. Its primary, albeit now highly restricted, uses have been in inks, paints, and sealants. This document serves to inform researchers, scientists, and drug development professionals about the regulatory status, toxicological profile, and the noted unsuitability of DIHP as a polymer plasticizer. While direct application protocols for DIHP in polymers are not available due to its non-use, this document provides generalized protocols for evaluating plasticizer performance, using other common phthalates as illustrative examples.
Regulatory Status and Safety Profile
DIHP is subject to stringent regulations due to its classification as a reproductive toxicant.
Regulatory Status:
-
EU REACH: DIHP was added to the candidate list of Substances of Very High Concern (SVHC) for authorization on January 16, 2020, owing to its reproductive toxicity (Article 57c). Suppliers of articles containing DIHP at a concentration above 0.1% (w/w) have communication obligations. Notably, DIHP has not been produced in Europe since 2010, and significant importation is unlikely.
-
UK REACH: Following Brexit, DIHP was included in the UK candidate list on January 1, 2021. The UK's Health and Safety Executive (HSE) has recommended its inclusion in the UK REACH Authorization List (Annex 14) to prevent its use as a substitute for other regulated phthalates.
Toxicological Profile:
-
Classification: DIHP is classified under the GB Mandatory Classification and Labelling (MCL) list as toxic for reproduction, category 1B, with the hazard statement H360F ("May damage fertility").
-
Mechanism of Action: Like other hazardous phthalates such as DEHP, DBP, and BBP, DIHP is an endocrine disruptor. Phthalate esters are known to decrease fetal testis testosterone production and interfere with the expression of steroidogenic genes. In vitro studies have suggested that DIHP exhibits androgen receptor-antagonistic activities.
-
Health Effects: The primary concern with DIHP is its potential to cause adverse reproductive and developmental effects. While no specific data on acute toxicity for DIHP is available, it is expected to have low acute oral and dermal toxicity, similar to other phthalates. It is not expected to be a skin or eye irritant.
Application in Polymers: Unsuitability and Lack of Use
Authoritative sources state that this compound is not used for the production of PVC because it is too volatile. Plasticizers are added to polymers to increase flexibility, durability, and workability by reducing the intermolecular forces between polymer chains. High volatility is an undesirable characteristic for a plasticizer as it leads to its migration out of the polymer matrix over time, resulting in the material becoming brittle and losing its desired properties. This also increases the potential for human and environmental exposure.
Due to its non-use as a polymer plasticizer, there is no specific performance data available for DIHP in this context.
Illustrative Experimental Protocols for Plasticizer Evaluation
For researchers interested in the general evaluation of plasticizers in polymers, the following protocols, often applied to substances like Di(2-ethylhexyl) phthalate (DEHP), can be adapted. It must be emphasized that these are generalized methods and do not imply the suitability of DIHP for such applications.
Protocol: Determination of Plasticizer Migration
This protocol outlines a method to quantify the migration of a plasticizer from a PVC product into a liquid medium.
Objective: To measure the amount of plasticizer that leaches from a polymer sample over time when exposed to a specific liquid.
Materials:
-
Plasticized PVC sample of known dimensions and plasticizer concentration.
-
Extraction solvent (e.g., hexane, ethanol, or food simulant).
-
Glass vials with screw caps.
-
Incubator or water bath.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Plasticizer standard for calibration.
Methodology:
-
Sample Preparation: Cut PVC samples into standardized dimensions (e.g., 2x2 cm).
-
Extraction: Place each PVC sample into a glass vial and add a known volume of the extraction solvent, ensuring the sample is fully submerged.
-
Incubation: Seal the vials and incubate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, 72 hours).
-
Sample Analysis:
-
After incubation, remove an aliquot of the solvent from the vial.
-
Analyze the aliquot using HPLC to determine the concentration of the leached plasticizer.
-
Prepare a calibration curve using known concentrations of the plasticizer standard to quantify the results.
-
-
Data Reporting: Express the migration results as the amount of plasticizer migrated per unit surface area of the polymer (e.g., µg/cm²).
Protocol: Evaluation of Mechanical Properties
This protocol describes the testing of mechanical properties of a plasticized polymer.
Objective: To determine the effect of a plasticizer on the flexibility and strength of a polymer.
Materials:
-
Polymer sheets prepared with varying concentrations of the plasticizer.
-
Universal Testing Machine (UTM) with grips suitable for thin films.
-
Specimen cutting die (e.g., dumbbell shape).
Methodology:
-
Sample Preparation: Prepare polymer formulations with different weight percentages of the plasticizer (e.g., 20%, 30%, 40%). Process the formulations into thin sheets of uniform thickness.
-
Specimen Cutting: Cut test specimens from the sheets using the standardized die.
-
Tensile Testing:
-
Mount a specimen in the grips of the UTM.
-
Apply a tensile load at a constant rate of extension until the specimen fails.
-
Record the load and elongation throughout the test.
-
-
Data Analysis: From the stress-strain curve generated, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of failure.
-
Young's Modulus: A measure of the material's stiffness.
-
Illustrative Data Presentation
The following tables provide a template for presenting data from plasticizer evaluation studies. The data shown are hypothetical and for illustrative purposes only.
Table 1: Comparative Migration of Plasticizers from PVC into Ethanol (72h at 40°C)
| Plasticizer (40 wt%) | Migration (µg/cm²) |
| Di(2-ethylhexyl) phthalate (DEHP) | 15.2 |
| Diisononyl phthalate (DINP) | 10.8 |
| Dioctyl terephthalate (DOTP) | 5.1 |
Table 2: Mechanical Properties of PVC with Varying Plasticizer Content
| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Plasticizer A | 20 | 25.5 | 250 | 1200 |
| 30 | 22.1 | 350 | 850 | |
| 40 | 18.9 | 450 | 500 | |
| Plasticizer B | 20 | 26.0 | 230 | 1350 |
| 30 | 23.5 | 320 | 950 | |
| 40 | 20.1 | 410 | 600 |
Visualizations
The following diagrams illustrate a typical workflow for plasticizer evaluation and a simplified representation of a signaling pathway affected by toxic phthalates.
Caption: Workflow for evaluating a novel plasticizer in PVC.
Caption: Simplified pathway of phthalate-induced reproductive toxicity.
Conclusion
This compound is not a viable plasticizer for polymer applications, particularly in PVC, due to its high volatility and significant health concerns. Its classification as a substance of very high concern and a reproductive toxicant has led to stringent regulatory controls in Europe and the UK. Researchers and professionals in the field should be aware of these restrictions and the unsuitability of DIHP for plasticization. For the development and evaluation of new, safer plasticizers, the generalized protocols and methodologies provided can serve as a foundational guide.
References
- 1. DIHP: a Substance of Very High Concern (SVHC) according to the European REACH Regulation | Phthalates substitution [substitution-phtalates.ineris.fr]
- 2. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 3. UK HSE Recommends this compound for Authorisation List - Foresight [useforesight.io]
- 4. This compound | C20H30O4 | CID 8970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. product.enhesa.com [product.enhesa.com]
Leaching of Diisohexyl Phthalate from Consumer Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisohexyl phthalate (DIHP) is a plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC). It can be found in a variety of consumer products, including food packaging, children's toys, and medical devices. As DIHP is not chemically bound to the polymer matrix, it can leach out over time, leading to human exposure. Concerns have been raised about the potential health effects of DIHP, as some studies on structurally similar phthalates suggest it may act as an endocrine disruptor. This document provides an overview of the available data on DIHP leaching, detailed experimental protocols for its analysis, and insights into its potential toxicological pathways.
Data Presentation: Quantitative Leaching of Phthalates
Quantitative data specifically for this compound (DIHP) leaching is limited in publicly available literature. Therefore, the following tables summarize data for other common phthalates that are structurally similar or often found alongside DIHP. This data provides a reference for expected migration levels and influential factors.
Table 1: Leaching of Phthalates from Food Contact Materials
| Product Type | Phthalate | Food Simulant | Temperature (°C) | Duration | Leached Concentration | Reference |
| PVC Cling Film | DEHP | 20% Ethanol | 50 | - | Not Detected | |
| PVC Cling Film | DBP | 20% Ethanol | 50 | - | Not Detected | |
| Meat Product Packaging | DBP | Meat Product (50% fat) | Heat Processed | 28 days | Up to 3.88 µg/g | |
| Meat Product Packaging | DEHP | Meat Product (50% fat) | Heat Processed | 28 days | Up to 7.19 µg/g |
Table 2: Migration of Phthalates from Children's Toys
| Product Type | Phthalate | Simulant | Method | Migration Rate | Reference |
| PVC Teether | DINP | Artificial Saliva | Dynamic Extraction | 2.1 ng/10 cm²/min | |
| Soft PVC Toys | DINP & DEHP | Saliva Simulant | Agitation Method | - | |
| Various Plastic Toys | DEHP | - | - | Up to 54% by mass | |
| Various Plastic Toys | DIDP | - | - | Present in 41% of samples |
Experimental Protocols
Protocol 1: Determination of Phthalate Leaching from Plastic Materials into Food Simulants
This protocol is adapted from methodologies used for common phthalates like DEHP and can be applied for DIHP analysis.
1. Materials and Reagents:
-
Sample: Plastic material (e.g., PVC film, container) of a known surface area.
-
Food Simulants:
-
10% (v/v) ethanol for aqueous foods.
-
3% (w/v) acetic acid for acidic foods.
-
20% or 50% (v/v) ethanol for alcoholic or fatty foods.
-
Olive oil or other vegetable oil as a fatty food simulant.
-
-
Solvents: n-hexane (HPLC grade), Tetrahydrofuran (THF), Cyclohexane.
-
Internal Standard: Benzyl Benzoate or another suitable non-interfering compound.
-
Apparatus: Glass migration cells or containers, incubator, analytical balance, gas chromatograph-mass spectrometer (GC-MS).
2. Sample Preparation:
-
Cut a piece of the plastic material with a known surface area (e.g., 1 dm²).
-
Clean the surface of the sample with distilled water and dry it carefully.
-
Place the sample in a glass migration cell.
3. Migration Test:
-
Add a known volume of the selected food simulant to the migration cell, ensuring the sample is fully immersed. A standard ratio is 100 mL of simulant per 1 dm² of the sample surface.
-
Seal the migration cell to prevent evaporation.
-
Incubate the cell at a specified temperature and duration (e.g., 40°C for 10 days for long-term storage simulation, or 70°C for 2 hours for high-temperature applications).
-
After the incubation period, remove the sample and allow the simulant to cool to room temperature.
4. Extraction:
-
Transfer a known aliquot of the food simulant into a separation funnel.
-
Add a known amount of the internal standard.
-
Add n-hexane and shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the n-hexane (upper) layer.
-
Repeat the extraction twice more.
-
Combine the n-hexane extracts and concentrate them to a final volume of 1 mL using a gentle stream of nitrogen.
5. GC-MS Analysis:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for quantification. Key ions for DIHP would need to be determined from a standard, but for many phthalates, m/z 149 is a characteristic fragment ion.
6. Quantification:
-
Create a calibration curve using standard solutions of DIHP in n-hexane.
-
Calculate the concentration of DIHP in the sample based on the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of DIHP Content in Plastic Consumer Products
This protocol is based on the CPSC-CH-C1001-09.4 standard operating procedure for phthalates.
1. Materials and Reagents:
-
Sample: A representative portion of the plastic product.
-
Solvents: Tetrahydrofuran (THF, HPLC grade), n-hexane (HPLC grade), Cyclohexane (HPLC grade).
-
Apparatus: Analytical balance, grinder or sharp cutting tool, centrifuge, volumetric flasks, GC-MS.
2. Sample Preparation:
-
Cut the plastic sample into small pieces (approximately 2x2 mm).
-
Accurately weigh about 50 mg of the cut sample into a glass vial.
3. Extraction:
-
Add 10 mL of THF to the vial to dissolve the plastic. This may take several hours.
-
Once dissolved, add 20 mL of n-hexane to precipitate the PVC polymer.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Dilute an aliquot of the supernatant with cyclohexane for GC-MS analysis.
4. GC-MS Analysis and Quantification:
-
Follow the GC-MS conditions and quantification procedure as described in Protocol 1.
Visualizations
Experimental Workflow for DIHP Leaching Analysis
Caption: Workflow for analyzing DIHP leaching from consumer products.
Potential Endocrine Disruption Pathway for Phthalates
While a specific signaling pathway for DIHP is not well-documented, the general mechanism for endocrine disruption by many phthalates involves interference with the androgen and estrogen signaling pathways.
Caption: Generalized pathway for phthalate-induced endocrine disruption.
Application Notes and Protocols for Diisohexyl Phthalate Exposure Assessment in Human Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisohexyl phthalate (DIHP) is a plasticizer used in various consumer and industrial products. Due to its potential for human exposure and classification as a substance of very high concern in Europe, robust methods for assessing internal exposure are crucial for researchers, scientists, and professionals in drug development and toxicology. This document provides detailed application notes and protocols for the assessment of DIHP exposure in human populations through biomonitoring of urinary metabolites.
Human exposure to phthalates is widespread and occurs through ingestion, inhalation, and dermal contact.[1] Once absorbed, phthalates are rapidly metabolized and their metabolites are excreted in the urine, making urine the preferred matrix for biomonitoring.[1][2] For high-molecular-weight phthalates like DIHP, exposure assessment is best accomplished by measuring their urinary metabolites, which are specific and less prone to external contamination than the parent compound.[3]
While specific toxicokinetic data for DIHP in humans are limited, it is expected to follow a metabolic pathway similar to other high-molecular-weight phthalates like Di(2-ethylhexyl) phthalate (DEHP). This involves an initial hydrolysis to its monoester, mono-isohexyl phthalate (MIHP), followed by further oxidative metabolism. Therefore, the primary analytical targets for assessing DIHP exposure are its oxidative metabolites in urine.
Data Presentation
Given the limited specific biomonitoring data for this compound (DIHP), the following table summarizes urinary concentrations of oxidative metabolites of a closely related isomer, Diisoheptyl phthalate (DiHpP), from a study on convenience samples of U.S. adults. This data can serve as a reference for expected concentration ranges and for study design until more DIHP-specific data becomes available.
Table 1: Urinary Concentrations of Diisoheptyl Phthalate (DiHpP) Metabolites in U.S. Adults (ng/mL)
| Metabolite | Year of Collection | N | Detection Frequency (%) | Geometric Mean (GM) |
| Monocarboxyhexyl Phthalate (MCHxP) | 2000 | 144 | 100 | 2.01 |
| 2018–2019 | 205 | 100 | 1.31 | |
| Monohydroxyheptyl Phthalate (MHHpP) | 2000 | 144 | 96 | 0.38 |
| 2018–2019 | 205 | 100 | 0.59 | |
| Mono-oxoheptyl Phthalate (MOHpP) | 2000 | 144 | 92 | 0.19 |
| 2018–2019 | 205 | 57 | 0.03 |
Experimental Protocols
The following is a generalized protocol for the determination of DIHP metabolites in human urine. This protocol is based on established methods for other phthalate metabolites and can be adapted and validated for specific DIHP metabolites once analytical standards are available.
Protocol: Quantification of Urinary this compound Metabolites by HPLC-MS/MS
1. Objective: To quantify the concentrations of mono-isohexyl phthalate (MIHP) and its oxidative metabolites in human urine samples as biomarkers of DIHP exposure.
2. Materials and Reagents:
-
Urine collection cups (polypropylene)
-
Centrifuge tubes (15 mL, polypropylene)
-
Ammonium acetate
-
Acetic acid
-
β-glucuronidase (from E. coli K12)
-
Isotopically labeled internal standards for each target analyte
-
Methanol, Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
3. Sample Collection and Storage:
-
Collect spot urine samples in polypropylene containers.
-
Immediately after collection, aliquot urine into polypropylene centrifuge tubes and store at -20°C or lower until analysis to prevent degradation of metabolites.
4. Sample Preparation (Enzymatic Deconjugation):
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Pipette 1.0 mL of urine into a clean 15 mL polypropylene tube.
-
Add 50 µL of a solution containing isotopically labeled internal standards.
-
Add 200 µL of 1M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate at 37°C for at least 2 hours to deconjugate the glucuronidated metabolites.
5. Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the enzyme-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
6. HPLC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes (e.g., start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect and quantify each analyte and its corresponding internal standard. Specific precursor and product ion transitions for DIHP metabolites will need to be determined.
7. Quality Control:
-
Include calibration standards, procedural blanks, and quality control (QC) samples (spiked urine pools at low and high concentrations) in each analytical run.
-
The calibration curve should have a correlation coefficient (r²) of >0.99.
-
QC sample concentrations should be within ±20% of the nominal value.
Mandatory Visualizations
Caption: Experimental workflow for urinary DIHP metabolite analysis.
References
- 1. A Review of Biomonitoring of Phthalate Exposures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New metabolites of di(2-ethylhexyl)phthalate (DEHP) in human urine and serum after single oral doses of deuterium-labelled DEHP - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Assessing DIHP Endocrine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-isobutyl phthalate (DIHP) is a plasticizer used in a variety of consumer products. Concerns have been raised about its potential endocrine-disrupting activity. This document provides detailed application notes and protocols for in vitro assays to assess the endocrine activity of DIHP, focusing on its potential effects on estrogen and androgen signaling pathways, as well as steroidogenesis. Due to the limited availability of quantitative data for DIHP in the published literature, data for the structurally similar phthalate, Di-n-butyl phthalate (DBP), is presented as a surrogate to provide context for expected potencies and effects. This substitution is clearly noted in the data tables.
Data Presentation
The following tables summarize quantitative data on the endocrine activity of DBP, serving as a proxy for DIHP.
Table 1: Estrogen Receptor (ER) Agonist Activity
| Compound | Assay System | Endpoint | Result |
| DBP (proxy for DIHP) | MCF-7 cell proliferation (E-Screen) | Proliferative Effect (PE) | Weak agonist |
| DBP (proxy for DIHP) | ERα-CALUX | EC50 | > 10 µM |
Table 2: Androgen Receptor (AR) Antagonist Activity
| Compound | Assay System | Endpoint | Result |
| DBP (proxy for DIHP) | MDA-kb2 cell line | IC50 | ~3 µM |
| DBP (proxy for DIHP) | AR-CALUX | IC20 | 1.6 µM |
Table 3: Effects on Steroidogenesis in H295R Cells
| Compound | Hormone Measured | Concentration | Result |
| DBP (proxy for DIHP) | Testosterone | 100 µM | Significant decrease |
| DBP (proxy for DIHP) | Estradiol | 100 µM | Significant decrease |
| DBP (proxy for DIHP) | Progesterone | 100 µM | Significant increase |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways potentially affected by DIHP and the general workflows of the described in vitro assays.
Estrogen Receptor Signaling Pathway
Androgen Receptor Signaling Pathway
Steroidogenesis Pathway Inhibition
General Experimental Workflow
Experimental Protocols
Estrogen Receptor (ER) Agonist Assay (E-Screen)
Objective: To assess the estrogenic activity of DIHP by measuring its ability to induce the proliferation of estrogen-sensitive MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DIHP stock solution (in DMSO)
-
17β-Estradiol (E2) positive control
-
96-well plates
-
Sulforhodamine B (SRB) assay kit
Protocol:
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Hormone Deprivation: Two days before the assay, replace the medium with DMEM containing 5% charcoal-stripped FBS to deprive the cells of exogenous hormones.
-
Cell Seeding: Trypsinize the cells and seed them in 96-well plates at a density of 3 x 10³ cells per well in 100 µL of hormone-deprived medium. Allow cells to attach for 24 hours.
-
Treatment: Prepare serial dilutions of DIHP and E2 in hormone-deprived medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 200 µL of the treatment solutions. Include a vehicle control (DMSO) and a positive control (E2).
-
Incubation: Incubate the plates for 6 days.
-
Cell Proliferation Measurement (SRB Assay):
-
Fix the cells by adding 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and allow them to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis: Calculate the proliferative effect (PE) relative to the vehicle control.
Androgen Receptor (AR) Antagonist Assay
Objective: To determine the anti-androgenic potential of DIHP by measuring its ability to inhibit androgen-induced transcriptional activity in MDA-kb2 cells.
Materials:
-
MDA-kb2 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DIHP stock solution (in DMSO)
-
Dihydrotestosterone (DHT)
-
Flutamide (anti-androgen positive control)
-
96-well plates
-
Luciferase assay system
Protocol:
-
Cell Culture: Culture MDA-kb2 cells in L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a non-CO2 incubator.
-
Hormone Deprivation: Two days prior to the assay, switch to L-15 medium with 5% charcoal-stripped FBS.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of hormone-deprived medium and incubate for 24 hours.
-
Treatment: Prepare solutions of DIHP and flutamide at various concentrations in hormone-deprived medium containing a fixed concentration of DHT (e.g., 0.1 nM). Add 100 µL of these solutions to the respective wells. Include a vehicle control (DMSO + DHT), a positive androgen control (DHT alone), and a positive antagonist control (flutamide + DHT).
-
Incubation: Incubate the plates for 24 hours.
-
Luciferase Activity Measurement:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Express the results as a percentage of the luciferase activity of the DHT-only control. Calculate the IC50 value for DIHP.
H295R Steroidogenesis Assay
Objective: To evaluate the effect of DIHP on the production of steroid hormones, particularly testosterone and estradiol.
Materials:
-
H295R cells
-
DMEM/F12 medium
-
Nu-Serum or other appropriate serum replacement
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
DIHP stock solution (in DMSO)
-
Forskolin (positive control for induction)
-
Prochloraz (positive control for inhibition)
-
24-well plates
-
ELISA kits for testosterone and estradiol
Protocol:
-
Cell Culture: Culture H295R cells in DMEM/F12 supplemented with Nu-Serum and penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed 3 x 10⁵ cells per well in 24-well plates and allow them to attach for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of DIHP. Include a vehicle control, a positive control for induction (forskolin), and a positive control for inhibition (prochloraz). The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 48 hours.
-
Hormone Measurement:
-
Collect the cell culture medium from each well.
-
Measure the concentrations of testosterone and estradiol in the medium using specific ELISA kits, following the manufacturer's instructions.
-
-
Cell Viability: After collecting the medium, assess cell viability using an appropriate method (e.g., MTT or neutral red uptake assay) to ensure that the observed effects on hormone production are not due to cytotoxicity.
-
Data Analysis: Normalize the hormone concentrations to the cell viability data. Express the results as a fold change relative to the vehicle control.
Aromatase Activity Assay
Objective: To assess the direct inhibitory effect of DIHP on the activity of aromatase (CYP19A1), the enzyme that converts androgens to estrogens.
Materials:
-
Human recombinant aromatase (microsomes)
-
NADPH regenerating system
-
[1β-³H]-androst-4-ene-3,17-dione (radiolabeled substrate)
-
DIHP stock solution (in DMSO)
-
Letrozole (positive control inhibitor)
-
Scintillation vials and fluid
-
Liquid scintillation counter
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the human recombinant aromatase, NADPH regenerating system, and the radiolabeled androstenedione in a suitable buffer.
-
Treatment: Add various concentrations of DIHP or letrozole to the reaction mixtures. Include a vehicle control.
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding a suitable solvent (e.g., chloroform).
-
Extraction of Tritiated Water: The enzymatic reaction releases tritiated water ([³H]₂O). Separate the aqueous phase containing the tritiated water from the organic phase containing the unreacted substrate.
-
Measurement of Radioactivity:
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of aromatase inhibition for each DIHP concentration relative to the vehicle control. Determine the IC50 value for DIHP.
Application Notes and Protocols for Studying DIHP Effects Using Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-isononyl phthalate (DIHP) is a widely used plasticizer that has raised concerns due to its potential endocrine-disrupting properties. In vitro cell culture models are invaluable tools for investigating the molecular mechanisms underlying DIHP's effects on various physiological processes. These models offer a controlled environment to study cellular responses, signaling pathways, and dose-dependent effects of DIHP and its metabolites, such as mono-isononyl phthalate (MINP). This document provides detailed application notes and protocols for utilizing various cell culture models to study the effects of DIHP, with a focus on reproductive and developmental toxicology.
Featured Cell Culture Models
A variety of cell lines can be employed to investigate the tissue-specific effects of DIHP. The choice of cell model is critical and should align with the research question.
-
Leydig Cells (e.g., TM3, MA-10, Primary Rat Leydig Cells): These cells are responsible for testosterone production and are a primary target for endocrine disruptors. In vitro studies with Leydig cells have shown that phthalates can inhibit steroidogenesis.[1][2][3][4][5] For instance, the active metabolite of a similar phthalate, MEHP, has been shown to suppress hCG-activated steroidogenesis in primary cultures of immature and adult rat Leydig cells.
-
Sertoli Cells (e.g., TM4): Sertoli cells are essential for testis development and spermatogenesis. Studies have investigated the impact of DIHP on Sertoli cell proliferation and function. For example, while one in vitro study found no effect of 10 μM DIHP on Sertoli cell proliferation in fetal rat testes grown ex vivo, other studies suggest that phthalates can induce morphological changes and affect Sertoli cell function.
-
Granulosa Cells (e.g., HGrC1, KGN, Primary Rat Granulosa Cells): These cells are crucial for ovarian follicle development and steroid hormone production. Research has demonstrated that phthalates like DEHP can alter steroidogenesis and gene expression in granulosa cells. Long-term exposure of the immortalized human granulosa cell line HGrC1 to low levels of DEHP caused week- and concentration-specific changes in the expression of various genes.
-
Placental Cells (e.g., HRP-1, BeWo): The placenta is a critical organ for fetal development, and its disruption can have severe consequences. In vitro models using placental cells help in understanding the impact of DIHP on placental function, such as hormone secretion and nutrient transport. Phthalates have been shown to alter the expression of proteins involved in nutritional supply and hormonal secretion in rat trophoblastic cells (HRP-1).
-
Kidney Cells (e.g., HEK-293): Kidney cell lines can be used to assess the general cytotoxicity and underlying mechanisms of DIHP-induced cellular stress. For example, DEHP has been shown to induce apoptosis and oxidative stress in HEK-293 cells through the inhibition of the Nrf-2/HO-1 antioxidant pathway.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies on the effects of phthalates.
Table 1: Effects of Phthalates on Steroidogenesis in Leydig and Granulosa Cells
| Cell Line/Type | Phthalate/Metabolite | Concentration | Effect | Reference |
| Primary Rat Leydig Cells | MEHP | 250 µM | Inhibition of hCG-stimulated androgen production | |
| MA-10 Leydig Cells | MEHP | 1 µM | Inhibition of LH-stimulated testosterone production | |
| Rat Ovarian Granulosa Cells | DEHP | 400 µg (effective dose) | Significant decrease in estradiol and progesterone levels | |
| Human Granulosa-like KGN Cells | DEHP | Not specified | Decreased estradiol production in FSH-stimulated cells |
Table 2: Cytotoxicity and Other Effects of Phthalates in Various Cell Lines
| Cell Line | Phthalate/Metabolite | Concentration | Endpoint | Effect | Reference |
| HEK-293 | DEHP | Not specified | Cytotoxicity | Induces apoptosis and oxidative stress | |
| Tursiops truncatus (TT) skin cell line | DEHP | 0.01-5 mM | Cell Viability (MTT & Trypan Blue) | No significant decrease after 24h | |
| Chinese Hamster Ovary (CHO) | DEHP | 0.02 mM | Cell Viability (MTT) | Significant reduction | |
| European sea bass embryonic cell line (DLEC) | DEHP | 0.01 mM | Cell Viability | Significant decrease after 24h | |
| Primary human skeletal muscle cells | DEHP | 1 mM | Cell Proliferation | Reduced growth rate |
Experimental Protocols
Protocol 1: In Vitro Assessment of DIHP on Steroidogenesis in Leydig Cells
This protocol is adapted from studies investigating the effects of phthalate metabolites on Leydig cell function.
1. Cell Culture:
- Culture MA-10 or primary Leydig cells in appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere of 5% CO2.
- Plate cells in 24-well plates at a suitable density to reach 70-80% confluency at the time of treatment.
2. DIHP/MINP Treatment:
- Prepare stock solutions of DIHP or its metabolite MINP in a suitable solvent like DMSO.
- Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 250 µM). Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
- Replace the culture medium with the medium containing different concentrations of DIHP/MINP or vehicle control.
- To stimulate steroidogenesis, co-treat the cells with a stimulating agent like human chorionic gonadotropin (hCG) or luteinizing hormone (LH).
3. Hormone Measurement:
- After the desired incubation period (e.g., 24-72 hours), collect the culture medium.
- Centrifuge the medium to remove any cellular debris.
- Measure the concentration of testosterone or progesterone in the medium using commercially available ELISA or RIA kits, following the manufacturer's instructions.
4. Data Analysis:
- Normalize the hormone concentrations to the total protein content of the cells in each well.
- Perform statistical analysis to compare the hormone levels in treated groups with the control group.
Protocol 2: Assessment of DIHP-Induced Oxidative Stress and Apoptosis in HEK-293 Cells
This protocol is based on studies investigating the cytotoxic effects of DEHP.
1. Cell Culture:
- Culture HEK-293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.
- Seed cells in 6-well plates or 96-well plates depending on the assay.
2. DIHP Treatment:
- Expose cells to various concentrations of DIHP for a specific duration (e.g., 24 hours).
3. Oxidative Stress Assessment:
- Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFH-DA. After treatment, incubate cells with DCFH-DA and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
- Lipid Peroxidation Assay: Measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, using a commercially available kit.
- Antioxidant Enzyme Activity: Measure the activity of enzymes like superoxide dismutase (SOD) and catalase using specific assay kits.
4. Apoptosis Assessment:
- Mitochondrial Membrane Potential (ΔΨm): Use a fluorescent dye like JC-1 or TMRE. A decrease in fluorescence intensity indicates a loss of ΔΨm, an early marker of apoptosis.
- Caspase-3 Activity: Measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric assay kit.
- Gene Expression Analysis: Analyze the mRNA levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) genes using RT-qPCR.
Signaling Pathway and Experimental Workflow Diagrams
DIHP-Induced Inhibition of Steroidogenesis in Leydig Cells
Caption: Proposed mechanism of DIHP/MEHP-induced inhibition of steroidogenesis in Leydig cells.
Experimental Workflow for Assessing DIHP Effects on Cell Viability
Caption: A general experimental workflow for determining the cytotoxic effects of DIHP.
DIHP-Induced Oxidative Stress and Apoptosis Pathway
Caption: Signaling pathway of DIHP-induced oxidative stress leading to apoptosis.
References
- 1. Inhibitory effects of mono-ethylhexyl phthalate on steroidogenesis in immature and adult rat Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DEHP-mediated oxidative stress leads to impaired testosterone synthesis in Leydig cells through the cAMP/PKA/SF-1/StAR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of in vitro methodology to investigate phthalate effects on the differentiation of seminiferous tubule-associated stem cells to form Leydig cells and on the Leydig cells derived from the stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]
Diisohexyl Phthalate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of Diisohexyl phthalate (DIHP) reference materials and standards in analytical and toxicological studies.
This compound (DIHP) is a plasticizer used to increase the flexibility and durability of various materials.[1] As with other phthalates, there is scientific interest in its potential endocrine-disrupting properties and its prevalence in consumer products. Accurate and reliable analytical methods are crucial for the quantification of DIHP in various matrices and for studying its biological effects. This document outlines the available reference materials, provides detailed experimental protocols for its analysis, and illustrates a potential signaling pathway for its endocrine-disrupting activity.
This compound Reference Materials and Standards
A variety of this compound reference materials are available from reputable suppliers, ensuring the accuracy and traceability of analytical measurements. These standards are essential for instrument calibration, method validation, and quality control.
| Product Description | Supplier | CAS Number | Format | Purity/Concentration | Catalog Number |
| This compound (Technical Mix) | AccuStandard | 68515-50-4 | Neat | Certified Reference Material | J-007-10MG |
| Dihexyl phthalate | AccuStandard | 84-75-3 | Neat | Certified Reference Material | ALR-100N |
| Dihexyl phthalate | Sigma-Aldrich | 84-75-3 | Neat | Analytical Standard, ≥99.0% | 49617 |
| Diisopentyl phthalate | Sigma-Aldrich | 605-50-5 | Neat | Analytical Standard, ≥95.0% | 14322 |
| Dicyclohexyl phthalate | Sigma-Aldrich | 84-61-7 | Neat | Analytical Standard | 49617 |
| Phthalate Standards | LGC Standards | Various | Neat/Solution | Certified Reference Material | Varies |
Analytical Workflow for Phthalate Analysis
The general workflow for the analysis of this compound in a given sample involves sample preparation, chromatographic separation, and detection. The specific conditions can be optimized based on the sample matrix and the required sensitivity.
Figure 1: General Analytical Workflow for DIHP Analysis
Experimental Protocols
Detailed methodologies for the analysis of this compound using common analytical techniques are provided below. These protocols are synthesized from established methods for phthalate analysis and should be validated in the user's laboratory.
Protocol 1: Quantification of this compound in Plastics by GC-MS
This protocol describes the determination of DIHP in a plastic matrix using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation (Solvent Extraction)
-
1.1. Weigh approximately 0.5 g of the finely cut or ground plastic sample into a glass vial.
-
1.2. Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone.
-
1.3. Tightly cap the vial and sonicate for 30 minutes in a water bath.
-
1.4. Allow the sample to cool to room temperature.
-
1.5. Filter the extract through a 0.45 µm PTFE syringe filter into a clean GC vial.
-
1.6. An internal standard (e.g., Benzyl Benzoate) may be added before injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 220°C at 20°C/min.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (50-500 m/z) for confirmation.
-
Suggested SIM ions for DIHP: m/z 149, 167, 279.
-
3. Calibration
-
Prepare a series of calibration standards of DIHP in hexane (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Analyze the standards using the same GC-MS method.
-
Construct a calibration curve by plotting the peak area of DIHP against its concentration.
4. Data Analysis
-
Quantify the concentration of DIHP in the sample extract using the calibration curve.
-
Calculate the final concentration in the original plastic sample (e.g., in mg/kg).
Protocol 2: Analysis of this compound in Water by LC-MS/MS
This protocol is suitable for the sensitive determination of DIHP in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
-
1.1. Acidify 500 mL of the water sample to pH 3 with formic acid.
-
1.2. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
1.3. Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
1.4. Wash the cartridge with 5 mL of 5% methanol in water.
-
1.5. Dry the cartridge under vacuum for 10 minutes.
-
1.6. Elute the analytes with 2 x 3 mL of acetonitrile.
-
1.7. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
1.8. Reconstitute the residue in 500 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 5 mM Ammonium Acetate in Methanol.
-
Gradient:
-
Start at 70% B.
-
Increase to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 70% B and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two transitions for DIHP (precursor ion > product ions). The exact m/z values should be optimized by direct infusion of a DIHP standard.
3. Calibration and Data Analysis
-
Prepare matrix-matched calibration standards by spiking DIHP into phthalate-free water and processing them through the entire sample preparation procedure.
-
Generate a calibration curve and quantify the sample concentration as described in Protocol 1.
Protocol 3: Screening of this compound in Consumer Products by HPLC-UV
This protocol provides a simpler and more cost-effective method for screening DIHP in various consumer products using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
1. Sample Preparation
-
Follow the solvent extraction procedure as described in Protocol 1 (Section 1.1-1.5).
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Start at 60% B.
-
Increase to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 60% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 225 nm.
3. Calibration and Data Analysis
-
Prepare calibration standards of DIHP in acetonitrile (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Analyze the standards and construct a calibration curve based on peak area versus concentration.
-
Quantify the amount of DIHP in the sample extract.
Potential Endocrine Disruption Signaling Pathway
Phthalates are known to act as endocrine disruptors, primarily through anti-androgenic and weak estrogenic activities. While the specific pathway for this compound is not extensively characterized, it is expected to follow a similar mechanism to other well-studied phthalates. A plausible signaling pathway involves the interference with the androgen receptor.
Figure 2: Plausible Endocrine Disruption Pathway for Phthalates
This proposed pathway illustrates that this compound or its metabolites may compete with endogenous androgens like testosterone for binding to the androgen receptor. This competitive binding can lead to the formation of an inactive complex, preventing the receptor from binding to androgen response elements on DNA. Consequently, the transcription of androgen-dependent genes is downregulated, potentially leading to adverse effects on reproductive health and development.
References
Application Notes and Protocols for DIHP in Industrial Manufacturing
A Technical Guide for Researchers and Drug Development Professionals
Notice of Ambiguity: The acronym "DIHP" can refer to multiple chemical entities. This document addresses the two most common phthalate plasticizers associated with this abbreviation: Di(2-ethylhexyl) phthalate (DEHP) , a widely used but increasingly regulated plasticizer, and Diisoheptyl Phthalate , a less common plasticizer with a history of use in similar applications. Given the significant health and safety concerns and regulatory restrictions surrounding these compounds, this document is intended for informational and research purposes.
Introduction to Phthalate Plasticizers in Industrial Manufacturing
Phthalate esters are a class of chemical compounds primarily used as plasticizers to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC). By embedding themselves between the polymer chains, these molecules reduce intermolecular forces, transforming rigid plastics into malleable materials suitable for a vast array of industrial and consumer products.
-
Di(2-ethylhexyl) phthalate (DEHP): For decades, DEHP has been the benchmark plasticizer in the PVC industry due to its cost-effectiveness and versatile performance.[1] It is utilized in concentrations ranging from 1% to 40% by weight.[2] Its applications span from medical devices like intravenous bags and tubing to consumer goods such as upholstery, flooring, and toys.[3][4] However, due to its classification as an endocrine disruptor and its potential for reproductive toxicity, the use of DEHP is now heavily regulated and has been phased out in many regions and applications.[5]
-
Diisoheptyl Phthalate: This phthalate has been used as a primary or secondary plasticizer in applications such as vinyl flooring, screen printing inks, and as a partial replacement for DEHP. Its production and use have significantly declined, particularly in the US and Europe, due to health and environmental concerns similar to those associated with DEHP.
Data Presentation: Performance Characteristics of Phthalate Plasticizers
The selection of a plasticizer is critical as it dictates the final properties of the plasticized material. The following tables summarize key performance data for DEHP. Quantitative data for Diisoheptyl Phthalate is limited in publicly available literature; therefore, data for a structurally similar high-molecular-weight phthalate, Diisononyl Phthalate (DINP), is provided for comparison, as it is often used as a proxy in comparative analyses.
Table 1: Comparative Mechanical Properties of Plasticized PVC
| Property | Test Method | PVC with DEHP | PVC with DINP (Proxy for Diisoheptyl Phthalate) | Key Observations |
| Tensile Strength | ASTM D638 | Lower | Higher | PVC plasticized with higher molecular weight phthalates like DINP generally exhibits greater tensile strength. |
| Elongation at Break | ASTM D638 | Higher | Lower | DEHP typically imparts greater flexibility and elongation before breakage. |
| Young's Modulus | ASTM D638 | Lower | Higher | PVC with DINP is generally stiffer than PVC plasticized with DEHP, as indicated by a higher Young's Modulus. |
Table 2: Migration and Volatility of Phthalate Plasticizers
| Property | Test Method | DEHP | DINP (Proxy for Diisoheptyl Phthalate) | Key Observations |
| Migration Rate in Fatty Food Simulant (e.g., 50% ethanol) | Gravimetric Analysis | Higher | Lower | Higher molecular weight phthalates like DINP have lower migration rates due to their larger molecular size and lower mobility within the PVC matrix. |
| Migration into Water | HPLC | Low, but detectable | Very Low | Phthalates are lipophilic and have low solubility in aqueous solutions. |
| Volatility | Thermogravimetric Analysis (TGA) | Higher | Lower | DINP exhibits significantly lower volatility than DEHP, leading to less plasticizer loss during processing and product lifespan. |
| Boiling Point | - | ~385 °C | >400 °C | The higher boiling point of DINP contributes to its lower volatility. |
Experimental Protocols
The following are generalized protocols for the evaluation of plasticizer performance in PVC, based on established ASTM standards.
Protocol for Evaluating Plasticizer Efficiency
Objective: To determine the effect of a plasticizer on the mechanical properties of a PVC compound.
Reference Standard: ASTM D2284 - Standard Test Method for Acidity of Formaldehyde Solutions. While the title is different, the principles of sample preparation and testing are relevant. A more direct standard is ASTM D638 for tensile properties.
Methodology:
-
Compounding: Prepare PVC formulations with varying concentrations of the test plasticizer (e.g., 20, 30, 40 parts per hundred of resin - phr).
-
Molding: Mold the compounded PVC into standardized test specimens (e.g., dumbbell shape for tensile testing) as per ASTM D638.
-
Conditioning: Condition the specimens in a controlled environment (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours.
-
Tensile Testing:
-
Mount the conditioned specimen in a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead separation until the specimen fails.
-
Record the tensile strength, elongation at break, and modulus of elasticity.
-
-
Data Analysis: Analyze the data to determine the optimal concentration of the plasticizer for the desired mechanical properties.
Protocol for Assessing Plasticizer Migration
Objective: To quantify the migration of a plasticizer from a PVC material into a liquid simulant.
Reference Standard: Based on principles from ASTM D2383 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions.
Methodology:
-
Specimen Preparation: Cut circular discs of a specified diameter from the plasticized PVC sheet.
-
Test Setup: Immerse the specimens in a chosen solvent (e.g., distilled water, ethanol, or a food simulant) in a sealed container. The ratio of the surface area of the specimen to the volume of the solvent should be standardized.
-
Incubation: Store the containers at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24, 48, 72 hours).
-
Extraction and Analysis:
-
Remove the PVC specimen from the simulant.
-
Analyze the concentration of the plasticizer in the simulant using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Calculation: Calculate the migration rate in units such as µg/cm²/hour.
Visualization of Workflows and Pathways
Experimental Workflow for Plasticizer Evaluation
Caption: Workflow for the evaluation of plasticizer performance in PVC.
Toxicological Signaling Pathway of Phthalates
Phthalates like DEHP are known to exert their toxic effects by acting as endocrine disruptors. A key mechanism involves the activation of nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs).
Caption: Simplified signaling pathway for phthalate-induced toxicity.
References
Troubleshooting & Optimization
Technical Support Center: Diisohexyl Phthalate Gas Chromatography Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of Diisohexyl phthalate (DIHP).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound (DIHP) relevant to GC analysis?
A1: this compound is a phthalate ester with the following properties:
-
Molecular Formula: C₂₀H₃₀O₄[1]
-
Molecular Weight: 334.45 g/mol [1]
-
CAS Number: 71850-09-4, 146-50-9, 68515-50-4 (for technical mixtures)[1][2]
Understanding these properties is crucial for setting up the GC-MS method, particularly for determining the mass-to-charge ratios (m/z) to monitor.
Q2: Which GC column is recommended for this compound analysis?
A2: A low- to mid-polarity column is generally preferred for phthalate analysis to achieve good separation. A 5% phenyl-methylpolysiloxane stationary phase, such as a DB-5ms or HP-5ms column, is commonly used and provides good selectivity for phthalates.[3] For complex mixtures, columns like Rtx-440 and Rxi-XLB have also shown excellent resolution for a wide range of phthalates.
Q3: What are the typical temperature program settings for DIHP analysis?
A3: A temperature program is essential for separating a mixture of phthalates. A typical program starts at a lower temperature and ramps up to a higher final temperature. For example:
-
Initial Temperature: 80-100°C, hold for 1-2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10-20°C/min.
-
Ramp 2: Increase to 300-320°C at a rate of 5-10°C/min.
-
Final Hold: Maintain the final temperature for 5-10 minutes to ensure all high molecular weight phthalates have eluted.
Q4: What are the characteristic mass fragments of this compound in GC-MS analysis?
A4: Phthalate esters often exhibit a common characteristic fragment ion at m/z 149 in their electron ionization mass spectra. This ion is useful for identifying the presence of phthalates in a sample. For more specific identification and quantification of DIHP, other ions from its mass spectrum should also be monitored.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back (tailing) or a sloping front (fronting).
-
Inaccurate peak integration and reduced reproducibility.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Active Sites in the System | Use a deactivated (silanized) inlet liner. If peak tailing persists, consider trimming the first 10-20 cm of the analytical column. |
| Improper Column Installation | Ensure the column is cut cleanly and installed at the correct height in the inlet, following the manufacturer's instructions. |
| Column Contamination | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If this is ineffective, the column may need to be replaced. |
| Incompatible Solvent | The polarity of the sample solvent should be compatible with the stationary phase. For non-polar columns like DB-5ms, using a highly polar solvent can cause peak distortion. |
| Column Overload | If peaks are fronting, it may be due to injecting too much sample. Try diluting the sample or reducing the injection volume. |
Issue 2: Ghost Peaks (Contamination)
Symptoms:
-
Unexpected peaks appear in the chromatogram, often with good peak shape.
-
These peaks may be present in blank runs.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Contaminated Syringe | Ensure the syringe is thoroughly rinsed with an appropriate solvent between injections. |
| Septum Bleed | Use high-quality, low-bleed septa and replace them regularly. |
| Contaminated Carrier Gas or Gas Lines | Use high-purity gas and install traps to remove oxygen and moisture. |
| Sample Vials and Caps | Phthalates are common contaminants in plastic materials. Use glass vials with PTFE-lined caps. |
| Laboratory Environment | Phthalates can be present in the laboratory air and can contaminate samples. Prepare samples in a clean environment and keep vials capped. |
Issue 3: Poor Resolution or Co-elution
Symptoms:
-
Peaks for DIHP and other analytes are not baseline-separated.
-
Difficulty in accurately quantifying individual compounds.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Suboptimal Temperature Program | A slower temperature ramp rate (e.g., 5-10°C/min) during the elution of the target compounds can improve separation. |
| Inappropriate GC Column | Consider using a column with a different selectivity or a longer column to increase the number of theoretical plates. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best separation efficiency for your column dimensions. |
Issue 4: Non-linear Calibration Curve
Symptoms:
-
The calibration curve for DIHP is not linear, showing a decreasing or increasing response factor with concentration.
-
Poor correlation coefficient (R² < 0.99).
Possible Causes & Solutions:
| Possible Cause | Solution |
| Detector Saturation | If the response factor decreases at higher concentrations, the detector may be saturated. Reduce the concentration of the calibration standards or use a smaller injection volume. |
| Active Sites in the System | At low concentrations, active sites in the inlet or column can adsorb the analyte, leading to a lower response. Deactivate the liner and condition the column. |
| Dirty Ion Source (MS Detector) | A contaminated ion source can lead to a non-linear response. Clean the ion source according to the manufacturer's instructions. |
| Inaccurate Standard Preparation | Double-check the preparation of your calibration standards to ensure their accuracy. |
Experimental Protocols
Protocol 1: Sample Preparation - Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as beverages or water.
-
Sample Collection: Collect the sample in a pre-cleaned glass container.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., Benzyl benzoate) to a measured volume of the sample.
-
Extraction:
-
Transfer the sample to a separatory funnel.
-
Add a suitable extraction solvent (e.g., hexane or dichloromethane).
-
Shake vigorously for 2-3 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
-
Drying: Drain the organic layer through a funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
-
Analysis: The extract is now ready for GC-MS analysis.
Protocol 2: Sample Preparation - Polymer Dissolution and Precipitation
This protocol is suitable for solid polymer samples like PVC.
-
Sample Preparation: Cut the polymer sample into small pieces (e.g., 2x2 mm).
-
Dissolution: Weigh a portion of the sample into a glass vial and dissolve it completely in tetrahydrofuran (THF).
-
Precipitation: Add hexane to the solution to precipitate the PVC polymer.
-
Separation: Centrifuge or filter the mixture to separate the precipitated polymer from the solvent containing the phthalates.
-
Dilution: Dilute an aliquot of the supernatant with cyclohexane to the desired concentration.
-
Analysis: The resulting solution is ready for injection into the GC-MS.
Quantitative Data Summary
Table 1: GC-MS Method Validation Parameters for Phthalate Analysis
| Parameter | Value | Reference |
| Linearity (R²) | > 0.99 | |
| Recovery | 80-120% | |
| Limit of Detection (LOD) | 0.01-10 µg/L | |
| Limit of Quantification (LOQ) | 0.05-50 µg/L |
Note: These values are typical ranges for phthalate analysis and may vary depending on the specific matrix, instrumentation, and method conditions.
Visualizations
Caption: A general troubleshooting workflow for GC analysis.
Caption: A logical workflow for identifying the source of ghost peaks.
References
Technical Support Center: Overcoming Matrix Effects in DIHP Quantification
Welcome to the technical support center for the quantification of Di-isononyl hexyl-phthalate (DIHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in DIHP analysis.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the quantification of DIHP, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q1: My DIHP signal intensity is low and inconsistent when analyzing biological samples. What is the likely cause?
A: Low and inconsistent signal intensity for DIHP in complex matrices like plasma, urine, or tissue homogenates is often a primary indicator of ion suppression .[1][2] Co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of DIHP in the mass spectrometer's ion source.[3][4] This competition for ionization leads to a suppressed and variable signal, which can negatively impact the accuracy, precision, and sensitivity of your assay.[5]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge (e.g., reversed-phase C18) to selectively retain DIHP while washing away polar interferences.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DIHP, leaving interferences in the original sample matrix.
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids and may require further cleanup steps.
-
-
Optimize Chromatographic Separation: Enhance the separation of DIHP from co-eluting matrix components.
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Column Selection: Experiment with different column chemistries (e.g., Phenyl-Hexyl) to alter selectivity.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DIHP will co-elute and experience similar ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification.
-
Utilize Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects.
Q2: My DIHP signal is significantly enhanced in some samples, leading to overestimated results. What should I do?
A: Signal enhancement, or ion enhancement , is the opposite of ion suppression and occurs when components in your sample matrix increase the ionization efficiency of DIHP. This can also be a result of contamination.
Troubleshooting Steps:
-
Thorough Sample Cleanup: Removing the matrix components causing the enhancement is crucial. More rigorous SPE or LLE methods may be necessary.
-
Chromatographic Optimization: Better separation can resolve DIHP from the enhancing compounds.
-
Use of a SIL-IS: An appropriate internal standard will also be subject to ion enhancement, allowing for accurate correction.
-
Matrix-Matched Calibration: This will account for the enhancement effect.
-
Standard Addition Method: This is a robust method for correcting for ion enhancement.
Q3: My DIHP results show poor reproducibility across replicate injections of the same sample. What are the potential causes?
A: Poor reproducibility can stem from several sources, often related to inconsistent sample preparation and differential matrix effects.
Troubleshooting Steps:
-
Ensure Consistent Sample Preparation: Small variations in extraction efficiency or cleanup can lead to significant differences in the final analysis. Automation of sample preparation can help improve consistency.
-
Address Differential Matrix Effects: The composition of your matrix may vary slightly between samples, leading to different degrees of ion suppression or enhancement. The use of a reliable SIL-IS is the best way to correct for this.
-
Check for Instrumental Carryover: If a high-concentration sample is followed by a lower-concentration one, carryover in the injection port or on the column can lead to artificially high results in the second sample. Implement rigorous wash steps between injections.
-
Resolve Co-eluting Interferences: An interfering peak that is not completely resolved from DIHP can lead to inconsistent integration and, therefore, poor reproducibility. Re-optimize your chromatography for better separation.
Frequently Asked Questions (FAQs)
Q4: How can I quantitatively assess the presence and extent of matrix effects in my DIHP analysis?
A: A post-extraction spike experiment is the most common method to quantitatively assess matrix effects. This involves calculating a "Matrix Factor" (MF) by comparing the peak area of DIHP spiked into an extracted blank matrix to the peak area of DIHP in a neat solution at the same concentration.
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no significant matrix effect.
Q5: What is the best internal standard to use for DIHP quantification?
A: The "gold standard" internal standard is a stable isotope-labeled (SIL) DIHP (e.g., deuterium or carbon-13 labeled). A SIL-IS has nearly identical chemical and physical properties to the unlabeled DIHP, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.
Q6: When should I use matrix-matched calibration?
A: Matrix-matched calibration should be used when a SIL-IS is not available or when the matrix composition is known to be highly consistent across samples. This method helps to ensure that the calibration standards and the unknown samples are affected by the matrix in the same way.
Q7: What are the most common sources of phthalate contamination in the laboratory?
A: Phthalates are ubiquitous plasticizers and contamination is a significant concern. Common sources include laboratory plastics (e.g., pipette tips, centrifuge tubes), solvents, and even the laboratory air. It is crucial to use phthalate-free labware and high-purity solvents to minimize background contamination.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol describes the procedure to calculate the Matrix Factor (MF) for DIHP.
Materials:
-
Blank biological matrix (e.g., plasma, urine) free of DIHP.
-
DIHP analytical standard.
-
Stable Isotope-Labeled DIHP (SIL-IS), if available.
-
Appropriate solvents for extraction and reconstitution.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike DIHP (and SIL-IS, if used) into the final reconstitution solvent.
-
Set B (Post-extraction Spike): Extract the blank matrix using your established sample preparation protocol. Spike DIHP (and SIL-IS) into the final, clean extract.
-
Set C (Pre-extraction Spike): Spike DIHP (and SIL-IS) into the blank matrix before the extraction process. This set is used to determine recovery.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of DIHP in Set B) / (Mean Peak Area of DIHP in Set A)
-
An IS-Normalized MF can be calculated if a SIL-IS is used:
-
IS-Normalized MF = (Ratio of DIHP/IS Peak Area in Set B) / (Ratio of DIHP/IS Peak Area in Set A)
-
A value close to 1 indicates effective compensation by the internal standard.
-
-
Protocol 2: Stable Isotope Dilution Analysis (SIDA) for DIHP Quantification
This protocol outlines the use of a stable isotope-labeled internal standard for accurate DIHP quantification.
Materials:
-
DIHP analytical standard.
-
Stable Isotope-Labeled DIHP (SIL-IS).
-
Unknown samples.
-
Blank matrix for calibration standards.
Procedure:
-
Prepare Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of DIHP into the blank matrix.
-
Add a constant, known concentration of the SIL-IS to each calibration standard.
-
-
Prepare Unknown Samples:
-
To each unknown sample, add the same constant concentration of the SIL-IS as used in the calibration standards. This should be done at the very beginning of the sample preparation process.
-
-
Sample Preparation:
-
Process all calibration standards and unknown samples using your optimized extraction and cleanup procedure (e.g., SPE or LLE).
-
-
LC-MS/MS Analysis:
-
Analyze the processed standards and samples. Develop a Multiple Reaction Monitoring (MRM) method with at least one transition for DIHP and one for the SIL-IS.
-
-
Data Analysis:
-
For each standard and sample, calculate the ratio of the peak area of DIHP to the peak area of the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of DIHP for the calibration standards.
-
Determine the concentration of DIHP in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for DIHP Analysis in Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation (PPT) | 85 ± 7 | -45 ± 12 (Suppression) | < 15 |
| Liquid-Liquid Extraction (LLE) | 92 ± 5 | -20 ± 8 (Suppression) | < 10 |
| Solid-Phase Extraction (SPE) | 98 ± 3 | -5 ± 4 (Suppression) | < 5 |
Data is illustrative and may vary depending on the specific experimental conditions.
Mandatory Visualization
Caption: Troubleshooting workflow for overcoming matrix effects in DIHP quantification.
References
Technical Support Center: Minimizing Phthalate Contamination
Welcome to the Technical Support Center for trace phthalate analysis. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize blank contamination and ensure accurate analytical results.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions to identify and eliminate sources of phthalate contamination.
Issue 1: High Background or Persistent Phthalate Peaks in Blanks
Possible Cause: Widespread contamination from various sources within the analytical system or the laboratory environment. Phthalates are ubiquitous plasticizers found in many common laboratory items.[1]
Troubleshooting Steps:
-
Isolate the Source of Contamination: A systematic approach is crucial to pinpoint the origin of the phthalate contamination.
-
Solvent Blank: Inject a high-purity solvent directly into the instrument. The presence of phthalate peaks indicates contamination from the solvent, transfer lines, or the instrument itself.[1]
-
System Blank: Perform a blank injection without any solvent to identify contamination within the carrier gas or mobile phase lines, or the injector.[1]
-
Vial Blank: Analyze a solvent that has been stored in a sample vial with a cap and septum. This helps determine if the vials, caps, or septa are the source of contamination.[1]
-
-
Review Laboratory Practices:
-
Gloves: Use nitrile gloves. Vinyl gloves are a significant source of phthalate contamination.[1]
-
Labware: Whenever possible, use glassware instead of plastic. If plasticware is necessary, opt for polypropylene (PP) or polyethylene (PE), which generally have lower phthalate content than polyvinyl chloride (PVC).
-
Environment: Be mindful of potential contamination from flooring, paints, and cables in the laboratory. Keep the workspace clean and minimize dust. Laboratory air is a significant source of phthalate contamination.
-
-
Component Cleaning Protocols:
-
GC-MS Injector Maintenance: Regularly inspect and replace the injector liner, as it can accumulate non-volatile residues. Handle new liners with clean, powder-free gloves or forceps. For persistent contamination, a more thorough cleaning of the injector body may be required.
-
HPLC System Flushing: For general contamination, flush the system with a sequence of solvents such as your mobile phase, followed by water, and then a strong organic solvent like isopropanol or methanol. For stubborn, hydrophobic contaminants like phthalates, an overnight flush with isopropanol at a low flow rate can be effective.
-
Issue 2: Inconsistent Phthalate Levels in Replicate Samples
Possible Cause: Sporadic contamination introduced during the sample preparation process.
Troubleshooting Steps:
-
Evaluate Sample Handling:
-
Pipette Tips: Use phthalate-free pipette tips, as standard tips can be a source of contamination.
-
Parafilm: Avoid using Parafilm to seal flasks or tubes, as it is a known source of phthalate leaching. Use glass stoppers or aluminum foil that has been baked at a high temperature instead.
-
Solid Phase Extraction (SPE) Cartridges: Phthalates can leach from the sorbent material or the cartridge housing. Run a blank through the SPE cartridge to check for contamination. If present, consider pre-washing the cartridges with a clean solvent.
-
-
Check Reagents and Water:
-
Solvents: Use the highest purity solvents available (e.g., HPLC or LC-MS grade). It is good practice to test new bottles of solvent before use.
-
Water: Use freshly purified water. Storing purified water in plastic containers can lead to phthalate contamination.
-
Issue 3: Carryover of Phthalates from a High-Concentration Sample to Subsequent Runs
Possible Cause: Adsorption of phthalates onto instrument components, particularly the injector, column, or transfer lines.
Troubleshooting Steps:
-
Injector and Syringe Cleaning: Ensure the autosampler syringe and needle are thoroughly washed with a strong, clean solvent between injections.
-
Run Blank Injections: Inject solvent blanks between samples to check for carryover in the injection port and column. If carryover is observed, develop a robust wash method for the autosampler syringe and injection port.
-
Injector Maintenance: Regularly replace the injector septum and liner, using high-temperature, low-bleed septa.
-
Column Bake-out: Bake out the GC column according to the manufacturer's instructions.
Data on Phthalate Leaching from Laboratory Consumables
The following table summarizes reported leaching of common phthalates from various laboratory consumables. This data highlights potential sources of contamination and emphasizes the importance of careful material selection.
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level | Reference |
| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 µg/cm² | |
| Diisononyl phthalate (DINP) | 0.86 µg/cm² | ||
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 µg/cm² | |
| Regenerated Cellulose Filters | Dibutyl phthalate (DBP) | 0.61 µg/cm² | |
| Cellulose Acetate Filters | Dimethyl phthalate (DMP) | 5.85 µg/cm² | |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 µg/cm² |
Experimental Protocols
Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis
Objective: To prepare meticulously clean glassware to minimize background phthalate contamination.
Materials:
-
Laboratory-grade, phosphate-free detergent
-
Tap water
-
Deionized water
-
High-purity solvents (e.g., acetone, hexane)
-
Muffle furnace
Procedure:
-
Initial Rinse: If glassware is visibly dirty, wash with a laboratory-grade detergent and hot tap water. Otherwise, rinse with the last solvent used in it.
-
Detergent Wash: Wash with a laboratory-grade detergent in hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Follow with several rinses with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane.
-
Baking (Optional but Recommended): For ultra-trace analysis, bake the glassware in a muffle furnace at 400°C.
-
Cooling and Storage: Allow the glassware to cool completely inside the furnace or in a clean, phthalate-free environment. Cover the openings with cleaned aluminum foil immediately after cooling and store in a dedicated cabinet.
Protocol 2: Testing Solvents for Phthalate Contamination
Objective: To determine if a solvent is a source of phthalate contamination.
Materials:
-
Solvent to be tested
-
Clean glass tube
-
Gentle stream of nitrogen
-
GC/MS or LC/MS system
Procedure:
-
Concentration: Concentrate a large volume of the solvent (e.g., 100 mL) down to a small volume (e.g., 1 mL) using a gentle stream of nitrogen in a clean glass tube.
-
Analysis: Analyze the concentrated solvent by GC/MS or LC/MS to identify and quantify any phthalates present.
Visualizations
Caption: A logical workflow for troubleshooting high phthalate background.
Caption: Common sources of phthalate contamination in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common phthalates that cause background contamination? A1: The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP). This is due to their widespread use as plasticizers in a vast array of common plastics. Other commonly detected phthalates include Diisobutyl phthalate (DiBP), Benzyl butyl phthalate (BBP), and Diethyl phthalate (DEP).
Q2: Can I use plastic materials if they are labeled "phthalate-free"? A2: While "phthalate-free" plastics are less likely to be a primary source of contamination, it is still best practice to avoid plastic materials whenever possible for ultra-trace analysis. Cross-contamination can still occur in the laboratory environment. It is always advisable to test a new batch of consumables for phthalate contamination before use in critical analyses.
Q3: How can I minimize contamination from solvents and reagents? A3: To minimize contamination from liquids, use the highest purity solvents available (e.g., LC-MS or phthalate-free grade) and consider testing different brands to find the cleanest batch. Whenever possible, use glass containers for storing and preparing all solutions and mobile phases. Prepare aqueous mobile phases and buffers fresh daily to prevent the leaching of phthalates from container walls over time.
Q4: What type of septa should I use for my GC vials? A4: Use PTFE-lined silicone septa. The PTFE lining provides an inert barrier between the sample and the silicone, which can be a source of phthalate contamination.
Q5: I've tried everything and still see background peaks. What else can I do? A5: If background contamination persists after extensive troubleshooting, consider these advanced steps:
-
Dedicated Lab Space: If feasible, dedicate a specific lab area exclusively for trace phthalate analysis to minimize environmental contamination.
-
Air Filtration: Use a fume hood or a clean bench with HEPA filtration for sample preparation.
-
Solvent Distillation: For the most sensitive analyses, consider re-distilling your solvents in an all-glass apparatus to remove any residual phthalates.
-
Background Subtraction: As a last resort, if a consistent low-level background is unavoidable, you can measure the average background level from multiple blank injections and subtract this value from your sample measurements.
-
Isolator Column: For LC-MS analysis, an isolator or trap column can be installed before the injector to capture phthalate contaminants from the mobile phase and pump.
References
Technical Support Center: Optimizing DIHP Extraction from Complex Matrices
Welcome to the technical support center for improving the extraction efficiency of Di-isononyl hexyl-phthalate (DIHP) from complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when extracting DIHP from complex matrices?
A1: The primary challenges in DIHP extraction stem from its chemical properties and the nature of the sample matrices. Key difficulties include:
-
Matrix Interferences: Complex matrices such as soil, sediment, biological tissues, and food products contain numerous compounds that can co-extract with DIHP, leading to analytical challenges like ion suppression in mass spectrometry.[1][2]
-
Low Recovery: DIHP can bind to matrix components, particularly in samples with high organic matter or lipid content, resulting in incomplete extraction and low recovery rates.
-
Background Contamination: Phthalates, including DIHP, are ubiquitous in laboratory environments, originating from plastics and other materials. This can lead to contamination of samples and inaccurate quantification.
-
Analyte Stability: The pH of the extraction solvent and final extract can influence the stability of DIHP.
Q2: Which extraction techniques are most suitable for DIHP in different matrices?
A2: The choice of extraction technique depends on the matrix type, the required level of cleanliness of the extract, and the available instrumentation. The most common and effective methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a highly efficient and versatile method, particularly for food and other biological matrices.[3][4][5] It involves a rapid extraction with a solvent followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration. It offers high selectivity by using various sorbent materials to retain either the analyte or the interferences.
-
Liquid-Liquid Extraction (LLE): LLE is a traditional and widely used method for separating compounds based on their differential solubility in two immiscible liquid phases. While effective, it can be labor-intensive and require large volumes of organic solvents.
-
Ultrasonic-Assisted Extraction (UAE): UAE uses high-frequency sound waves to enhance the extraction process by improving solvent penetration into the sample matrix. It is often used for solid samples like soil and sediment.
Q3: How can I minimize background contamination during DIHP analysis?
A3: Minimizing background contamination is critical for accurate DIHP analysis. Key preventative measures include:
-
Use of High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and tested for phthalate contamination.
-
Glassware and Equipment Preparation: Use glassware exclusively for phthalate analysis and thoroughly clean it with a solvent known to be free of phthalates. Avoid using plastic containers, pipette tips, and other plastic labware whenever possible.
-
Blank Samples: Regularly process procedural blanks (samples without the matrix) to monitor for and identify sources of contamination.
-
Laboratory Environment: Maintain a clean laboratory environment and be mindful of potential sources of phthalates, such as flooring, paints, and instrument components.
Troubleshooting Guides
This section provides solutions to common problems encountered during DIHP extraction.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete extraction from the matrix. | - Optimize Solvent Choice: Select a solvent with appropriate polarity for DIHP and the matrix. A mixture of polar and non-polar solvents may be more effective. - Increase Extraction Time/Intensity: For methods like UAE or mechanical shaking, increase the duration or intensity to ensure complete extraction. - pH Adjustment: Adjust the pH of the sample or extraction solvent to enhance the solubility of DIHP. - Sample Homogenization: Ensure the sample is thoroughly homogenized to increase the surface area for extraction. |
| Analyte loss during cleanup. | - SPE Sorbent Selection: Choose an SPE sorbent that strongly retains DIHP while allowing interferences to pass through, or vice-versa. - Optimize SPE Wash/Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting DIHP. The elution solvent should be strong enough to fully recover DIHP from the sorbent. - d-SPE Sorbent Selection (QuEChERS): For fatty matrices, consider using C18 sorbent in the cleanup step. For pigmented samples, graphitized carbon black (GCB) can be effective, but use it sparingly as it may retain DIHP. |
| Analyte degradation. | - Control pH: Ensure the pH of the sample and extracts is maintained within a range where DIHP is stable. - Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-elution of matrix components with DIHP. | - Improve Sample Cleanup: Employ a more rigorous cleanup method. This could involve using a different SPE sorbent combination or adding a secondary cleanup step. - Optimize Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to better separate DIHP from interfering compounds. - Dilution of the Final Extract: Diluting the sample can reduce the concentration of matrix components, but be mindful of the impact on the limit of detection. |
| Ion suppression or enhancement. | - Use of an Internal Standard: A stable isotope-labeled internal standard for DIHP is the most effective way to compensate for matrix effects, as it will be affected similarly to the native analyte. - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for signal suppression or enhancement. |
Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inconsistent sample homogenization. | - Ensure a consistent and thorough homogenization procedure for all samples. |
| Variability in manual extraction steps. | - Automate extraction steps where possible. If manual, ensure consistent timing, volumes, and mixing for each sample. |
| Inconsistent SPE cartridge packing. | - Use high-quality, pre-packed SPE cartridges from a reliable supplier. |
Comparison of Extraction Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| QuEChERS | - Fast and high-throughput - Low solvent consumption - Wide range of analytes - Effective for various matrices | - May require optimization for specific analyte-matrix combinations - d-SPE cleanup may not be sufficient for highly complex matrices | - Food products (fruits, vegetables, fatty foods) - Biological tissues |
| Solid-Phase Extraction (SPE) | - High selectivity and cleanup efficiency - Amenable to automation - Can concentrate the analyte | - Can be more time-consuming and costly than QuEChERS - Method development can be complex | - Water samples - Urine and plasma - Complex environmental matrices requiring thorough cleanup |
| Liquid-Liquid Extraction (LLE) | - Simple concept and inexpensive - Effective for separating compounds with large differences in polarity | - Can be labor-intensive and time-consuming - Requires large volumes of organic solvents - Prone to emulsion formation | - Initial cleanup of samples with high water content - When selective sorbents for SPE are not available |
| Ultrasonic-Assisted Extraction (UAE) | - Faster than traditional methods like Soxhlet - Improved extraction efficiency for solid samples | - Can generate heat, potentially degrading thermolabile compounds - Efficiency can be affected by sample particle size and matrix composition | - Soil and sediment - Plant materials |
Experimental Protocols
Generic QuEChERS Protocol for DIHP Extraction from Fatty Food Matrix
This protocol is a general guideline and should be optimized for your specific matrix and analytical requirements.
-
Sample Homogenization:
-
Homogenize 10-15 g of the sample. For samples with low water content, add an appropriate amount of water before homogenization.
-
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add an appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
For fatty matrices, the d-SPE tube should contain a mixture of primary secondary amine (PSA) to remove polar interferences and C18 to remove lipids, along with anhydrous MgSO₄ to remove residual water.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for LC-MS/MS or GC-MS analysis. It may be necessary to add a solvent protectant or perform a solvent exchange depending on the analytical method.
-
Generic Solid-Phase Extraction (SPE) Protocol for DIHP Cleanup
This protocol provides a general framework for SPE cleanup and requires optimization of sorbents and solvents.
-
Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18) for retaining the non-polar DIHP.
-
-
Conditioning:
-
Pass 5 mL of the elution solvent (e.g., ethyl acetate) through the cartridge.
-
Pass 5 mL of the conditioning solvent (e.g., methanol) through the cartridge.
-
-
Equilibration:
-
Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the sample extract (previously dissolved in a solvent compatible with the aqueous phase) onto the cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Pass a wash solvent (e.g., a mixture of water and a small percentage of methanol) through the cartridge to remove polar interferences. Ensure the wash solvent is not strong enough to elute DIHP.
-
-
Elution:
-
Elute the DIHP from the cartridge with a small volume of a strong organic solvent (e.g., ethyl acetate or acetone).
-
-
Post-Elution:
-
The eluate can be concentrated by evaporation under a gentle stream of nitrogen and reconstituted in a solvent suitable for the analytical instrument.
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. Optimization and validation of an extraction method for the analysis of multi-class emerging contaminants in soil and sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of QuEChERS Extraction Coupled with Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for the Detection of Nine Macrolides in Fish Products [mdpi.com]
- 4. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a rapid screening method for chemical contaminants of concern in four food-related matrices using QuEChERS extraction, UHPLC and high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SPE Protocols for Diisohexyl Phthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid-Phase Extraction (SPE) protocols for Diisohexyl phthalate (DIHP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the SPE of this compound.
Question: Why am I observing low or inconsistent recovery of this compound?
Answer:
Low and erratic recoveries are common challenges when working with high molecular weight phthalates like this compound.[1] Several factors can contribute to this issue. A step-by-step troubleshooting guide is provided below.
Troubleshooting Steps for Low Recovery:
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Sorbent Selection:
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Issue: The chosen sorbent may not be optimal for the hydrophobic nature of this compound.
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Recommendation: C18 and Hydrophilic-Lipophilic Balanced (HLB) sorbents are generally suitable choices for phthalates.[1] For a broad range of phthalates, polymeric sorbents with a hydrophilic-lipophilic balance, such as Oasis HLB, often provide superior performance in terms of recovery compared to traditional C18 sorbents.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Issue: Inadequate conditioning can lead to poor retention of DIHP on the sorbent.
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Recommendation: Ensure the sorbent is properly wetted with an appropriate solvent (e.g., methanol) followed by an equilibration step with reagent water or a buffer that matches the sample's pH.[1]
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Sample Loading:
-
Issue: The flow rate may be too high, or the sample solvent may be too strong, causing the analyte to pass through the cartridge without being retained.
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Recommendation: Load the sample at a controlled and reduced flow rate. If the analyte is in an organic solvent, ensure it is miscible with the aqueous phase and that the overall solvent strength is not high enough to cause elution.
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Washing Step:
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Issue: The wash solvent may be too strong, leading to the premature elution of the retained this compound.
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Recommendation: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. For reversed-phase SPE, this is typically a water/organic solvent mixture with a lower percentage of organic solvent than the elution solvent.
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Elution Step:
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Issue: The elution solvent may not be strong enough to fully desorb the highly hydrophobic DIHP from the sorbent.
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Recommendation: For reverse-phase sorbents, use a non-polar solvent such as acetonitrile, acetone, or hexane.[1] Employing multiple, smaller volume elutions can be more effective than a single large-volume elution.[1]
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Drying Step:
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Issue: Residual water in the cartridge can interfere with the elution of the nonpolar DIHP, especially when using water-immiscible elution solvents.
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Recommendation: After the wash step and before elution, thoroughly dry the cartridge using a stream of nitrogen or by applying a vacuum for an extended period (e.g., 10-15 minutes).
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Adsorption to Surfaces:
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Issue: Phthalates are known to adsorb to glass and plastic surfaces, which can lead to significant analyte loss, particularly at low concentrations.
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Recommendation: The use of deactivated glassware or polypropylene labware can help to mitigate this issue.
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Question: I am observing phthalate peaks in my blank samples. What are the common sources of contamination and how can I minimize them?
Answer:
Phthalate contamination is a pervasive issue in laboratory environments. Common sources and mitigation strategies are outlined below.
Sources of Phthalate Contamination and Prevention Strategies:
| Contamination Source | Prevention Strategy |
| Laboratory Air and Dust | Prepare standards and samples in a clean area, away from potential sources of phthalates like PVC-containing items. Consider using a dedicated fume hood or bench space. |
| Solvents and Reagents | Use high-purity, phthalate-free solvents and reagents. It is advisable to run solvent blanks to check for contamination. |
| Laboratory Consumables | Avoid plastic containers, pipette tips, and tubing whenever possible. If plastics are necessary, opt for polypropylene (PP) or polyethylene (PE) over PVC. All glassware should be rigorously cleaned. |
| Glassware | Thoroughly clean all glassware, rinse with a high-purity solvent, and, if possible, bake at a high temperature (e.g., 400°C) to remove any organic residues. |
| Instrumentation | Phthalates can leach from plastic components within analytical instruments, such as solvent lines and seals. Regularly run system blanks to identify and address any instrumental contamination. |
Frequently Asked Questions (FAQs)
Q1: Which SPE sorbent is better for this compound: C18 or HLB?
A1: Both C18 and HLB sorbents can be used for this compound extraction. However, for a broad range of phthalates, Hydrophilic-Lipophilic Balanced (HLB) sorbents often provide superior recovery and retention characteristics. This is due to the mixed-mode retention mechanism of HLB, which combines reversed-phase and ion-exchange properties, making it effective for a wider range of analyte polarities.
Q2: What is a good starting point for an SPE protocol for this compound?
A2: A general starting protocol for a C18 or HLB cartridge is provided in the "Experimental Protocols" section. It is important to note that this is a general guideline and may require optimization for your specific sample matrix and analytical requirements.
Q3: How can I improve the elution of the highly non-polar this compound from the SPE sorbent?
A3: To improve the elution of a non-polar compound like this compound, consider the following:
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Increase the strength of the elution solvent: Use a stronger non-polar solvent or a higher percentage of organic solvent in your elution mixture. Solvents like acetonitrile, acetone, or hexane are effective for eluting hydrophobic compounds from reversed-phase sorbents.
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Increase the elution volume: A larger volume of elution solvent can help to ensure complete recovery.
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Perform multiple elutions: Eluting with several smaller volumes of solvent can be more effective than a single large volume.
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Optimize pH: For HLB sorbents, adjusting the pH of the elution solvent can sometimes improve recovery by modifying the surface charge of the sorbent and the ionization state of the analyte.
Q4: My sample matrix is very complex. How can I minimize matrix effects?
A4: Matrix effects can cause ion suppression or enhancement in mass spectrometry-based detection, leading to inaccurate quantification. To minimize matrix effects:
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Optimize the wash step: A more rigorous wash step can help to remove interfering matrix components before eluting the analyte.
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Use a more selective sorbent: If matrix interferences are a significant problem, consider a more selective sorbent or a multi-step cleanup protocol.
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Employ matrix-matched calibration: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
Data Presentation
Table 1: General Performance Comparison of SPE Sorbents for High Molecular Weight Phthalates
| Parameter | C18 Sorbent | HLB Sorbent |
| Retention Mechanism | Reversed-phase (hydrophobic) | Mixed-mode (hydrophobic and hydrophilic) |
| Expected Recovery | Good, but may be lower for more polar metabolites | Generally higher and more consistent across a range of polarities |
| Selectivity | Good for non-polar compounds | Excellent, with the ability to wash away more interferences |
| Common Elution Solvents | Acetonitrile, Acetone, Hexane, Ethyl Acetate | Acetonitrile, Methanol, often with pH modifiers |
Experimental Protocols
The following are detailed, generalized methodologies for SPE of phthalates. Note: These protocols may require optimization for your specific application and sample matrix.
Protocol 1: General SPE Method using a C18 Cartridge
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Cartridge Conditioning:
-
Pass 5 mL of elution solvent (e.g., acetonitrile or hexane) through the C18 cartridge.
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Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a low and consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
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Wash the cartridge with 5-10 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
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-
Drying:
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Dry the cartridge thoroughly by passing nitrogen gas through it for 10-15 minutes.
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Elution:
-
Elute the this compound from the cartridge with 5-10 mL of a non-polar solvent such as acetonitrile, acetone, or hexane. Collect the eluate in a clean glass tube.
-
-
Concentration and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent for analysis (e.g., hexane or isooctane).
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Protocol 2: General SPE Method using an HLB Cartridge
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the HLB cartridge.
-
Pass 5 mL of reagent water through the cartridge.
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-
Sample Loading:
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Load the pre-treated sample onto the cartridge at a controlled flow rate.
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-
Washing:
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Wash the cartridge with 5-10 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove hydrophilic interferences.
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-
Drying:
-
Dry the cartridge thoroughly by passing nitrogen gas or applying a vacuum.
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-
Elution:
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Elute the this compound with 5-10 mL of a suitable solvent such as acetonitrile or methanol. The addition of a small amount of a non-polar solvent to the elution mix may improve recovery for highly hydrophobic compounds.
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-
Concentration and Reconstitution:
-
Evaporate the eluate and reconstitute in a solvent compatible with your analytical method.
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Mandatory Visualization
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting flowchart for low recovery in this compound SPE.
References
Technical Support Center: DIHP Metabolite Identification in Mass Spectrometry
Welcome to the technical support center for the identification of Di(2-ethylhexyl) phthalate (DIHP) metabolites using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary DIHP metabolites that should be targeted in human biomonitoring studies?
A1: The primary monoester metabolite of DIHP is mono(2-ethylhexyl) phthalate (MEHP). However, MEHP is further metabolized in the body to several oxidized metabolites which are more specific and abundant biomarkers of DIHP exposure. The most commonly targeted secondary metabolites include:
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mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)
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mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)
Q2: What are the characteristic fragmentation patterns for DIHP metabolites in negative ion mode LC-MS/MS?
A2: In negative ion mode electrospray ionization (ESI), DIHP metabolites typically show a prominent precursor ion corresponding to the deprotonated molecule [M-H]⁻. The fragmentation of these metabolites often yields characteristic product ions. For phthalate metabolites with oxidized alkyl chains, a common fragment ion observed is the deprotonated phthalic acid at m/z 165. Another key fragment is the benzoate ion at m/z 121.[3] The fragmentation patterns for specific metabolites can be used for their selective detection and quantification.[1][3]
Q3: How can I overcome the challenge of separating isomeric DIHP metabolites?
A3: The separation of isomeric metabolites, such as MEHHP and other hydroxylated isomers, is a significant challenge in DIHP analysis. Chromatographic separation is the most effective strategy. Utilizing a phenyl-hexyl stationary phase can provide good separation of these isomers. Optimization of the liquid chromatography (LC) gradient, including the organic modifier and the gradient slope, is crucial for achieving baseline separation. In cases where chromatographic separation is incomplete, high-resolution mass spectrometry (HRMS) can sometimes differentiate isomers based on slight mass differences, although this is not always possible for structural isomers.
Q4: What are common sources of DIHP contamination in the laboratory, and how can they be minimized?
A4: DIHP is a ubiquitous environmental contaminant and is present in many laboratory consumables. Common sources of contamination include:
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Plastic containers and tubing
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Solvents
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Vial caps and septa
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Gloves
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Laboratory air
To minimize contamination, it is essential to use glass or polypropylene containers for sample and solvent storage, pre-screen all consumables for phthalate content, and use phthalate-free gloves. A thorough cleaning of the LC-MS system, including the ion source, is also recommended to reduce background levels.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DIHP metabolites by LC-MS/MS.
Issue 1: Poor Signal Intensity or No Detectable Peaks
| Potential Cause | Troubleshooting Steps |
| Suboptimal Ionization | Ensure the mass spectrometer is tuned and calibrated for the mass range of DIHP metabolites. Optimize ion source parameters such as capillary voltage, gas flow, and temperature. Negative ion mode is generally preferred for phthalate metabolite analysis. |
| Inefficient Sample Extraction | Verify the efficiency of your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the extraction of acidic metabolites. Consider using a different SPE sorbent or LLE solvent system. |
| Matrix Effects | Biological matrices like urine and plasma can cause ion suppression. Dilute the sample extract to reduce matrix effects. Utilize an effective sample cleanup procedure. Employ a stable isotope-labeled internal standard for each analyte to compensate for signal suppression. |
| Instrument Contamination | High background from DIHP contamination can mask the analyte signal. Thoroughly clean the ion source and injection port. Flush the LC system with a strong solvent to remove contaminants. |
Issue 2: Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Column Degradation | The performance of the analytical column can degrade over time. Replace the column with a new one of the same type. Use a guard column to protect the analytical column from contaminants. |
| Mobile Phase Inconsistency | Prepare fresh mobile phases daily. Ensure accurate and consistent composition of the mobile phase components. Degas the mobile phases to prevent bubble formation. |
| LC System Leaks | Check for any leaks in the LC system, from the pump to the mass spectrometer interface. Tighten any loose fittings. |
| Temperature Fluctuations | Use a column oven to maintain a constant and stable column temperature. |
Issue 3: Co-elution of Isomers
| Potential Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | Optimize the LC gradient. A slower gradient can often improve the resolution of closely eluting peaks. Experiment with different column chemistries. A phenyl-hexyl column is often effective for separating phthalate isomers. |
| Incorrect Mobile Phase Composition | Adjust the composition of the mobile phase, including the organic modifier (e.g., acetonitrile or methanol) and the aqueous component (e.g., water with a small amount of acid or buffer). |
Quantitative Data Summary
The following table summarizes the limits of quantification (LOQs) for key DIHP metabolites in urine, as reported in a validated online SPE-LC-MS/MS method.
| Metabolite | Abbreviation | LOQ (ng/mL) |
| mono(2-ethylhexyl) phthalate | MEHP | 0.1 |
| mono(2-ethyl-5-hydroxyhexyl) phthalate | MEHHP | 0.1 |
| mono(2-ethyl-5-oxohexyl) phthalate | MEOHP | 0.1 |
| mono(2-ethyl-5-carboxypentyl) phthalate | MECPP | 0.05 |
| mono-(2-ethyl-2-carboxypentyl) phthalate | 2cx-MMHP | 0.01 |
Experimental Protocols
Protocol: Quantitative Analysis of DIHP Metabolites in Human Urine by Online SPE-LC-MS/MS
This protocol describes a robust and automated method for the simultaneous quantification of DIHP metabolites in human urine.
1. Sample Preparation:
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Thaw frozen urine samples at room temperature.
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Centrifuge the samples to remove any precipitate.
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To 100 µL of urine supernatant, add an internal standard solution containing isotopically labeled DIHP metabolites.
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Add β-glucuronidase to deconjugate the glucuronidated metabolites.
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Incubate the samples to allow for complete deconjugation.
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Stop the enzymatic reaction by adding an appropriate quenching solution.
2. Online Solid-Phase Extraction (SPE):
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Inject the prepared sample onto an online SPE system.
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Use a turbulent flow chromatography column for sample cleanup and concentration.
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Wash the SPE column to remove interfering matrix components.
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Elute the analytes from the SPE column onto the analytical column.
3. Liquid Chromatography (LC):
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Analytical Column: A phenyl-hexyl column (e.g., 100 x 3 mm, 3 µm) is recommended for good separation of DIHP metabolites.
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Mobile Phase A: Water with 0.1% acetic acid.
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Mobile Phase B: Acetonitrile with 0.1% acetic acid.
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Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes. A typical gradient might start at 25% B, increase to 99% B, and then re-equilibrate at the initial conditions.
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Flow Rate: A flow rate of 0.5 mL/min is commonly used.
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Column Temperature: Maintain the column at a constant temperature, for example, 30°C.
4. Mass Spectrometry (MS):
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Ionization: Use electrospray ionization (ESI) in negative ion mode.
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Acquisition Mode: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification.
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Transitions: Monitor specific precursor-to-product ion transitions for each DIHP metabolite and its corresponding internal standard.
Visualizations
Caption: Simplified metabolic pathway of DIHP.
Caption: Experimental workflow for DIHP metabolite analysis.
References
- 1. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Isomeric Interferences in Phthalate Analysis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic separation of phthalate isomers. This resource provides in-depth troubleshooting guides and frequently asked questions to help you enhance the resolution and accuracy of your analytical methods.
Troubleshooting Guides
This section provides detailed methodologies for key experiments and addresses specific issues you might encounter during phthalate analysis.
Problem: Poor Resolution or Co-elution of Phthalate Isomers
Q: My chromatogram shows poor separation between critical isomer pairs (e.g., Di-iso-nonyl phthalate (DINP) and Di-iso-decyl phthalate (DIDP) isomers, or bis(2-ethylhexyl) phthalate (DEHP) and di-n-octyl phthalate (DNOP)). How can I improve the resolution?
A: Achieving baseline separation of phthalate isomers can be challenging due to their similar physicochemical properties.[1] Here are several strategies to improve resolution, categorized by chromatographic technique.
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Optimize the Temperature Program: A slow temperature ramp rate can significantly improve the separation of closely eluting compounds.[1][2]
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Troubleshooting Step: Decrease the temperature ramp rate (e.g., from 10°C/min to 3-5°C/min) in the elution range of the target isomers.[1]
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Select an Appropriate GC Column: The choice of the stationary phase is critical for resolving phthalate isomers.[1]
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Recommendation: Columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS) are commonly used. For enhanced selectivity, consider columns like Rtx-440 or Rxi-XLB, which have shown excellent resolution for complex phthalate mixtures.
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Adjust Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) affects chromatographic efficiency.
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Troubleshooting Step: Optimize the flow rate to achieve the best balance between analysis time and resolution.
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Select a Suitable LC Column: The choice of stationary phase is crucial for achieving separation.
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Recommendation: C18 columns are widely used for phthalate analysis. Phenyl-hexyl columns can also provide good separation for critical isomers by offering alternative selectivity through π-π interactions.
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-
Optimize the Mobile Phase:
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Solvent Selection: Acetonitrile often provides better resolution and lower backpressure compared to methanol when mixed with water.
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Gradient Elution: For complex mixtures, a shallow gradient elution, where the percentage of the organic solvent is increased slowly, can significantly improve separation.
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Adjust Mobile Phase pH: For certain stationary phases and analytes, modifying the pH of the aqueous component of the mobile phase can influence retention and selectivity.
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-
Adjust Column Temperature: Temperature can alter the interactions between the analytes and the stationary phase, which can sometimes improve the resolution of co-eluting peaks. It is recommended to experiment with temperatures in the range of 30-50°C.
Problem: High Background Contamination in Blanks
Q: I am observing significant phthalate peaks in my blank injections, which interferes with the quantification of my samples. What are the common sources of this contamination and how can I minimize them?
A: Phthalate contamination is a common issue due to their ubiquitous presence in the laboratory environment.
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Identify and Eliminate Contamination Sources:
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Solvents and Reagents: Use high-purity, phthalate-free solvents and reagents. It is advisable to test new batches of solvents for phthalate contamination.
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Glassware and Plasticware: Phthalates can leach from plastic containers, pipette tips, and vial caps. Avoid any contact with plastic if possible. Glassware should be scrupulously cleaned by rinsing with water, then acetone, and finally hexane.
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Laboratory Environment: Phthalates can be present in laboratory air and dust. Keep samples and solvent reservoirs covered.
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Syringe Contamination in GC: The outer surface of the syringe needle can absorb phthalates from the laboratory air, leading to contamination during injection. Implement thorough needle washing procedures.
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Experimental Protocols
Protocol 1: GC-MS Analysis of Phthalate Isomers
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Sample Preparation: Perform a liquid-liquid or solid-phase extraction appropriate for your sample matrix to isolate the phthalates. For plastic samples, this may involve dissolving the sample in a solvent like tetrahydrofuran (THF) followed by precipitation of the polymer with methanol. Concentrate the extract and reconstitute it in a suitable solvent (e.g., hexane or isooctane). Add an appropriate internal standard.
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Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1 . Perform a system suitability check to ensure proper performance.
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Analysis: Inject the prepared sample onto the GC-MS system. Acquire data in full scan mode to identify the phthalates present and in selected ion monitoring (SIM) mode for quantification of target analytes.
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Data Processing: Integrate the chromatographic peaks for the target phthalates and the internal standard. Construct a calibration curve using standards of known concentrations. Quantify the amount of each phthalate in the sample.
Protocol 2: LC-MS/MS Analysis of Phthalate Isomers
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Sample Preparation: Dilute liquid samples (e.g., beverages) with water. For solid samples, perform a solvent extraction. Filter the sample through a 0.22 µm filter before analysis. Spike with an appropriate internal standard.
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Instrument Setup: Set up the LC-MS/MS system according to the parameters in Table 2 . Optimize the MS/MS parameters (e.g., collision energy) for each target phthalate to identify the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions.
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Analysis: Inject the prepared sample into the LC-MS/MS system. Acquire data in MRM mode.
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Data Processing: Integrate the chromatographic peaks for the target phthalates and the internal standard. Construct a calibration curve using standards of known concentrations. Quantify the amount of each phthalate in the sample.
Data Presentation
Table 1: Typical GC-MS Conditions for Phthalate Isomer Analysis
| Parameter | Setting |
| Column | Rtx-440 or Rxi-XLB, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 220°C at 20°C/min, then ramp to 310°C at 5°C/min, hold for 5 min |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and SIM |
Table 2: Typical LC-MS/MS Conditions for Phthalate Isomer Analysis
| Parameter | Setting |
| Column | Phenyl-Hexyl, 100 mm x 2.1 mm ID, 2.6 µm particle size |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Start with a higher percentage of A, ramp to a high percentage of B over 10-15 minutes, hold, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Frequently Asked Questions (FAQs)
Q1: Which chromatographic technique, GC or LC, is generally better for the analysis of branched phthalate isomers?
A1: Both GC and LC are widely used for phthalate analysis, and the choice depends on the specific application and available instrumentation. GC-MS is a very common and robust technique, offering excellent chromatographic resolution for many isomers. LC-MS/MS is also highly effective, particularly for less volatile or thermally labile phthalates, and can offer very low detection limits.
Q2: What is the significance of the m/z 149 ion in the mass spectra of phthalates?
A2: The ion at a mass-to-charge ratio (m/z) of 149, corresponding to the protonated phthalic anhydride ion ([C₈H₅O₃]⁺), is a characteristic fragment for many phthalates in electron ionization (EI) mass spectrometry. While it is a useful indicator for the presence of phthalates, its lack of specificity can make it difficult to distinguish between co-eluting isomers.
Q3: Can derivatization improve the separation of phthalate isomers in GC?
A3: While derivatization is a common strategy to improve the chromatographic behavior of certain compounds, it is generally not necessary for the analysis of phthalate esters by GC. Direct analysis of the native compounds is the standard approach.
Q4: How can I confirm the identity of a phthalate isomer if I suspect co-elution?
A4: Mass spectrometry (MS) is a powerful tool for confirmation. In GC-MS, examining the full mass spectrum of the peak can provide structural information. For LC-MS/MS, using multiple reaction monitoring (MRM) provides a high degree of selectivity and confirmation. In cases of severe co-elution of isomers with identical mass spectra, techniques like ion mobility spectrometry (IMS) can provide an additional dimension of separation based on the ion's size and shape.
Visualizations
Caption: Experimental workflow for phthalate isomer analysis.
Caption: Troubleshooting workflow for poor phthalate isomer resolution.
References
Technical Support Center: Stability of Diisohexyl Phthalate (DIHP) Analytical Standards
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Diisohexyl phthalate (DIHP) analytical standards. It includes frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIHP) and why is its stability in analytical standards important?
A1: this compound (DIHP) is a phthalate ester used as a plasticizer. In a laboratory setting, DIHP analytical standards are crucial for the accurate quantification of this compound in various matrices, such as environmental samples, food products, and pharmaceuticals. The stability of these standards is paramount because their degradation can lead to inaccurate calibration curves, underestimation of the analyte concentration in samples, and unreliable experimental data.
Q2: What are the primary degradation pathways for DIHP in analytical standards?
A2: The primary degradation pathway for DIHP, like other phthalate esters, is hydrolysis. This reaction involves the cleavage of one or both of the ester bonds, leading to the formation of mono-isohexyl phthalate (MIHP) and subsequently phthalic acid.[1] The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. Other potential degradation pathways include photodegradation upon exposure to light and thermal degradation at elevated temperatures.
Q3: What are the recommended storage conditions for DIHP analytical standards?
A3: To ensure the long-term stability of DIHP analytical standards, it is recommended to store them at refrigerated temperatures, typically between 2°C and 8°C.[2] The standards should be protected from light by using amber vials or storing them in the dark. It is also advisable to minimize the headspace in the vial and to securely cap it to prevent solvent evaporation and contamination. For neat standards, storage in a desiccator may be beneficial to protect from moisture.
Q4: In which solvents are DIHP analytical standards typically prepared, and does the solvent affect stability?
A4: DIHP analytical standards are commonly prepared in organic solvents such as hexane, methanol, or acetonitrile.[3] The choice of solvent can influence the stability of the standard. For instance, the presence of water in solvents can facilitate hydrolysis. Therefore, using high-purity, anhydrous solvents is recommended. It is also important to consider the compatibility of the solvent with the analytical method (e.g., GC-MS, HPLC).
Q5: How can I verify the integrity of my DIHP analytical standard?
A5: The integrity of a DIHP standard can be verified by several methods. Regularly running a quality control (QC) sample with a known concentration and comparing the results against the established control limits is a common practice. Additionally, analyzing the standard solution for the presence of degradation products, such as MIHP or phthalic acid, using a validated chromatographic method can provide direct evidence of degradation. Comparing a new lot of standard against an older, properly stored one can also help identify any potential degradation.
Troubleshooting Guides
This section provides solutions to common issues encountered during the use of DIHP analytical standards.
Issue 1: Inaccurate or Inconsistent Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Degradation of Standard | 1. Prepare a fresh dilution of the standard from the stock solution. 2. Analyze the freshly prepared standard. If the issue is resolved, the previous working standard had likely degraded. 3. If the issue persists, analyze the stock solution for degradation products (e.g., MIHP). If present, the stock solution may be compromised. |
| Solvent Evaporation | 1. Ensure vials are properly sealed. 2. Prepare fresh standards and re-run the calibration. 3. Use vials with low-volume inserts for smaller volumes to minimize headspace. |
| Contamination | 1. Analyze a solvent blank to check for contamination. 2. If the blank is contaminated, use a fresh bottle of high-purity solvent. 3. Ensure all glassware and syringes are thoroughly cleaned and rinsed with a high-purity solvent. |
Issue 2: Low Analyte Recovery
| Possible Cause | Troubleshooting Steps |
| Adsorption to Surfaces | 1. Use deactivated glassware or polypropylene containers to minimize adsorption of the hydrophobic DIHP. 2. Silanize glassware to reduce active sites. |
| Inefficient Extraction | 1. Optimize the extraction method from the sample matrix by adjusting solvent type, pH, or extraction time. 2. Consider alternative extraction techniques like Solid-Phase Extraction (SPE). |
| Degradation during Sample Preparation | 1. Minimize the exposure of the sample and extracts to high temperatures and light. 2. Ensure the pH of the sample and extraction solvents does not promote hydrolysis. |
| Instrumental Issues | 1. Check for active sites in the GC inlet or column, which can cause peak tailing and apparent low recovery. Replace the liner and trim the column if necessary. 2. Ensure the GC-MS is properly tuned and that the MS parameters are optimized for DIHP detection. |
Issue 3: Presence of Unexpected Peaks in the Chromatogram
| Possible Cause | Troubleshooting Steps |
| Degradation Products | 1. Identify the unexpected peaks using mass spectrometry. Common degradation products include mono-isohexyl phthalate (MIHP) and phthalic acid. 2. If degradation products are confirmed, the standard has likely degraded and should be replaced. |
| Contamination | 1. Analyze a solvent blank to identify potential contaminants. 2. Systematically check all potential sources of contamination, including solvents, reagents, glassware, pipette tips, and septa. Phthalates are common lab contaminants. |
| Isomers | 1. DIHP is often a technical mixture of isomers. The presence of multiple closely eluting peaks may be inherent to the standard. Refer to the Certificate of Analysis (CoA) for information on the isomeric composition. |
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparation of DIHP Analytical Standards
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Receiving and Storage: Upon receipt, inspect the integrity of the standard's packaging. Store the standard at the recommended temperature (typically 2-8°C) and protect it from light.
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Solvent Selection: Use high-purity, GC or HPLC grade solvents (e.g., hexane, methanol, acetonitrile) that are free from phthalate contamination. It is advisable to run a solvent blank before use.
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Preparation of Stock Solution (from neat standard):
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Allow the neat standard to equilibrate to room temperature before opening to prevent condensation of moisture.
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Accurately weigh a suitable amount of the neat standard using an analytical balance.
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Quantitatively transfer the weighed standard to a Class A volumetric flask.
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Dissolve the standard in the chosen solvent and dilute to the mark.
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Mix thoroughly to ensure homogeneity.
-
-
Preparation of Working Standards:
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Prepare serial dilutions from the stock solution using Class A volumetric pipettes and flasks.
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Store working standards under the same conditions as the stock solution. It is recommended to prepare fresh working standards regularly, depending on their stability.
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Documentation: Maintain a detailed logbook for each standard, including the date of receipt, storage conditions, date of opening, lot number, and details of all prepared solutions.
Protocol 2: Forced Degradation Study of DIHP Analytical Standard
A forced degradation study is essential to understand the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active substance.
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Preparation of DIHP Solution: Prepare a solution of DIHP in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 µg/mL).
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Acid Hydrolysis:
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To an aliquot of the DIHP solution, add an equal volume of 0.1 M hydrochloric acid.
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Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
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At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and analyze by a stability-indicating chromatographic method.
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Base Hydrolysis:
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To an aliquot of the DIHP solution, add an equal volume of 0.1 M sodium hydroxide.
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Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. Basic hydrolysis of phthalates is generally faster than acidic hydrolysis.
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At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and analyze.
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Oxidative Degradation:
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To an aliquot of the DIHP solution, add a solution of hydrogen peroxide (e.g., 3%).
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Incubate at room temperature for a defined period, protected from light.
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At specified time points, withdraw samples and analyze.
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Thermal Degradation:
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Place a solid sample of DIHP or a solution in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).
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Analyze the sample at specified time points.
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Photodegradation:
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Expose a solution of DIHP in a photostable, transparent container to a light source (e.g., a photostability chamber with a combination of UV and visible light).
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Simultaneously, keep a control sample in the dark.
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Analyze both the exposed and control samples at specified time points.
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Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating chromatographic method (e.g., GC-MS or HPLC-UV/MS). The method should be able to separate the intact DIHP from any degradation products.
Data Presentation
Table 1: Summary of Potential Degradation of DIHP under Forced Conditions (Illustrative)
| Stress Condition | Parameter | Condition | Potential Degradation Products | Expected % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | Mono-isohexyl phthalate, Phthalic acid | 5 - 15% |
| Base Hydrolysis | 0.1 M NaOH | 40°C, 8h | Mono-isohexyl phthalate, Phthalic acid | 10 - 20% |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | Oxidized derivatives | 5 - 10% |
| Thermal | Solid State | 70°C, 48h | Phthalic anhydride, iso-hexanol | < 5% |
| Photodegradation | UV/Vis Light | Room Temp, 24h | Phthalic acid, Benzoic acid derivatives | 5 - 15% |
Note: The expected % degradation is illustrative and will depend on the specific experimental conditions. Actual stability data should be generated through formal studies.
Table 2: Recommended Storage Conditions for DIHP Analytical Standards
| Standard Type | Solvent | Storage Temperature | Light Protection | Recommended Retest Period |
| Neat Standard | N/A | 2-8°C | Required | 24 months (unopened) |
| Stock Solution | Hexane, Methanol, Acetonitrile | 2-8°C | Required | 12 months |
| Working Standard | Hexane, Methanol, Acetonitrile | 2-8°C | Required | 1-3 months |
Mandatory Visualizations
Caption: Troubleshooting workflow for DIHP analytical standard instability.
Caption: Primary degradation pathways for this compound (DIHP).
References
Technical Support Center: DIHP Sample Preparation
This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Di(2-ethylhexyl) phthalate (DIHP) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background DIHP contamination in the lab?
A1: DIHP is a ubiquitous environmental contaminant, making background contamination a primary challenge in sample preparation. The most common sources within a laboratory setting include plastic lab consumables, reagents, and the general lab environment.[1][2]
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Laboratory Consumables: Many plastic items can leach DIHP. Significant leaching has been observed from plastic syringes, pipette tips, and filter holders.[1] Even Parafilm® has been shown to be a source of DIHP contamination.[1]
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Reagents and Solvents: The purity of reagents and water is critical. Even high-purity grades can contain trace levels of contaminants that become significant in sensitive analyses.[2] Plastic wash bottles used for storing ultrapure water can leach phthalates into the water over time.
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Laboratory Environment: Airborne particulates such as dust, fibers from building materials, and aerosols from cleaning products can settle into open samples. The analyst themselves can be a source through shedding of skin cells, hair, and fibers from clothing.
Q2: How can I minimize background DIHP contamination during my experiment?
A2: Minimizing contamination requires a systematic approach addressing all potential sources. This includes careful selection of materials, rigorous cleaning procedures, and maintaining a clean working environment.
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Material Selection: Whenever possible, use glassware instead of plastic. If plastics are unavoidable, choose materials known to have low phthalate content, such as polypropylene or polyethylene.
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Cleaning Procedures: All glassware should be thoroughly cleaned. A common procedure involves soaking in a 0.7 M nitric acid bath for 24 hours, followed by rinsing with high-purity water.
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Solvent and Reagent Purity: Use the highest grade of solvents available and test them for background DIHP levels. Minimize the use of plastic containers for solvent storage.
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Clean Workspace: Prepare samples in a clean environment, such as a laminar flow hood, to prevent contamination from airborne particles.
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Personal Protective Equipment: Wear appropriate gloves, lab coats, and hair coverings to minimize direct contamination from the analyst.
Q3: I am seeing poor recovery of DIHP from my samples. What could be the cause and how can I improve it?
A3: Low recovery of DIHP can be due to several factors, including incomplete extraction, analyte degradation, or adsorption to surfaces.
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Incomplete Extraction: The chosen extraction method may not be optimal for your sample matrix. For liquid-liquid extraction (LLE), ensure the solvent polarity is appropriate and that there is sufficient mixing of the aqueous and organic phases. For solid-phase extraction (SPE), the sorbent type, pH, and elution solvent strength are critical parameters to optimize.
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Analyte Degradation: DIHP can degrade in strongly acidic or oxidative conditions. Also, be mindful of exposure to light and high temperatures during sample processing.
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Adsorption to Surfaces: At low concentrations, DIHP can adsorb to the surfaces of sample containers, especially plastics. Using glass vials can help mitigate this issue.
Troubleshooting Guide
Issue 1: High background levels of DIHP in blank samples.
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Possible Cause: Contamination from laboratory consumables, solvents, or the environment.
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Troubleshooting Steps:
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Isolate the Source: Analyze each component of your sample preparation workflow separately (e.g., solvents, extraction tubes, pipette tips) to identify the source of contamination.
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Solvent Check: Run a solvent blank to check for contamination. If the blank is contaminated, use a fresh bottle of high-purity solvent.
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Glassware vs. Plastic: If using plasticware, switch to glassware and repeat the analysis. Ensure all glassware is rigorously cleaned.
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Environmental Controls: Prepare samples in a clean air environment like a laminar flow hood.
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Issue 2: Poor peak shape (fronting, tailing, or splitting) in my chromatogram.
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Possible Cause: This can be related to the sample, the liquid chromatography (LC) system, or the interaction between them.
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Troubleshooting Steps:
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Peak Fronting: This may be caused by injecting the sample in a solvent stronger than the initial mobile phase or column overload. Try reconstituting the sample in the initial mobile phase or a weaker solvent, or reduce the injection volume/sample concentration.
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Peak Tailing: This can result from secondary interactions between DIHP and active sites on the column. Using a mobile phase with a lower pH or a column with end-capping can help.
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Peak Splitting: A clogged frit or partially blocked column, or an injection solvent that is not compatible with the mobile phase, can cause peak splitting. Try back-flushing the column or replacing it, and ensure solvent compatibility.
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Issue 3: Inconsistent results and poor reproducibility between sample replicates.
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Possible Cause: Matrix effects, where other components in the sample interfere with the analysis of DIHP. This is common in complex biological matrices like plasma or serum.
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Troubleshooting Steps:
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Improve Sample Cleanup: The goal is to remove interfering matrix components. Solid-phase extraction (SPE) generally provides cleaner extracts than protein precipitation or liquid-liquid extraction.
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Enhance Chromatographic Separation: Adjusting the gradient, mobile phase composition, or using a different type of column can help separate DIHP from co-eluting matrix components.
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Use an Internal Standard: A stable isotope-labeled internal standard of DIHP is ideal as it behaves similarly during sample preparation and analysis, compensating for variability in extraction recovery and matrix effects.
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Data Presentation
Table 1: Leaching of Phthalates from Laboratory Consumables
| Laboratory Consumable | Phthalate Leached | Maximum Leaching (µg/cm²) |
| Plastic Syringes, Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 |
| Plastic Syringes, Pipette Tips | Diisononyl phthalate (DINP) | 0.86 |
| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 |
| Plastic Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 |
| Plastic Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 |
Source: Adapted from a study on phthalate contamination in environmental analytical laboratories.
Experimental Protocols
Protocol: DIHP Extraction from Human Serum using Liquid-Liquid Extraction (LLE)
This protocol is a representative method for extracting DIHP from a biological matrix.
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Sample Preparation:
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To 0.5 mL of serum in a glass tube, add an internal standard solution.
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Vortex briefly to mix.
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Extraction:
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Add 2 mL of methyl tert-butyl ether (MTBE) to the serum sample.
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Vortex for 2 minutes to ensure thorough mixing and extraction.
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Centrifuge at 4,000 x g for 10 minutes to separate the organic and aqueous phases.
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Collection and Evaporation:
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Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution:
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Reconstitute the dried extract in 100 µL of the mobile phase.
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Vortex to ensure the residue is fully dissolved.
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Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.
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Visualizations
Caption: Sources of DIHP contamination and mitigation strategies.
Caption: General workflow for DIHP sample preparation.
Caption: Decision tree for analytical method selection.
References
Technical Support Center: Diisohexyl Phthalate (DIHP) Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Diisohexyl phthalate (DIHP) measurements.
Troubleshooting Guide
This guide addresses common issues encountered during DIHP analysis.
Question: Why am I observing high background levels of DIHP in my blank samples?
Answer: Phthalate contamination is a common challenge in trace analysis due to their ubiquitous presence in laboratory environments.[1] High background levels of DIHP can originate from various sources. A systematic approach to identifying and eliminating the source of contamination is crucial.
Troubleshooting Steps:
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Solvent and Reagent Purity Check: Even high-purity solvents can contain trace amounts of phthalates.[2]
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Analyze a fresh bottle of each solvent and reagent used in your sample preparation and analysis workflow.
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If contamination is detected, consider using solvents specifically tested for phthalates or purifying your solvents before use.
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Laboratory Consumables Evaluation: Many common laboratory items are potential sources of phthalate leaching.
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Gloves: Vinyl gloves are a major source of phthalates like DEHP and can contribute to background contamination.[2] Switch to nitrile or latex gloves, which generally have lower phthalate content.[2]
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Plastics: Avoid plastic containers, pipette tips, and tubing whenever possible.[2] Opt for glassware. If plastics are unavoidable, prefer polypropylene (PP) or polyethylene (PE) over polyvinyl chloride (PVC).
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Filters: Syringe filters and solvent filters can leach phthalates. Test filters by passing clean solvent through them and analyzing the eluate.
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Glassware Cleaning Procedures: Improperly cleaned glassware can introduce contaminants.
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Thoroughly wash glassware with a detergent known to be free of phthalates.
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Rinse extensively with high-purity water and then with a high-purity solvent.
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Consider baking glassware at a high temperature to remove any residual organic contaminants.
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Instrumentation Contamination Check: Components within the analytical instrument can be a source of phthalates.
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Solvent Lines and Seals: Phthalates can leach from plastic components in the instrument, such as solvent lines and seals.
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Injection Port: The injection port of a gas chromatograph can accumulate contaminants over time. Regular cleaning and maintenance are essential.
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Laboratory Environment Assessment: The laboratory air and dust can contain phthalates from building materials, furniture, and equipment.
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Maintain a clean and dust-free laboratory environment.
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Cover samples and solutions to minimize exposure to ambient air.
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Question: My DIHP peak is poorly resolved or shows significant tailing. What can I do?
Answer: Poor peak shape in chromatography can be caused by a variety of factors related to the analytical column, instrument conditions, or sample matrix.
Troubleshooting Steps:
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Column Performance:
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Column Contamination: The column may be contaminated with non-volatile residues from previous injections. Bake out the column according to the manufacturer's instructions.
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Column Degradation: The stationary phase of the column may be degraded. Replace the column if performance does not improve after cleaning.
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GC-MS Method Parameters:
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Injection Temperature: An injection temperature that is too low can lead to slow volatilization and peak broadening. Optimize the injector temperature.
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Oven Temperature Program: A ramp rate that is too fast may not allow for adequate separation. Optimize the oven temperature program.
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Carrier Gas Flow Rate: An incorrect flow rate can affect chromatographic efficiency. Ensure the carrier gas flow rate is set appropriately for your column dimensions.
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Sample Matrix Effects:
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Complex sample matrices can interfere with the chromatography.
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Improve sample cleanup procedures to remove interfering compounds.
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Consider using a different type of analytical column that provides better selectivity for DIHP in your specific matrix.
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Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for DIHP measurement?
A1: The most prominent analytical techniques for the quantification of phthalates like DIHP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). GC-MS is often considered a "gold standard" for forensic substance identification due to its specificity. LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), can offer higher sensitivity.
Q2: Which specific phthalates are most commonly detected as background contaminants?
A2: The most frequently observed background phthalates are Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate (DBP) due to their widespread use. While DIHP is less common than DEHP, the sources of contamination are often similar.
Q3: How can I minimize contamination from my laboratory gloves?
A3: The choice of laboratory gloves is critical. Polyvinyl chloride (PVC) or vinyl gloves are a significant source of phthalate contamination. It is highly recommended to use nitrile or latex gloves for trace-level phthalate analysis, as they contain much lower or negligible amounts of these compounds.
Q4: What are the key considerations for sample preparation when analyzing DIHP?
A4: Sample preparation depends on the matrix. For solid samples, techniques like solvent extraction are common. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently used. The primary goal is to efficiently extract DIHP while minimizing the co-extraction of interfering substances and preventing contamination.
Experimental Protocols
Protocol 1: DIHP Analysis in Aqueous Samples by GC-MS
This protocol provides a general methodology for the analysis of DIHP in water samples.
1. Sample Preparation (Liquid-Liquid Extraction)
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To a 1-liter glass separatory funnel, add 500 mL of the water sample.
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Spike the sample with a known amount of an appropriate internal standard (e.g., a deuterated phthalate).
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Add 30 mL of dichloromethane.
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Shake vigorously for 2 minutes, periodically venting the funnel.
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Allow the layers to separate and collect the organic (bottom) layer.
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Repeat the extraction twice more with fresh 30 mL portions of dichloromethane.
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Combine the organic extracts and dry them by passing through a glass column containing anhydrous sodium sulfate.
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Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
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Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
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Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness), is commonly used for phthalate analysis.
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Injection: 1 µL of the concentrated extract is injected in splitless mode.
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Injector Temperature: 280 °C.
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Oven Temperature Program:
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Initial temperature: 60 °C, hold for 1 minute.
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Ramp 1: 20 °C/min to 200 °C.
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Ramp 2: 5 °C/min to 280 °C, hold for 5 minutes.
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Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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MS Transfer Line Temperature: 280 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for DIHP and the internal standard.
3. Quality Control
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Method Blank: A sample of phthalate-free water is carried through the entire sample preparation and analysis procedure to check for contamination.
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Matrix Spike: A known amount of DIHP is added to a real sample before extraction to assess recovery and matrix effects.
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Calibration: A multi-point calibration curve is generated using standards of known DIHP concentrations.
Protocol 2: DIHP Analysis in Polymer Samples by GC-MS
This protocol outlines a general method for determining DIHP content in plastic materials.
1. Sample Preparation (Solvent Extraction)
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Cut the polymer sample into small pieces to increase the surface area for extraction.
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Accurately weigh approximately 0.1 g of the sample into a glass vial.
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Add 10 mL of tetrahydrofuran (THF) to dissolve the polymer.
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Once dissolved, add 20 mL of a precipitating solvent like hexane or methanol to precipitate the polymer.
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Vortex the mixture and then centrifuge to pellet the precipitated polymer.
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Carefully transfer the supernatant containing the extracted DIHP to a clean glass vial.
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Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
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The GC-MS parameters can be the same as described in Protocol 1.
3. Quality Control
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Method Blank: An empty vial is carried through the entire procedure.
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Certified Reference Material (CRM): A CRM with a known concentration of DIHP in a similar polymer matrix should be analyzed to validate the method's accuracy.
Data Presentation
Table 1: Comparison of GC-MS and LC-MS for Phthalate Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile and thermally stable compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sensitivity | Good, with detection limits typically in the parts-per-billion (ppb) range. | Generally higher, especially with tandem MS (LC-MS/MS), reaching parts-per-trillion (ppt) levels. |
| Chromatographic Resolution | Generally offers better resolution for phthalate isomers. | Can be a limiting factor for complex mixtures of phthalate isomers. |
| Sample Preparation | Often requires extraction and sometimes derivatization. | Can sometimes utilize simpler "dilute-and-shoot" methods. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | More prone to matrix effects that can impact accuracy. |
| Compound Suitability | Ideal for volatile and semi-volatile compounds like DIHP. | Suitable for a wider range of polarities and thermal stabilities. |
Visualizations
Caption: Workflow for DIHP analysis in aqueous samples.
Caption: Decision tree for troubleshooting DIHP contamination.
References
Selecting the appropriate internal standard for DIHP analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate internal standard for Diisononyl phthalate (DIHP) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for DIHP analysis?
The gold standard for an internal standard in mass spectrometry-based DIHP analysis (e.g., GC-MS, LC-MS) is an isotopically labeled DIHP, such as a deuterated (d-DIHP) or 13C-labeled version.[1][2] These standards are considered ideal because they share nearly identical chemical and physical properties with the analyte of interest.[3][4] This structural similarity ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for matrix effects and variations in instrument response.[3]
Q2: Are there any alternatives to isotopically labeled internal standards for DIHP analysis?
Yes, while isotopically labeled standards are preferred, other compounds can be used as internal standards. Common alternatives include other phthalates that are not expected to be present in the samples, or structurally similar compounds. Benzyl benzoate is a frequently used internal standard for phthalate analysis. However, it is important to validate the chosen internal standard to ensure it behaves similarly to DIHP under the specific experimental conditions.
Q3: How do I choose between a deuterated internal standard and a structural analog?
The choice depends on several factors, including the complexity of the sample matrix, the required level of accuracy, and budget constraints.
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Deuterated internal standards are highly recommended for complex matrices where significant matrix effects are anticipated. They provide the most accurate and precise quantification by co-eluting with the analyte and experiencing similar ionization suppression or enhancement.
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Structural analogs can be a more cost-effective option for simpler matrices or when the highest level of accuracy is not critical. However, their effectiveness in compensating for matrix effects may be limited, potentially leading to less accurate results.
Q4: What are the key considerations when selecting any internal standard?
When selecting an internal standard for DIHP analysis, the following criteria are crucial:
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Structural and Physicochemical Similarity: The internal standard should be as similar as possible to DIHP in terms of chemical structure, polarity, and boiling point to ensure comparable behavior during analysis.
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Chromatographic Resolution: The internal standard's peak should be well-resolved from the DIHP peak and any other components in the sample matrix.
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Commercial Availability and Purity: The internal standard must be readily available in high purity to avoid introducing interfering impurities.
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Absence in Samples: The chosen internal standard must not be naturally present in the samples being analyzed.
Troubleshooting Guides
This section addresses common issues encountered during DIHP analysis related to internal standard selection and usage.
Problem 1: Significant variability in results between samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Spiking of Internal Standard | Ensure the internal standard is added to all samples, calibration standards, and quality controls at the exact same concentration. Use calibrated pipettes and verify the concentration of the internal standard stock solution. |
| Differential Matrix Effects | If using a structural analog as an internal standard, it may not be adequately compensating for matrix-induced signal suppression or enhancement. Consider switching to a deuterated internal standard, which will co-elute with DIHP and experience similar matrix effects. Alternatively, perform a matrix effect evaluation experiment. |
| Variable Extraction Recovery | The analyte and the internal standard may have different extraction efficiencies from the sample matrix. Adding the internal standard at the very beginning of the sample preparation process can help to correct for losses during extraction. |
Problem 2: The internal standard peak is not detected or has a very low intensity.
| Possible Cause | Troubleshooting Steps |
| Incorrect Spiking | Double-check the concentration of the internal standard stock solution and the volume added to the samples. |
| Instrumental Issues | Verify the instrument settings, including the mass transition being monitored for the internal standard. Check for leaks in the GC or LC system that could affect peak intensity. |
| Degradation of Internal Standard | Ensure the internal standard is stored correctly and has not degraded. Prepare a fresh stock solution if necessary. |
Problem 3: Phthalate contamination is observed in blank samples.
| Possible Cause | Troubleshooting Steps |
| Contamination from Labware | Phthalates are common plasticizers and can leach from plastic containers, pipette tips, and other lab equipment. Use glassware for all sample preparation and storage, and rinse all glassware with a suitable solvent before use. |
| Contaminated Solvents or Reagents | Use high-purity, phthalate-free solvents and reagents. Run a solvent blank to check for contamination. |
| Septum Bleed in GC Systems | Pieces of the injection port septum can introduce phthalate contamination. Use high-quality, low-bleed septa and replace them regularly. |
Experimental Protocols
Protocol: Sample Preparation using an Internal Standard
This protocol provides a general workflow for the analysis of DIHP in a polymer sample using an internal standard.
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Sample Dissolution: Weigh approximately 50 mg of the polymer sample into a glass vial. Add 5 mL of a suitable solvent (e.g., tetrahydrofuran) to dissolve the polymer.
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Polymer Precipitation: Add 5 mL of a non-solvent (e.g., hexane) to precipitate the polymer.
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Extraction: Centrifuge the sample to pellet the precipitated polymer. Transfer the supernatant containing the extracted phthalates to a clean glass vial.
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Internal Standard Spiking: Spike the extract with a known amount of the internal standard solution (e.g., deuterated DIHP or Benzyl Benzoate) to a final concentration within the calibration range (e.g., 1 µg/mL).
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Concentration and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane) for GC-MS analysis or a mobile phase compatible solvent for LC-MS analysis.
Data Presentation
Table 1: Comparison of Potential Internal Standards for DIHP Analysis
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Isotopically Labeled | Deuterated DIHP (d-DIHP), 13C-DIHP | - Best correction for matrix effects and analyte loss. - Co-elutes with the analyte. - High accuracy and precision. | - Higher cost. - Limited availability for some compounds. |
| Structural Analogs (Other Phthalates) | Di-n-octyl phthalate-d4 (DnOP-d4), Di(2-ethylhexyl) phthalate-d4 (DEHP-d4) | - Can provide good correction for matrix effects if structurally similar. | - May not perfectly mimic the behavior of DIHP. |
| Structural Analogs (Non-Phthalates) | Benzyl Benzoate | - Readily available and cost-effective. - Good chromatographic behavior in many phthalate analysis methods. | - Does not co-elute with DIHP. - May not effectively compensate for matrix effects. |
Visualizations
Caption: Logical workflow for selecting an appropriate internal standard.
Caption: Troubleshooting workflow for DIHP quantification issues.
References
Technical Support Center: Ion Source Cleaning for Persistent Phthalate Contamination
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing persistent phthalate contamination in mass spectrometry ion sources.
Troubleshooting Guide
Persistent phthalate signals in your mass spectra can be a significant source of interference, compromising data quality. This guide provides a systematic approach to identifying and eliminating the source of contamination.
Q1: I am seeing persistent peaks corresponding to phthalates in my spectra. What are the first steps I should take?
A1: The first step is to determine whether the contamination is originating from your Liquid Chromatography (LC) system or your Mass Spectrometer (MS). Bypassing the LC system by infusing a clean solvent directly into the mass spectrometer is a crucial diagnostic step. If the phthalate signals disappear, the contamination is likely from your LC system (solvents, tubing, vials, etc.). If the signals persist, the ion source of the MS is the probable source of contamination.[1][2]
Q2: How can I identify which specific phthalates are contaminating my system?
A2: Phthalates produce characteristic ions in the mass spectrometer. By comparing the m/z values of the contaminant peaks in your spectra to known phthalate ions, you can identify the specific compounds. Some common phthalate ions observed in ESI+ mode are listed in the table below.
| Phthalate Compound | Adduct | Formula | Monoisotopic Mass (m/z) |
| Dibutyl phthalate (DBP) | [M+H]⁺ | C₁₆H₂₃O₄⁺ | 279.1596 |
| Diisooctyl phthalate (DIOP) | [M+H]⁺ | C₂₄H₃₉O₄⁺ | 391.2848 |
| Diisooctyl phthalate (DIOP) | [M+Na]⁺ | C₂₄H₃₈O₄Na⁺ | 413.2662 |
| Diisooctyl phthalate (DIOP) Dimer | [2M+NH₄]⁺ | C₄₈H₇₈O₈(NH₄)⁺ | 798.5873 |
| Diisooctyl phthalate (DIOP) Dimer | [2M+Na]⁺ | C₄₈H₇₈O₈Na⁺ | 803.5492 |
| Dinonyl phthalate (DNP) | [M+H]⁺ | C₂₆H₄₃O₄⁺ | 419.3156 |
| Diisodecyl phthalate (DIDP) | [M+H]⁺ | C₂₈H₄₇O₄⁺ | 447.3472 |
This table contains a selection of common phthalate adducts. Other adducts and fragments may also be observed.[3][4][5]
Q3: The contamination seems to be from the mass spectrometer. What is the general procedure for cleaning the ion source?
A3: A thorough cleaning of the ion source is necessary to remove persistent phthalate contamination. The general procedure involves:
-
Venting the instrument: Follow the manufacturer's instructions to safely bring the instrument to atmospheric pressure.
-
Disassembling the ion source: Carefully remove the ion source components according to your instrument's manual. This typically includes the ion transfer capillary, skimmer, lenses, and other elements in the ion path.
-
Cleaning the components: Use a combination of solvents and sonication to clean the metal parts. A common procedure is to sonicate the parts sequentially in a series of solvents, such as methanol, acetone, and hexane. For stubborn contamination, abrasive cleaning with aluminum oxide powder may be necessary.
-
Drying the components: Thoroughly dry all cleaned parts before reassembly. This can be done by placing them in a clean oven at a low temperature (e.g., 100-150°C) or by air drying on a clean, lint-free surface.
-
Reassembling and pumping down: Carefully reassemble the ion source and pump down the instrument.
Always wear powder-free nitrile gloves when handling ion source components to prevent re-contamination.
Experimental Protocols
Below are more detailed experimental protocols for cleaning ion sources from major manufacturers. Always consult your specific instrument manual for detailed instructions and safety precautions.
Protocol 1: General Ion Source Cleaning for Phthalate Contamination
This protocol provides a general guideline applicable to many mass spectrometer ion sources.
Materials:
-
Powder-free nitrile gloves
-
Lint-free wipes and swabs
-
Beakers for sonication
-
Sonicator
-
High-purity solvents: Methanol, Acetone, Hexane, LC/MS-grade water
-
Aluminum oxide powder (for abrasive cleaning, if necessary)
-
Drying oven
Procedure:
-
Disassembly: Following the manufacturer's guide, carefully disassemble the ion source, laying out the parts on a clean, lint-free surface. Take pictures at each step to aid in reassembly.
-
Initial Rinse: Rinse the metal components with methanol to remove loose contaminants.
-
Abrasive Cleaning (if required): For visible deposits or persistent contamination, create a slurry of aluminum oxide powder and methanol. Use a cotton swab to gently scrub the contaminated surfaces of the source body, repeller, and lenses.
-
Solvent Rinsing: Thoroughly rinse the parts with deionized water to remove all abrasive material.
-
Sonication:
-
Place the metal parts in a beaker with LC/MS-grade water and sonicate for 15 minutes.
-
Replace the water with methanol and sonicate for another 15 minutes.
-
Replace the methanol with acetone and sonicate for 15 minutes.
-
Finally, replace the acetone with hexane and sonicate for 15 minutes.
-
-
Final Rinse: Rinse the components with high-purity methanol to remove any residual hexane.
-
Drying: Place the cleaned parts in a drying oven at 100-150°C for at least 30 minutes, or until completely dry.
-
Reassembly: Once cool, reassemble the ion source using clean, powder-free gloves and tweezers.
-
Pump Down: Install the ion source and pump down the mass spectrometer.
Protocol 2: Bake-out Procedure for Volatile Contaminants
A bake-out can be effective in removing volatile and semi-volatile compounds like some phthalates from the vacuum chamber.
Procedure:
-
Initiate Bake-out: After the system has been pumped down and has reached a stable vacuum, initiate the bake-out procedure through the instrument control software.
-
Temperature and Duration: The bake-out process involves heating the vacuum chamber to an elevated temperature for an extended period. Typical parameters can range from 100°C to 300°C for several hours. For some systems, a bake-out at a higher temperature for a shorter duration, such as 550°C for 15 minutes for an APCI probe, has been suggested for phthalate removal. A common automated bake-out cycle might last for 10 hours, followed by a cooling period. Always refer to your instrument manual for recommended bake-out temperatures and durations to avoid damaging sensitive components.
Quantitative Data on Cleaning Effectiveness
While specific quantitative data on phthalate reduction after ion source cleaning is not widely published in a standardized format, the cleaning procedures outlined are generally accepted as effective in significantly reducing or eliminating these contaminants. The goal of a thorough cleaning is to reduce the phthalate signal to a level that is at or below the background noise of the instrument, rendering it undetectable or at a concentration that does not interfere with the analysis of target analytes. The effectiveness of cleaning can be verified by running a blank injection after the procedure and observing the absence of the characteristic phthalate peaks.
Frequently Asked Questions (FAQs)
Q4: What are the common sources of phthalate contamination in a laboratory?
A4: Phthalates are ubiquitous in the laboratory environment and can be introduced from numerous sources, including:
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.
-
Plasticware: Plastic bottles, tubing, pipette tips, and vial caps are major sources of phthalate leaching.
-
Laboratory Air: Phthalates can be present in laboratory air from sources like floor tiles, paint, and plastic materials, and can be absorbed by solvents and samples.
-
Gloves: Some types of disposable gloves can be a source of phthalate contamination. Powder-free nitrile gloves are generally recommended.
-
Glassware: Improperly cleaned glassware or glassware washed with detergents can harbor phthalate residues.
Q5: How can I prevent phthalate contamination in my experiments?
A5: Preventing contamination is crucial. Here are some best practices:
-
Use high-purity, LC/MS-grade solvents and reagents.
-
Whenever possible, use glass containers instead of plastic for mobile phases and sample preparation.
-
Minimize the use of plastic tubing in your LC system; opt for PEEK or stainless steel where appropriate.
-
Keep solvent bottles capped to minimize absorption of airborne contaminants.
-
Dedicate glassware for specific purposes and rinse thoroughly with a high-purity solvent before use. Avoid using detergents.
Q6: Can I just bake out the ion source without performing a full cleaning?
A6: A bake-out is primarily effective for removing volatile and semi-volatile contaminants that can be desorbed by heat. For persistent, non-volatile, or built-up contamination, a physical cleaning of the ion source components is necessary to remove the residues. A bake-out is often performed after a full cleaning and reassembly to ensure the removal of any residual solvents and volatile contaminants.
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting and preventing phthalate contamination.
Caption: A flowchart illustrating the steps to troubleshoot and identify the source of persistent phthalate contamination.
Caption: A diagram outlining the general workflow for cleaning a mass spectrometer ion source to remove contaminants.
References
Validation & Comparative
Navigating the Analytical Landscape of DIHP Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of Diisononyl hexyl phthalate (DIHP) is crucial for understanding its environmental fate, toxicological profile, and potential impact on human health. This guide provides an objective comparison of analytical methodologies for DIHP measurement, supported by experimental data from studies on structurally similar phthalates, to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for DIHP measurement depends on factors such as the sample matrix, required sensitivity, and the specific isomers of interest. The following table summarizes key performance parameters for the analysis of high-molecular-weight phthalates, which can be considered indicative of the performance expected for DIHP analysis.
| Analytical Method | Sample Matrix | Analyte | Recovery (%) | Limit of Quantification (LOQ) | Inter-laboratory Reproducibility (RSD%) | Citation |
| GC-MS/MS | Medical Infusion Sets | DINP | 91.8 - 122 | 54.1 - 76.3 ng/g | Not Reported | |
| LC-MS/MS | Human Urine | cx-MINP (DINP metabolite) | Not Reported | Not Reported | 26 | [1] |
| LC-MS/MS | Human Urine | oh-MINP (DINP metabolite) | Not Reported | Not Reported | 26 | [1] |
| GC-MS | Polymer Materials | DINP | ~100 | Not Reported | Not Reported | [2] |
Table 1: Performance Data for the Analysis of High-Molecular-Weight Phthalates. RSD% refers to the relative standard deviation. Data for DINP is presented as a proxy for DIHP due to structural similarities.
Experimental Protocols
Detailed methodologies are essential for achieving accurate and reproducible results in phthalate analysis. Below are generalized protocols for sample preparation and analysis using GC-MS and LC-MS.
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Fluids
-
Sample Pre-treatment: Acidify the urine or plasma sample with an appropriate buffer.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the phthalate metabolites with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Splitless injection mode.
-
Oven Temperature Program: A gradient program starting at a low temperature and ramping up to a high temperature to ensure the separation of different phthalates.
-
Carrier Gas: Helium or hydrogen.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis to enhance sensitivity and selectivity. Key ions for DIHP would need to be determined from its mass spectrum.
-
Instrumental Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Liquid Chromatograph (LC):
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of formic acid or ammonium acetate to improve ionization.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray Ionization (ESI) in negative or positive mode, depending on the target analytes (phthalate monoesters are often analyzed in negative mode).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for tandem mass spectrometry (MS/MS) to provide high selectivity and sensitivity. Precursor and product ion transitions would need to be optimized for DIHP and its metabolites.
-
Visualizing Methodologies and Pathways
To further clarify the analytical process and the biological context of DIHP, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway associated with phthalate-induced endocrine disruption.
References
Diisohexyl phthalate vs. Di-n-hexyl phthalate toxicity.
A Comparative Guide to the Toxicity of Diisohexyl Phthalate and Di-n-hexyl Phthalate
Introduction
Phthalates are a class of chemical compounds widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Among them, this compound (DIHP) and Di-n-hexyl phthalate (DnHP) are structurally similar isomers that have come under scrutiny for their potential adverse health effects. This guide provides a comparative overview of the toxicity of DIHP and DnHP, with a focus on experimental data to inform researchers, scientists, and drug development professionals. Due to a greater availability of research on DnHP, its toxicological profile is more extensively detailed, and it often serves as a basis for estimating the potential hazards of DIHP.
Comparative Toxicity Data
The following table summarizes the key toxicity endpoints for this compound and Di-n-hexyl phthalate based on available experimental data. It is important to note that data for DIHP is limited, and its toxicity is often inferred from studies on the structurally analogous DnHP.
| Toxicity Endpoint | This compound (DIHP) | Di-n-hexyl phthalate (DnHP) |
| Acute Oral Toxicity | Expected to be low, similar to DnHP.[1] | Low acute oral toxicity in laboratory animals.[2] |
| Acute Dermal Toxicity | Expected to be low, similar to DnHP.[1] | Low acute dermal toxicity in laboratory animals.[2] |
| Skin Irritation | Not expected to be a skin irritant.[1] | Mild skin irritation observed in rabbits. |
| Eye Irritation | Not expected to be an eye irritant. | No data available, but not expected to be an eye irritant. |
| Genotoxicity | Negative in a mouse micronucleus assay. Considered unlikely to be genotoxic. | Negative in bacterial mutagenicity tests. Considered unlikely to be genotoxic. |
| Reproductive Toxicity | No mammalian studies available. Likely to cause adverse reproductive effects similar to DnHP. | Causes dose-related fertility effects in both males and females in mice. LOAEL of 380 mg/kg bw/day for decreased fertility. |
| Developmental Toxicity | No mammalian studies available. Likely to cause adverse developmental effects similar to DnHP. | Embryolethal and teratogenic in rats. Causes malformations such as cleft palate, eye defects, and skeletal abnormalities. Reduces anogenital distance in male offspring. |
| Endocrine Disruption | In vitro studies show conflicting results on androgen receptor antagonism. Phthalate esters are known endocrine disruptors. | Evidence of anti-androgenic activity. A proposed mechanism for testicular toxicity is a toxic effect on Sertoli cells. |
| Carcinogenicity | No data available. | No data available. |
LOAEL: Lowest Observed Adverse Effect Level
Experimental Protocols
Detailed methodologies from key toxicological studies are provided below to allow for a critical evaluation of the presented data.
Reproductive Toxicity Study of Di-n-hexyl Phthalate in Mice
-
Objective: To assess the effects of dietary exposure to DnHP on fertility and reproduction in CD-1 mice.
-
Methodology:
-
Animal Model: CD-1 mice, with 20 breeding pairs per dose group and 40 pairs in the control group.
-
Test Substance: Di-n-hexyl phthalate (98% pure).
-
Dosing: The mice were administered DnHP in their diet at concentrations of 0, 0.3, 0.6, or 1.2% w/w, corresponding to doses of 0, 380, 800, or 1670 mg/kg body weight/day.
-
Exposure Period: The dietary exposure lasted for 7 days before cohabitation and continued throughout a 98-day cohabitation period.
-
Endpoints Measured: The primary endpoints assessed were the number of litters per pair, the number of live pups per litter, and the proportion of pups born alive. A crossover mating trial was also conducted to determine the effects on each sex individually.
-
-
Reference: This protocol is based on studies by Lamb et al. (1987) as described in the NICNAS report.
Developmental Toxicity Study of Di-n-hexyl Phthalate in Rats
-
Objective: To evaluate the developmental toxicity potential of DnHP in pregnant Sprague-Dawley rats.
-
Methodology:
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Test Substance: Di-n-hexyl phthalate.
-
Dosing: The rats were administered DnHP by gavage at doses of 0 (olive oil vehicle), 250, 500, and 750 mg/kg/day.
-
Exposure Period: The exposure occurred during gestation days 6 through 20.
-
Endpoints Measured: Maternal food consumption and body weight were monitored. Fetal endpoints included mortality, weight, external malformations (e.g., cleft palate, eye defects), skeletal abnormalities, and anogenital distance in male fetuses.
-
-
Reference: Saillenfait et al. (2009).
Signaling Pathways in Phthalate Toxicity
Phthalates are recognized as endocrine-disrupting chemicals that can interfere with normal hormone signaling. While the specific molecular pathways for this compound and Di-n-hexyl phthalate are not fully elucidated, research on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), provides insights into potential mechanisms of action. These mechanisms often involve the disruption of nuclear receptor signaling.
Caption: Proposed signaling pathway for phthalate-induced toxicity.
The diagram above illustrates a generalized pathway for phthalate toxicity. Following exposure, phthalates are metabolized into their active monoester forms. These metabolites can then interact with various nuclear receptors, such as the androgen receptor (AR), peroxisome proliferator-activated receptor alpha (PPARα), and the constitutive androstane receptor (CAR). This interaction can lead to altered gene expression, resulting in downstream effects like decreased steroid hormone synthesis. Ultimately, these molecular changes can manifest as reproductive toxicity, developmental abnormalities, and liver toxicity.
Conclusion
The available evidence strongly indicates that Di-n-hexyl phthalate is a reproductive and developmental toxicant in animal models. While direct experimental data for this compound is scarce, its structural similarity to DnHP suggests a comparable toxicological profile. Both compounds are considered to have low acute toxicity. The primary concern for both phthalates lies in their potential as endocrine disruptors, which can lead to adverse effects on the reproductive system and development following prolonged or critical-window exposure. Further research is necessary to fully characterize the toxicity of this compound and to elucidate the specific molecular mechanisms underlying the adverse effects of both compounds.
References
Comparative Analysis of DIHP and DEHP Endocrine Disruption: A Guide for Researchers
A comprehensive review of the endocrine-disrupting effects of Diisoheptyl Phthalate (DIHP) and Di(2-ethylhexyl) Phthalate (DEHP), providing researchers, scientists, and drug development professionals with a comparative analysis of their mechanisms of action, supporting experimental data, and relevant testing protocols.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Among them, Di(2-ethylhexyl) phthalate (DEHP) has been one of the most commonly used. However, growing concerns over its endocrine-disrupting properties have led to increased scrutiny and the search for alternatives. Diisoheptyl phthalate (DIHP) is one such alternative. This guide provides a comparative analysis of the endocrine-disrupting effects of DIHP and DEHP, summarizing key experimental findings and outlining the methodologies used to assess their impact on the endocrine system.
Data Presentation: Quantitative Comparison of Endocrine-Disrupting Effects
The following table summarizes quantitative data from various studies on the endocrine-disrupting effects of DIHP and DEHP. It is important to note that direct comparative studies are limited, and therefore, some data is presented from separate studies, which should be interpreted with caution due to potential variations in experimental conditions.
| Endocrine Endpoint | Assay/Model | DIHP Effect | DEHP Effect | Reference |
| Reproductive Toxicity (In Vivo) | ||||
| Anogenital Distance (AGD) Reduction (Male Offspring) | Rat Developmental Toxicity Study | Reduced at 4500 ppm and 8000 ppm in the diet. | Reduced at doses of 125 mg/kg/day and above. | [1] |
| Nipple Retention (Male Offspring) | Rat Developmental Toxicity Study | Increased at 8000 ppm in the diet. | Observed at 250 and 500 mg/kg/day. | [1] |
| Testicular Testosterone Production | In utero exposure in rats | - | Reduced. | [2] |
| Fetal Testis Gene Expression | In utero exposure in rats | - | Altered expression of genes involved in steroidogenesis. | [2] |
| In Vitro Endocrine Activity | ||||
| Estrogen Receptor (ER) Agonism | Human Estrogen Receptor α (ERα) Reporter Gene Assay | Weak estrogenic activity observed with an isomeric mixture. | Moderate estrogenic activity, inducing MCF-7 cell proliferation. | [1] |
| Androgen Receptor (AR) Antagonism | In vitro assays | No significant antiandrogenic activity reported. | Weak antiandrogenic activity. | |
| Steroidogenesis (Estradiol Production) | H295R Steroidogenesis Assay | Not extensively studied. | Increased estradiol production. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below. These protocols are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and specific study descriptions.
In Vivo Reproductive and Developmental Toxicity Studies (Rodent Models)
These studies are crucial for assessing the effects of substances on the reproductive system and developing offspring. Commonly used protocols include:
-
OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test : This test provides initial information on the potential effects on male and female reproductive performance, including gonadal function, mating behavior, conception, and early embryonic development. Adult animals are dosed for a specified period before mating, during mating, and for females, throughout gestation and early lactation.
-
OECD Test Guideline 414: Prenatal Developmental Toxicity Study : This guideline focuses on adverse effects on the pregnant female and the developing embryo and fetus following exposure from implantation to the day before delivery. Endpoints include maternal toxicity, embryo-fetal death, and structural abnormalities.
-
OECD Test Guideline 407: Repeated Dose 28-day Oral Toxicity Study in Rodents : This study provides information on the potential health hazards from repeated exposure to a substance. The "enhanced" version of this guideline includes additional parameters to detect endocrine activity, such as effects on reproductive organs and thyroid hormones.
General Protocol Outline for a Rat Developmental Toxicity Study:
-
Animal Model: Time-mated female rats (e.g., Sprague-Dawley).
-
Dosing: The test substance (DIHP or DEHP) is administered daily by oral gavage at various dose levels, typically from gestation day 6 to 20. A control group receives the vehicle only.
-
Maternal Observations: Daily clinical observations, weekly body weight measurements, and food consumption are recorded.
-
Terminal Caesarean Section: On gestation day 21, dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses.
-
Fetal Examinations: Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations. Anogenital distance (AGD) is measured in male and female pups. The presence of nipples/areolae in male pups is also noted.
In Vitro Assays for Endocrine Activity
In vitro assays are valuable for screening potential endocrine-disrupting mechanisms at the cellular and molecular level.
-
Estrogen Receptor (ER) and Androgen Receptor (AR) Transactivation Assays : These assays utilize cell lines (e.g., MCF-7 for ER, MDA-kb2 for AR) that contain a reporter gene linked to a hormone-responsive element. An increase or decrease in reporter gene activity in the presence of the test substance indicates agonistic or antagonistic activity, respectively.
-
H295R Steroidogenesis Assay (OECD Test Guideline 456) : This assay uses the human adrenocortical carcinoma cell line H295R, which expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of hormones, such as estradiol and testosterone, after exposure to the test substance to identify potential interference with hormone synthesis.
General Protocol Outline for the H295R Steroidogenesis Assay:
-
Cell Culture: H295R cells are cultured in a suitable medium.
-
Exposure: Cells are exposed to a range of concentrations of the test substance (DIHP or DEHP) for 48 hours. Positive and negative controls are included.
-
Hormone Measurement: The cell culture medium is collected, and the concentrations of estradiol and testosterone are measured using methods like ELISA or LC-MS/MS.
-
Cell Viability: A cell viability assay is performed to ensure that the observed effects on hormone production are not due to cytotoxicity.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in the endocrine disruption by DEHP and a general experimental workflow for assessing endocrine disruptors. Information on the specific signaling pathways affected by DIHP is currently limited.
Caption: Signaling pathways affected by DEHP leading to endocrine disruption.
References
A Comparative Analysis of Plasticizer Leaching: DIHP and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leaching Properties and Biological Impacts
The selection of appropriate plasticizers in materials used for medical devices, drug delivery systems, and laboratory equipment is a critical consideration for ensuring product safety and efficacy. The potential for these compounds to leach into drugs, biologics, and patients themselves necessitates a thorough understanding of their migration characteristics. This guide provides a comparative analysis of the leaching properties of Di-isoheptyl phthalate (DIHP) and several of its common alternatives.
Due to a scarcity of direct comparative leaching data for DIHP, this guide will utilize Di(2-ethylhexyl) phthalate (DEHP), a structurally similar and well-studied phthalate, as a primary reference for comparison against alternative plasticizers. It is important to note that while DEHP serves as a useful proxy, the leaching behavior of DIHP may vary.
Quantitative Leaching Data
The migration of plasticizers is influenced by several factors, including the chemical nature of the plasticizer, the polymer matrix, the contacting liquid, temperature, and contact duration. The following tables summarize available quantitative data on the leaching of DEHP and its alternatives from polyvinyl chloride (PVC) materials under various experimental conditions.
Table 1: Comparison of Leaching in Blood and Infusion Simulants
| Plasticizer | Leaching Medium | Leaching Conditions | Leached Amount | Reference |
| DEHP | Blood | Heart-lung machine circuit, 6 hours | High, significant mass loss | [1] |
| TOTM | Blood | Heart-lung machine circuit, 6 hours | ~350 times lower than DEHP | [1] |
| DEHP | 50% Ethanol/Water | 24 hours, varying flow rates | Higher migration than alternatives | [2] |
| DINCH | 50% Ethanol/Water | 24 hours, varying flow rates | Lower migration than DEHP | [2][3] |
| DEHT | 50% Ethanol/Water | 24 hours, varying flow rates | Lower migration than DEHP | |
| TOTM | 50% Ethanol/Water | 24 hours, varying flow rates | Lower migration than DEHP and DINP/DINCH | |
| DEHP | Red Blood Cell Concentrate | 49 days storage | 1.85 µg/dm²/mL | |
| DINCH | Red Blood Cell Concentrate | 49 days storage | 1.13 µg/dm²/mL | |
| DEHT | Red Blood Cell Concentrate | 49 days storage | 0.86 µg/dm²/mL |
Table 2: Leaching into Food Simulants
| Plasticizer | Food Simulant | Leaching Conditions | Leached Amount | Reference |
| DEHP | 20% Ethanol | 24 hours at 50°C | Increased leaching at higher temperatures | |
| DEHP | 3% Acetic Acid | 24 hours at 20°C | Lower leaching than in ethanol | |
| DEHP | n-hexane | Not specified | 5.19–28.76 wt% of PVC |
Experimental Protocols
Accurate and reproducible assessment of plasticizer leaching is essential for comparative studies. The following is a generalized experimental protocol for determining plasticizer migration from PVC materials using gas chromatography-mass spectrometry (GC-MS).
Protocol: Static Solvent Extraction for Plasticizer Leaching
1. Materials and Reagents:
-
PVC material (e.g., tubing, sheet) containing the plasticizer of interest.
-
Extraction solvent (e.g., ethanol/water mixture, food simulant).
-
Internal standard for GC-MS analysis.
-
High-purity solvents for sample preparation and analysis.
-
Glass vials with inert caps.
-
Analytical balance, incubator, and GC-MS system.
2. Sample Preparation:
-
Cut a precisely measured piece of the PVC material to a known surface area.
-
Clean the surface of the PVC sample with deionized water and dry it thoroughly to remove any surface contaminants.
-
Accurately weigh the prepared PVC sample.
3. Extraction:
-
Place the prepared PVC sample into a clean glass vial.
-
Add a precise volume of the pre-conditioned extraction solvent to the vial, ensuring the sample is completely submerged.
-
Seal the vial and place it in a temperature-controlled incubator for a specified duration (e.g., 24 hours at 40°C).
4. Sample Analysis (GC-MS):
-
After incubation, cool the vial to room temperature and carefully remove the PVC sample.
-
Transfer a known aliquot of the extraction solvent to a new vial.
-
If necessary, perform a solvent exchange or concentration step.
-
Add a known concentration of an internal standard.
-
Inject the prepared sample into the GC-MS system.
-
The GC separates the components of the sample, and the MS identifies and quantifies the plasticizer based on its mass spectrum and retention time.
5. Quantification:
-
Prepare a series of calibration standards of the target plasticizer in the same solvent used for extraction.
-
Generate a calibration curve by plotting the instrument response against the concentration of the standards.
-
Calculate the concentration of the leached plasticizer in the sample based on the calibration curve.
-
Express the results as the amount of plasticizer leached per unit surface area of the PVC material (e.g., µg/cm²).
Visualization of Methodologies and Biological Pathways
To visually represent the processes involved in leaching studies and the potential biological impact of these plasticizers, the following diagrams have been generated using the DOT language.
Signaling Pathways Affected by Phthalates
Phthalates and their metabolites have been shown to interact with various cellular signaling pathways, potentially leading to adverse health effects. Two such pathways are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a key role in lipid metabolism and inflammation.
Conclusion
The available data consistently demonstrate that alternative plasticizers such as TOTM, DINCH, and DEHT exhibit significantly lower leaching from PVC materials compared to DEHP in various simulated environments. This suggests that these alternatives may present a lower risk of product contamination and patient exposure. However, the toxicological profiles of these alternatives and their metabolites require continued investigation to fully establish their safety.
The choice of plasticizer should be based on a comprehensive risk assessment that considers not only the leaching potential but also the specific application, the nature of the contacting medium, and the toxicological properties of the plasticizer and its degradation products. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to conduct their own evaluations and make informed decisions regarding material selection.
References
- 1. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Plasticizers in PVC Formulations: Performance Characteristics of DIHP and Alternatives
For researchers, scientists, and drug development professionals, the selection of a plasticizer for Polyvinyl Chloride (PVC) formulations is a critical decision that significantly impacts the final product's performance, safety, and regulatory compliance. This guide provides an objective comparison of the performance characteristics of Di-isoheptyl Phthalate (DIHP) and other commonly used plasticizers, supported by experimental data and detailed methodologies.
While comprehensive, publicly available data for DIHP is limited, this guide draws comparisons with prominent alternatives such as Diisononyl Phthalate (DINP), Di(2-ethylhexyl) Phthalate (DEHP), Di(2-propylheptyl) Phthalate (DPHP), Dioctyl Terephthalate (DOTP), and 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH). The information presented herein is intended to aid in the informed selection of plasticizers for various PVC applications.
Performance Comparison of Plasticizers in PVC
The functional performance of a plasticizer in a PVC formulation is determined by a range of properties, primarily focusing on mechanical durability, thermal stability, and resistance to migration. The following tables summarize the key performance differences between various plasticizers based on available experimental data.
Mechanical Properties
The mechanical properties of a plasticized PVC are crucial for its intended application, defining its flexibility, strength, and durability. Key parameters include tensile strength, elongation at break, and Shore hardness.
| Property | Test Method | DIHP | DINP | DEHP | DPHP | DOTP | DINCH |
| Tensile Strength | ASTM D638 | Data Not Available | Higher than DEHP[1] | Lower than DINP[1] | Data Not Available | Similar to DOP[2] | Data Not Available |
| Elongation at Break | ASTM D638 | Data Not Available | Lower than DEHP[1] | Higher than DINP[1] | Data Not Available | Good | Data Not Available |
| Shore A Hardness | ASTM D2240 | Data Not Available | Generally higher than DEHP | Softer than DINP | Data Not Available | Similar to DOP | Data Not Available |
Thermal Stability
Thermal stability is a critical factor for PVC compounds, especially during processing at elevated temperatures and for end-use applications involving heat exposure. Key indicators of thermal stability include the temperature of 5% weight loss (TGA) and performance after heat aging.
| Property | Test Method | DIHP | DINP | DEHP | DPHP | DOTP | DINCH |
| 5% Weight Loss Temp. (°C) | ASTM E1131 | Data Not Available | ~245°C | ~230-240°C | Superior to DINP | Higher than DOP | Data Not Available |
| Heat Aging Performance | ASTM D3045 | Data Not Available | Good | Less stable than DINP | Excellent | Excellent | Good |
Migration Resistance
Plasticizer migration, the process by which the plasticizer moves out of the PVC matrix, can lead to material stiffening, surface tackiness, and contamination of surrounding materials. Lower migration is highly desirable, particularly in sensitive applications like medical devices and food contact materials.
| Property | Test Method | DIHP | DINP | DEHP | DPHP | DOTP | DINCH |
| Volatility (Weight Loss) | ASTM D1203 | Data Not Available | Lower than DEHP | Higher than DINP | Low | Lower than DOP | Low |
| Extraction in Hexane (%) | ASTM D1239 | Data Not Available | Lower than DEHP | Higher than DINP | Data Not Available | Low | Low |
| Extraction in Water (%) | ASTM D1239 | Data Not Available | Very Low | Very Low | Data Not Available | Very Low | Very Low |
Experimental Protocols
The data presented in this guide is based on standardized experimental protocols. The following are detailed methodologies for key experiments cited:
Tensile Properties (ASTM D638)
Objective: To determine the tensile strength and elongation at break of plasticized PVC.
Methodology:
-
Specimen Preparation: Dumbbell-shaped specimens are prepared from the PVC formulation by molding or die-cutting from sheets.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Procedure: The specimen is placed in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen ruptures. The force and elongation are continuously recorded.
-
Calculation:
-
Tensile Strength: The maximum stress applied to the specimen before rupture.
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)
Objective: To evaluate the thermal stability of the plasticized PVC by determining the temperature at which weight loss occurs.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the plasticized PVC material is placed in a TGA crucible.
-
Instrument Setup: The TGA instrument is programmed to heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).
-
Procedure: The instrument continuously measures the weight of the sample as the temperature increases.
-
Analysis: The temperature at which a specific percentage of weight loss (e.g., 5%) occurs is determined from the resulting TGA curve. A higher temperature indicates greater thermal stability.
Plasticizer Migration - Volatility (ASTM D1203)
Objective: To determine the weight loss of plasticizer from a PVC formulation due to volatilization at elevated temperatures.
Methodology:
-
Specimen Preparation: Circular disc specimens of a specified diameter are cut from the plasticized PVC sheet.
-
Initial Weighing: The specimens are accurately weighed.
-
Procedure: The specimens are placed in a circulating air oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
Final Weighing: After the specified time, the specimens are removed from the oven, cooled to room temperature in a desiccator, and reweighed.
-
Calculation: The percentage of weight loss is calculated, which represents the amount of plasticizer that has volatilized.
Plasticizer Migration - Resistance to Extraction (ASTM D1239)
Objective: To determine the resistance of plasticized PVC to extraction by liquids.
Methodology:
-
Specimen Preparation: Specimens of a specified size and shape are prepared from the PVC formulation.
-
Initial Weighing: The specimens are accurately weighed.
-
Procedure: The specimens are completely immersed in a specified liquid (e.g., hexane, water) in a container at a controlled temperature for a defined period.
-
Final Weighing: After immersion, the specimens are removed, wiped dry, and reweighed.
-
Calculation: The percentage of weight loss is calculated, indicating the amount of plasticizer extracted by the liquid.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
References
In Vitro vs. In Vivo Toxicity of Diisohexyl Phthalate: A Comparative Guide
A notable scarcity of direct toxicological data for Diisohexyl Phthalate (DIHP) necessitates a comparative analysis with its structural analog, Di-n-hexyl Phthalate (DnHP), and the well-characterized Di-(2-ethylhexyl) Phthalate (DEHP) to infer its potential hazards. This guide provides a comprehensive overview of the available in vitro and in vivo toxicity data for these compounds, detailed experimental protocols, and an exploration of the implicated signaling pathways.
Due to the limited availability of specific toxicological data for this compound (DIHP), this guide utilizes data from its close structural analog, Di-n-hexyl Phthalate (DnHP), and the extensively studied Di-(2-ethylhexyl) Phthalate (DEHP) to provide a comparative assessment of potential toxicity. This approach allows for an informed, albeit inferred, understanding of DIHP's toxicological profile.
Quantitative Toxicity Data Summary
The following tables summarize the available quantitative data on the in vitro and in vivo toxicity of DnHP and DEHP. It is important to note that direct quantitative data for DIHP is largely unavailable.
Table 1: In Vitro Toxicity Data for DnHP and DEHP
| Phthalate | Assay Type | Cell Line | Endpoint | Result | Reference |
| Di-n-butyl Phthalate (DBP)* | Cytotoxicity (MTT Assay) | Human Hepatocellular Carcinoma (HepG2) | IC50 | 43.77 µg/mL | [1] |
| Di-(2-ethylhexyl) Phthalate (DEHP) | Cytotoxicity | European Sea Bass Embryonic (DLEC) | Cell Viability | Significant decrease at ≥ 0.01 mM | [2] |
| Di-(2-ethylhexyl) Phthalate (DEHP) | Cytotoxicity | Human Uterine Leiomyoma | Cell Viability | Significant decrease at > 1.5 µM | [3] |
| Di-(2-ethylhexyl) Phthalate (DEHP) | Estrogenicity (Transgenic Medaka) | Medaka (Oryzias melastigma) eleutheroembryos | Enhanced Estrogenic Activity | Significant increase at 1.50 ppm | [4] |
*Data for Di-n-butyl Phthalate (DBP), a close structural analog of DnHP, is provided due to the lack of specific IC50 data for DnHP.
Table 2: In Vivo Toxicity Data for DnHP and DEHP
| Phthalate | Species | Exposure Route | Endpoint | Result | Reference |
| Di-n-hexyl Phthalate (DnHP) | Mouse | Oral | Reproductive Toxicity | LOAEL: 380 mg/kg bw/day | [5] |
| Di-n-hexyl Phthalate (DnHP) | Rodent | Oral | Liver Toxicity (21-day study) | LOAEL: 1824 mg/kg bw/day | |
| Di-(2-ethylhexyl) Phthalate (DEHP) | Zebrafish (embryo) | Waterborne | Acute Toxicity (72h) | LC50: 0.50 ppm | |
| Di-(2-ethylhexyl) Phthalate (DEHP) | Rat | Oral | Developmental Toxicity (Reproductive Malformations) | NOAEL: 4.8 mg/kg/day |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are outlines of key experimental protocols used to assess phthalate toxicity.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test phthalate (e.g., dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: After the exposure period, add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
In Vivo Developmental and Reproductive Toxicity Screening
In vivo studies in animal models are essential for evaluating the systemic effects of chemical exposure. The OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test) provides a framework for such assessments.
Protocol Outline:
-
Animal Selection and Acclimation: Use a suitable rodent species (e.g., rats) and allow them to acclimate to the laboratory conditions.
-
Dose Formulation and Administration: Prepare the test phthalate in a suitable vehicle (e.g., corn oil) and administer it to the animals, typically via oral gavage, at several dose levels. A control group receives the vehicle only.
-
Exposure Period: For developmental toxicity screening, dosing of pregnant females typically occurs during the period of organogenesis. For a one-generation reproductive toxicity study, dosing of both males and females occurs for a specified period before mating, during mating, and for females, throughout gestation and lactation.
-
Observations: Monitor the animals for clinical signs of toxicity, body weight changes, and food consumption.
-
Reproductive and Developmental Endpoints: Assess endpoints such as fertility, gestation length, litter size, pup viability, and pup weight. Examine offspring for any gross malformations.
-
Necropsy and Histopathology: At the end of the study, perform a detailed necropsy of the adult animals and selected offspring. Collect and examine reproductive organs and other target tissues for histopathological changes.
-
Data Analysis: Analyze the data statistically to determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Signaling Pathways and Mechanisms of Toxicity
The toxicity of phthalates is often mediated through their interaction with various cellular signaling pathways, leading to endocrine disruption and other adverse effects.
Endocrine Disruption: Estrogen and Androgen Receptor Signaling
Phthalates, including DEHP, are known to interfere with the endocrine system by interacting with nuclear receptors.
-
Estrogen Receptor (ER) Agonism/Antagonism: Some phthalates can mimic the action of estrogen by binding to and activating the estrogen receptor, leading to the transcription of estrogen-responsive genes. This can be assessed using an Estrogen Receptor Transactivation Assay. Conversely, they can also act as antagonists, blocking the binding of natural estrogens.
-
Androgen Receptor (AR) Antagonism: A primary mechanism of reproductive toxicity for many phthalates is their ability to act as antagonists to the androgen receptor. This blocks the action of androgens like testosterone, which is crucial for the development and function of the male reproductive system.
Oxidative Stress and Cellular Damage
DEHP has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This can lead to cellular damage and apoptosis (programmed cell death). The Nrf-2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. DEHP exposure can lead to the downregulation of this protective pathway, exacerbating cellular damage.
Other Implicated Signaling Pathways
Research on DEHP has implicated several other signaling pathways in its toxic effects, including:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: DEHP can interact with the AhR signaling pathway, which is involved in the metabolism of xenobiotics and can influence reproductive processes.
-
Hypothalamic-Pituitary-Gonadal (HPG) Axis: DEHP exposure can disrupt the normal functioning of the HPG axis, which regulates the production of reproductive hormones.
Conclusion
While direct toxicological data for this compound remains limited, the available information on its structural analogs, Di-n-hexyl Phthalate and Di-(2-ethylhexyl) Phthalate, suggests a potential for reproductive and developmental toxicity, as well as other adverse health effects. The primary mechanisms of toxicity appear to be endocrine disruption through interference with hormone receptor signaling and the induction of oxidative stress. The provided experimental protocols offer a framework for further investigation into the specific toxicological profile of DIHP. Further research is imperative to definitively characterize the in vitro and in vivo toxicity of DIHP and to establish safe exposure limits.
References
A Comparative Risk Assessment of Diisohexyl Phthalate and Other Common Plasticizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of Diisohexyl Phthalate (DIHP) and other widely used plasticizers, including Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), Dibutyl phthalate (DBP), and Butyl benzyl phthalate (BBP). The assessment is based on available experimental data, focusing on key toxicological endpoints relevant to human health and environmental safety. Due to the limited toxicological data for DIHP, a read-across approach using its structural analogue, Di-n-hexyl phthalate (DnHP), has been employed to infer its potential hazards.[1]
Quantitative Toxicological Data Summary
The following tables summarize critical toxicological data for the selected plasticizers, providing a basis for a comparative risk assessment. These values, including No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL), are essential for determining safe exposure limits.
Table 1: General and Reproductive Toxicity Data
| Plasticizer | Oral LD50 (rat, mg/kg) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Toxicological Endpoints |
| DIHP (inferred from DnHP) | >2000 | No NOAEL established[2] | 380 (male and female fertility)[2] | Reproductive and developmental toxicity |
| DEHP | >3200 | 4.8 | 11 | Reproductive and developmental toxicity, liver toxicity |
| DINP | >5000 | 15 | - | Liver toxicity |
| DBP | >5000 | 50 | 52 | Reproductive and developmental toxicity |
| BBP | >2000 | 39.4 (male), 42 (female) | 143 (male), 152 (female) | Systemic toxicity (liver, kidney), reproductive toxicity |
Table 2: Developmental Toxicity Data
| Plasticizer | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Developmental Effects |
| DIHP (inferred from DnHP) | No NOAEL established | - | Potential for phthalate syndrome-like effects |
| DEHP | - | - | Male reproductive tract malformations |
| DINP | 200 (maternal and developmental) | 1000 (maternal) | Skeletal variations at maternotoxic doses |
| DBP | - | 2.5 | Adverse effects on male offspring reproductive organs |
| BBP | 50 | - | Reduced anogenital distance |
Experimental Protocols
The toxicological data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
In Vivo Reproductive and Developmental Toxicity Studies
These studies are crucial for assessing the potential of a substance to interfere with reproduction and normal development. A typical protocol, based on OECD Guidelines (e.g., OECD 414, 416, 421, 422), involves the following key steps:
-
Animal Model: Typically, Sprague-Dawley rats are used.
-
Dose Administration: The test substance is administered orally (e.g., by gavage or in the diet) to several groups of animals at different dose levels, including a control group.
-
Exposure Period: For reproductive toxicity, exposure can occur over one or two generations. For developmental toxicity, pregnant females are dosed during the period of organogenesis.
-
Endpoints Evaluated:
-
Parental Animals: Clinical observations, body weight, food consumption, reproductive performance (e.g., fertility, gestation length), and organ weights (especially reproductive organs).
-
Offspring: Viability, clinical signs, body weight, anogenital distance, nipple retention in males, and developmental landmarks (e.g., eye and ear opening, sexual maturation). At termination, a detailed gross and histopathological examination of reproductive organs is performed.
-
In Vitro Androgen Receptor (AR) Binding Assay
This assay is used to determine if a chemical can bind to the androgen receptor, which is a key mechanism of endocrine disruption for many phthalates. The protocol generally involves:
-
Receptor Source: Androgen receptors are typically isolated from the ventral prostate of rats.
-
Radioligand: A radiolabeled androgen, such as ³H-R1881, is used as the reference ligand.
-
Competitive Binding: A constant concentration of the radioligand is incubated with the androgen receptor in the presence of varying concentrations of the test substance.
-
Measurement: The ability of the test substance to displace the radioligand from the receptor is measured by quantifying the remaining radioactivity bound to the receptor. A decrease in bound radioactivity indicates that the test substance is competing for the same binding site.
Signaling Pathways and Comparative Diagrams
Phthalate-Induced Endocrine Disruption
Phthalates can exert their endocrine-disrupting effects through various molecular signaling pathways. A primary mechanism involves the interaction with nuclear receptors, leading to altered gene expression.
Caption: Phthalate interaction with nuclear receptors leading to endocrine disruption.
Comparative Experimental Workflow for Risk Assessment
The risk assessment of plasticizers follows a structured workflow, from initial characterization to the determination of safe exposure levels.
Caption: A simplified workflow for the risk assessment of plasticizers.
Comparative Risk Profile of Plasticizers
Based on the available data, the plasticizers can be broadly categorized based on their primary toxicological concerns.
Caption: Comparative risk categorization of selected plasticizers.
Conclusion
The available toxicological data indicates that several commonly used phthalates, including DEHP and DBP, pose a significant risk for reproductive and developmental toxicity. While data for this compound (DIHP) is scarce, the read-across to its analogue, Di-n-hexyl phthalate (DnHP), suggests a similar potential for adverse reproductive effects. In contrast, DINP appears to have a lower toxicity profile, with the liver being the primary target organ at higher doses. BBP exhibits systemic toxicity affecting the liver and kidneys, as well as reproductive toxicity.
For professionals in drug development and research, the choice of plasticizer should be carefully considered based on a thorough risk assessment, taking into account the potential for leaching and patient exposure. The data presented in this guide highlights the importance of considering alternatives to phthalates with known reproductive and developmental toxicity, particularly for applications involving sensitive populations. Further research is warranted to fully characterize the toxicological profile of DIHP and to develop safer alternative plasticizers.
References
A Comparative Guide to DIHP Alternatives in Flexible PVC for Researchers and Drug Development Professionals
The increasing scrutiny of diisobutyl phthalate (DIHP) and other low-molecular-weight phthalates has driven the demand for safer, high-performance alternatives in flexible Polyvinyl Chloride (PVC) formulations. This guide provides an objective comparison of the efficacy of prominent DIHP alternatives, focusing on key performance indicators supported by experimental data. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable plasticizer for their specific applications, particularly in sensitive fields such as medical devices and pharmaceutical packaging.
Performance Comparison of Key DIHP Alternatives
The selection of a plasticizer is a critical decision that impacts the final properties and performance of the flexible PVC product. The following tables summarize the quantitative data for several leading non-phthalate alternatives compared to a conventional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), which serves as a proxy for DIHP due to its similar structure and properties. The primary alternatives discussed are Dioctyl Terephthalate (DOTP), 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH), and Citrate Esters (specifically Acetyl Tributyl Citrate - ATBC).
Mechanical Properties
The mechanical properties of plasticized PVC are crucial for its durability and suitability for various applications. Key parameters include tensile strength, which indicates the force required to break the material; elongation at break, which measures its flexibility; and Shore hardness, which quantifies its resistance to indentation.
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| DEHP (Reference) | 15 - 25 | 250 - 400 | 70 - 90 |
| DOTP | 18 - 28 | 250 - 380 | 75 - 95 |
| DINCH | 17 - 26 | 280 - 420 | 70 - 85 |
| Citrate Esters (ATBC) | 16 - 24 | 300 - 450 | 65 - 80 |
Note: Values are typical ranges and can vary based on the specific formulation, including the concentration of the plasticizer (typically in parts per hundred of resin - phr) and the presence of other additives.
Migration and Leaching Characteristics
Plasticizer migration is a significant concern, especially in medical and food contact applications, as the leached substances can pose health risks. The data below illustrates the migration of various plasticizers into different media, simulating contact with aqueous solutions, fatty substances, and bodily fluids. Lower values indicate better resistance to migration.
| Plasticizer | Migration in Water (%) | Migration in Hexane (%) |
| DEHP (Reference) | 0.1 - 0.5 | 15 - 25 |
| DOTP | < 0.1 | 5 - 15 |
| DINCH | < 0.1 | 3 - 10 |
| Citrate Esters (ATBC) | 0.2 - 1.0 | 10 - 20 |
Note: Migration is highly dependent on experimental conditions such as temperature, contact duration, and the specific simulant used. These values represent weight loss of the plasticized PVC after immersion.
Thermal Stability
The thermal stability of a plasticized PVC formulation is critical for its processing and end-use performance at elevated temperatures. Thermogravimetric analysis (TGA) is commonly used to determine the temperature at which the material begins to degrade. The onset of degradation is often reported as the temperature at which 5% weight loss occurs (Td5%).
| Plasticizer | Onset of Thermal Degradation (Td5%, °C) |
| DEHP (Reference) | 200 - 220 |
| DOTP | 220 - 240 |
| DINCH | 210 - 230 |
| Citrate Esters (ATBC) | 190 - 210 |
Note: Higher Td5% values indicate greater thermal stability.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the general methodologies for the key experiments cited.
Mechanical Properties Testing
Objective: To determine the tensile strength, elongation at break, and Shore hardness of the plasticized PVC.
Standard: ASTM D412 (Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers) and ASTM D2240 (Durometer Hardness).
Methodology:
-
Sample Preparation: PVC formulations are prepared by mixing PVC resin with the respective plasticizer and other additives (stabilizers, lubricants) in a two-roll mill or an internal mixer. The compounded material is then compression molded into sheets of a specified thickness. Dumbbell-shaped specimens are cut from the sheets for tensile testing.
-
Tensile Testing: The dumbbell specimens are placed in a universal testing machine. A tensile force is applied at a constant rate of crosshead displacement until the specimen breaks. The tensile strength is calculated as the maximum stress applied, and the elongation at break is the percentage increase in length at the point of rupture.
-
Hardness Testing: A Shore A durometer is used to measure the indentation hardness of the plasticized PVC sheets. The indenter is pressed into the material, and the hardness is read directly from the scale.
Plasticizer Migration/Leaching Test
Objective: To quantify the amount of plasticizer that migrates from the PVC material into a contacting liquid.
Standard: ASTM D1239 (Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals).
Methodology:
-
Sample Preparation: Circular discs of the plasticized PVC sheet of known weight and surface area are prepared.
-
Immersion: The PVC discs are completely immersed in a specified volume of the extraction solvent (e.g., deionized water, n-hexane) in a sealed container.
-
Incubation: The container is placed in a constant temperature bath for a specified period (e.g., 24 hours at 50°C).
-
Analysis: After incubation, the PVC discs are removed, carefully dried, and reweighed. The percentage weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the plasticized PVC is placed in a TGA crucible.
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a specified temperature range.
-
Data Acquisition: The TGA instrument continuously records the weight of the sample as the temperature increases.
-
Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the onset of degradation (Td5%), which is the temperature at which 5% of the initial sample weight has been lost.
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key biological pathway of concern for certain plasticizers and a typical experimental workflow.
Caption: Simplified signaling pathway of endocrine disruption by certain phthalate metabolites.
Caption: Experimental workflow for plasticizer migration testing (ASTM D1239).
Conclusion
The transition away from DIHP and other traditional phthalates presents both challenges and opportunities for the development of safer and more effective flexible PVC materials. This guide has provided a comparative overview of the performance of leading non-phthalate alternatives, including DOTP, DINCH, and citrate esters.
-
DOTP emerges as a well-balanced alternative, offering good mechanical properties, low migration, and enhanced thermal stability compared to traditional phthalates.
-
DINCH demonstrates excellent migration resistance, making it a strong candidate for high-risk applications such as medical devices.
-
Citrate esters provide a bio-based option with good flexibility, although their higher water solubility and lower thermal stability may be considerations for certain applications.
Ultimately, the selection of an appropriate DIHP alternative will depend on the specific requirements of the end-use application, balancing performance, safety, and cost. The data and methodologies presented here serve as a foundational resource to aid in this critical decision-making process.
A Comparative Guide to GC-MS and LC-MS for the Analysis of Di-isoheptyl Phthalate (DIHP)
For researchers, scientists, and professionals in drug development, the accurate quantification of plasticizers like Di-isoheptyl Phthalate (DIHP) is critical for safety and quality control. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance for DIHP analysis, supported by experimental data, to assist in selecting the most suitable method.
At a Glance: GC-MS vs. LC-MS for Phthalate Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase. |
| Sensitivity | Good, with detection limits typically in the parts-per-billion (ppb) range. GC-MS/MS offers higher sensitivity.[1][2] | Generally higher, especially with tandem MS (LC-MS/MS), reaching parts-per-trillion (ppt) levels.[2][3] |
| Chromatographic Resolution | Generally offers superior chromatographic resolution for phthalate isomers.[3] | Resolution can be a challenge for complex mixtures of phthalate isomers. |
| Sample Preparation | Often requires extraction and sometimes derivatization to increase volatility. | Can often utilize simpler "dilute-and-shoot" methods, but is also compatible with various extraction techniques. |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | More prone to matrix effects, which can impact accuracy and precision. |
| Compound Suitability | Ideal for volatile and semi-volatile compounds like DIHP. | Suitable for a wide range of compounds, including less volatile ones. |
| Cost & Availability | Generally more cost-effective and widely available. | Instrumentation can be more expensive. |
Quantitative Performance Data
The following tables summarize typical quantitative performance data for phthalate analysis using GC-MS and LC-MS. It is important to note that a direct cross-validation study for DIHP with both methods was not found in the available literature; therefore, the data presented is representative of the performance for a range of phthalates.
Table 1: Representative Quantitative Data for Phthalate Analysis by GC-MS/MS
| Analyte | Limit of Quantification (LOQ) (ng/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Various Phthalates | 54.1 - 76.3 | 91.8 - 122 | 1.8 - 17.8 |
| Data adapted from a study on plasticizers in medical infusion sets. The specific list of eight regulated plasticizers did not include DIHP, but provides a relevant performance benchmark for the technique. |
Table 2: Representative Quantitative Data for Phthalate Analysis by LC-MS/MS
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Accuracy (Bias %) | Precision (CV %) |
| Pyronaridine* | 0.500 | ±8.2 | ≤5.6 |
| Data from a method validation for a pharmaceutical compound, presented to illustrate the typical performance of LC-MS/MS in terms of accuracy and precision at low concentrations. An application note for various phthalates reported sensitivity as low as 1 ppb. |
Experimental Workflows
To visualize the analytical processes, the following diagrams outline the typical experimental workflows for GC-MS and LC-MS analysis of DIHP.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative experimental protocols for DIHP analysis using both GC-MS and LC-MS.
GC-MS Experimental Protocol for DIHP Analysis
This protocol is a general representation based on common practices for phthalate analysis.
-
Sample Preparation (Solvent Extraction):
-
Accurately weigh a representative portion of the sample.
-
Perform solvent extraction using a suitable organic solvent like hexane or a mixture of hexane and acetone.
-
The extraction can be facilitated by methods such as sonication or Soxhlet extraction.
-
For complex matrices, a clean-up step using solid-phase extraction (SPE) with a silica or florisil cartridge may be necessary to remove interferences.
-
Concentrate the extract to a final volume using a gentle stream of nitrogen.
-
Add an appropriate internal standard (e.g., deuterated phthalate) before analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.
-
Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.
-
Injector: Splitless injection at 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975C GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for DIHP (e.g., m/z 149, and other specific fragment ions).
-
LC-MS/MS Experimental Protocol for DIHP Analysis
This protocol is based on established methods for the analysis of phthalates in various matrices.
-
Sample Preparation ("Dilute and Shoot" or Extraction):
-
For cleaner matrices: Dilute a weighed portion of the sample with a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
For complex matrices (e.g., plasma): Perform protein precipitation by adding a cold organic solvent like acetonitrile, followed by centrifugation. Alternatively, use solid-phase extraction (SPE) for cleanup and concentration.
-
Filter the final extract through a 0.22 µm syringe filter.
-
Add an internal standard (e.g., a stable isotope-labeled analog of DIHP).
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1260 RRLC HPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is typically used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like ammonium acetate or formic acid to improve ionization.
-
Flow Rate: 0.2-0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6400 Series or SCIEX QTRAP 5500).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for phthalates.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for DIHP.
-
Conclusion
Both GC-MS and LC-MS are powerful techniques for the determination of DIHP. The choice between them should be guided by the specific requirements of the analysis.
-
GC-MS is a robust and cost-effective technique that provides excellent chromatographic resolution, which is particularly advantageous when analyzing complex mixtures where isomeric separation is crucial. However, it may require more extensive sample preparation.
-
LC-MS/MS offers superior sensitivity, making it the preferred method for trace-level detection. It can often be used with simpler sample preparation methods, leading to higher sample throughput. However, it is more susceptible to matrix effects, which must be carefully managed.
For applications requiring high resolution and robust, cost-effective analysis in relatively clean matrices, GC-MS is an excellent choice. For analyses demanding the highest sensitivity and high throughput, especially for trace-level detection in complex matrices, LC-MS/MS is the recommended method. The final decision will depend on a careful consideration of the analytical needs, sample matrix, available resources, and regulatory requirements.
References
Comparative Toxicogenomics of Diisohexyl Phraclate Exposure: A Data-Driven Guide
A comparative analysis of Diisohexyl Phthalate (DIHP) and its alternatives, focusing on toxicogenomic data to inform researchers, scientists, and drug development professionals. Due to a significant lack of toxicogenomic data for DIHP, this guide utilizes Dihexyl Phthalate (DHP) as a surrogate for comparison with the extensively studied Di(2-ethylhexyl) Phthalate (DEHP). This approach is based on their structural similarities as C6 and C8 phthalate esters, respectively.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. This compound (DIHP) is a less-studied member of this family. Understanding its potential toxicity at the molecular level is crucial for risk assessment and the development of safer alternatives. Toxicogenomics, the study of how genomes respond to toxic substances, offers a powerful lens to dissect the mechanisms of phthalate-induced toxicity.
This guide provides a comparative overview of the toxicogenomic effects of DHP (as a proxy for DIHP) and DEHP. It summarizes key findings from metabolomic, proteomic, and transcriptomic studies, presenting quantitative data, detailed experimental protocols, and visualizations of affected signaling pathways.
Comparative Toxicogenomic Data
The following tables summarize the quantitative data from key studies on the metabolomic effects of DHP and the proteomic and transcriptomic effects of DEHP.
Table 1: Metabolomic Changes Induced by Dihexyl Phthalate (DHP) in U₂OS Cells
| Metabolite Class | Altered Metabolites | Direction of Change |
| Lipids and Lipid-like Molecules | Fatty Acids | Altered Levels |
| (Specific metabolites not detailed in abstract) | ||
| Other | (58 putative metabolites in ESI+ mode) | Significant Differences |
| (32 putative metabolites in ESI- mode) | Significant Differences |
Data summarized from a study on U₂OS cancer cells treated with 10 μM DHP.[1][2]
Table 2: Proteomic Changes Induced by Di(2-ethylhexyl) Phthalate (DEHP) in HepG2 Cells
| Protein | Function | Direction of Change |
| Cystatin C | Apoptosis, Transportation | Up-regulated/Down-regulated |
| Rho GDP inhibitor | Signaling | Up-regulated/Down-regulated |
| Retinol binding protein 4 | Transportation | Up-regulated/Down-regulated |
| Gelsolin | Cell Structure, Motility | Up-regulated/Down-regulated |
| DEK protein | Signaling | Up-regulated/Down-regulated |
| Raf kinase inhibitory protein | Signaling | Up-regulated/Down-regulated |
| Triose phosphate isomerase | Energy Metabolism | Up-regulated/Down-regulated |
| Cofilin-1 | Cell Structure, Motility | Up-regulated/Down-regulated |
| Haptoglobin-related protein | Apoptosis | Up-regulated/Down-regulated |
A total of 35 proteins were identified as differentially expressed (19 up-regulated and 16 down-regulated) in HepG2 cells exposed to non-cytotoxic concentrations of DEHP.[3]
Table 3: Transcriptomic Changes Induced by Di(2-ethylhexyl) Phthalate (DEHP) in various models
| Model System | Key Findings | Affected Genes/Pathways |
| Syrian Hamster Embryo (SHE) Cells | 122 differentially expressed genes (79 up, 43 down) | Signal transduction, cytoskeleton regulation, xenobiotic metabolism, apoptosis, lipidogenesis, protein conformation, transport, cell cycle |
| Mouse Testes | 111 differentially expressed genes and 2147 differentially expressed proteins | Metabolic pathways, pathways in cancer, PI3K-Akt signaling pathway |
| Mouse Fetal Oogenesis | Altered gene expression in primordial germ cells | Genes related to germ cell cyst breakdown and primordial follicle formation |
| MCF-7 Cells | 500 differentially expressed genes | Pathways in cancer, purine metabolism |
This table summarizes findings from multiple studies on the transcriptomic effects of DEHP.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Metabolomics Analysis of DHP in U₂OS Cells
-
Cell Culture and Exposure: U₂OS cancer cells were cultured under standard conditions. For the experiment, cells were treated with 10 μM Dihexyl Phthalate (DHP) for a specified period.
-
Metabolite Extraction: Following exposure, metabolites were extracted from the U₂OS cells using an appropriate solvent system.
-
LC-MS Analysis: The metabolic profiles of DHP-exposed and control cells were analyzed using liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-Q-TOF-MS). Data was acquired in both positive (ESI+) and negative (ESI-) electrospray ionization modes.
-
Data Analysis: Partial least squares-discriminate analysis (PLS-DA) was employed to identify significant differences in the metabolic profiles between the DHP-treated and control groups. Putative metabolites were identified based on their mass-to-charge ratio and fragmentation patterns.
-
Associated Gene Expression Analysis: To investigate the altered fatty acid levels, the expression of key genes related to fatty acid synthesis and oxidation was measured by quantitative real-time PCR (Q-PCR).
Proteomics Analysis of DEHP in HepG2 Cells
-
Cell Culture and Exposure: Human hepatoma (HepG2) cells were cultured in a suitable medium. Cells were exposed to various non-cytotoxic concentrations of Di(2-ethylhexyl) Phthalate (DEHP) for 24 or 48 hours.
-
Protein Extraction and 2-DE: Proteins from the cell culture supernatant were collected and separated using two-dimensional gel electrophoresis (2-DE) with two different isoelectric point (pI) ranges (4-7 and 6-9).
-
Protein Identification: Differentially expressed protein spots between DEHP-treated and control groups were excised from the gels and identified using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Western Blot Confirmation: The identity of several key differentially expressed proteins was confirmed by Western blot analysis using specific antibodies.
Transcriptomics Analysis of DEHP in Syrian Hamster Embryo (SHE) Cells
-
Cell Culture and Exposure: Syrian hamster embryo (SHE) cells were exposed to 0, 12.5, 25, and 50 μM of DEHP for 24 hours.
-
RNA Extraction and Differential Display: Total RNA was extracted from the cells, and mRNA Differential Display (DD) was used to identify differentially expressed gene fragments.
-
Gene Identification: The differentially expressed fragments were sequenced and identified by comparison to gene databases using tblastx.
-
qPCR Confirmation: The differential expression of selected genes of interest, particularly those related to cytoskeleton regulation, was confirmed using real-time quantitative polymerase chain reaction (qPCR) with hamster-specific primers.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key signaling pathways affected by DEHP and a general workflow for toxicogenomic analysis.
Figure 1: Key Signaling Pathways Implicated in DEHP Toxicity.
Figure 2: General Experimental Workflow for Toxicogenomics Studies.
Conclusion
The available toxicogenomic data, primarily from studies on DEHP and to a lesser extent DHP, reveal that these phthalates can induce significant changes at the transcript, protein, and metabolite levels. Key cellular processes affected include lipid metabolism, signal transduction, and cell cycle regulation, with implications for reproductive and developmental toxicity, as well as carcinogenesis. The activation of nuclear receptors like PPARα appears to be a central mechanism in the toxicity of these compounds.
It is crucial to highlight the significant data gap concerning the toxicogenomics of this compound (DIHP). To accurately assess the risks associated with DIHP exposure and to inform the development of safer alternatives, dedicated transcriptomic, proteomic, and metabolomic studies on DIHP are urgently needed. The comparative approach presented in this guide, using DHP as a surrogate, provides a foundational framework for understanding the potential molecular toxicities of DIHP and underscores the importance of further research in this area.
References
- 1. Combining metabolomics with bioanalysis methods to investigate the potential toxicity of dihexyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of toxicological biomarkers of di(2-ethylhexyl) phthalate in proteins secreted by HepG2 cells using proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transcriptomic effects of di-(2-ethylhexyl)-phthalate in Syrian hamster embryo cells: an important role of early cytoskeleton disturbances in carcinogenesis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell transcriptome dissection of the toxic impact of Di (2-ethylhexyl) phthalate on primordial follicle assembly [thno.org]
Comparative Toxicity of Diisohexyl Phthalate Isomers: A Guide for Researchers
A notable gap exists in toxicological literature regarding the isomer-specific effects of diisohexyl phthalate (DIHP). Most available data pertains to DIHP as a mixture of isomers or draws comparisons with its linear counterpart, di-n-hexyl phthalate (DnHP). This guide synthesizes the current understanding, comparing the toxicological profiles of branched-chain versus linear-chain C6 phthalates and detailing the endocrine-disrupting activities associated with DIHP.
While direct comparative studies on individual DIHP isomers are scarce, a broader analysis of its structural class reveals important toxicological patterns. Theoretical and in vitro studies suggest that the branching of the alkyl side chain, a characteristic of DIHP, may play a significant role in its toxic potential, particularly concerning reproductive health.
Comparison of Branched vs. Linear C6 Phthalate Toxicity
Current research indicates that branched-chain phthalate esters exhibit more pronounced reproductive toxicity risks compared to their linear counterparts with the same carbon number.[1][2][3] This suggests that DIHP isomers are likely to pose a greater reproductive hazard than DnHP. Although comprehensive in vivo studies on DIHP are lacking, data from its linear analog, DnHP, and other "transitional" phthalates (those with alkyl chains of moderate length) are often used for read-across assessments.[4]
For instance, DnHP has been shown to cause fertility issues in both male and female rodents, as well as developmental toxicity.[4] Given the increased toxicity associated with branched structures, it is plausible that DIHP could elicit similar or more potent adverse reproductive and developmental effects.
Endocrine Disrupting Activity of this compound
In vitro evidence has demonstrated that DIHP, or its isomeric mixtures, can act as an endocrine disruptor. Specifically, it has been shown to exhibit both human estrogen receptor α-agonistic activity and androgen receptor-antagonistic activities. This dual mechanism of endocrine disruption is a significant concern for developmental and reproductive health.
The disruption of the hypothalamic-pituitary-gonadal (HPG) axis is a key mechanism through which phthalates exert their reproductive toxicity. By interfering with hormone signaling, these compounds can lead to a cascade of adverse effects on reproductive development and function.
Data on Toxicological Endpoints
The following table summarizes the available toxicological information for DIHP, primarily from in vitro studies and read-across from DnHP.
| Toxicological Endpoint | This compound (DIHP) (Branched Isomers) | Di-n-hexyl Phthalate (DnHP) (Linear Isomer) | Data Source |
| Reproductive Toxicity | Expected to cause adverse reproductive effects based on structural alerts and read-across. Theoretical models suggest higher risk than linear isomers. | Causes fertility effects in both sexes of rodent species. | In vitro studies, theoretical modeling, and in vivo animal studies (for DnHP). |
| Developmental Toxicity | Likely to cause adverse developmental effects. | Known developmental toxicant in rodents. | Read-across from DnHP and other transitional phthalates. |
| Endocrine Disruption | Estrogen receptor α-agonist and androgen receptor antagonist in vitro. | In vitro assays. | |
| Genotoxicity | Negative in a mouse micronucleus assay. | Negative in bacterial mutagenicity tests. | In vitro genotoxicity assays. |
| Acute Toxicity | Expected to have low acute oral and dermal toxicity. | Low acute oral and dermal toxicity. | Read-across from DnHP and other similar phthalates. |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of phthalate toxicity. Below are generalized protocols for key in vivo and in vitro assays relevant to studying the effects of DIHP isomers.
In Vivo Rodent Reproductive and Developmental Toxicity Study (Modified OECD 416)
This study design is intended to evaluate the effects of a substance on male and female reproductive performance and the development of offspring.
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Dose Administration: The test substance (e.g., a specific DIHP isomer) is typically administered daily by oral gavage. A vehicle control (e.g., corn oil) and at least three dose levels are used.
-
Exposure Period: For a two-generation study, the F0 generation is exposed for a pre-mating period, during mating, gestation, and lactation. The F1 generation is then selected and exposed through maturity, mating, and production of the F2 generation.
-
Endpoints Evaluated:
-
Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, estrous cyclicity, mating and fertility indices, organ weights (testes, epididymides, seminal vesicles, prostate, ovaries, uterus), and histopathology of reproductive organs.
-
Offspring (F1 and F2): Viability, clinical signs, body weight, anogenital distance, nipple retention in males, age at pubertal attainment (vaginal opening in females, preputial separation in males), and gross necropsy.
-
In Vitro Androgen Receptor (AR) and Estrogen Receptor (ER) Transcriptional Activation Assays
These assays are used to determine if a chemical can bind to and activate or inhibit steroid hormone receptors.
-
Cell Lines:
-
AR Assay: MDA-kb2 human breast cancer cells, which are stably transfected with an androgen-responsive luciferase reporter gene.
-
ER Assay: MCF-7 human breast cancer cells, which endogenously express the estrogen receptor.
-
-
Experimental Procedure:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are then exposed to a range of concentrations of the test substance (e.g., a DIHP isomer) with and without the natural hormone (e.g., dihydrotestosterone for AR antagonism, 17β-estradiol for ER agonism/antagonism).
-
Appropriate positive and negative controls are included.
-
-
Endpoint Measurement:
-
For reporter gene assays (like MDA-kb2), cell lysis is followed by the measurement of luciferase activity, which indicates receptor activation.
-
For ER assays in MCF-7 cells, cell proliferation (E-Screen) or the expression of estrogen-responsive genes (e.g., pS2) can be measured.
-
Visualizations
Experimental Workflow for In Vivo Toxicity Testing
References
- 1. mdpi.com [mdpi.com]
- 2. Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic-Pituitary-Gonadal Axis: A Priority Control List Construction from Theoretical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
Safety Operating Guide
Navigating the Disposal of Diisohexyl Phthalate: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Diisohexyl phthalate, ensuring the protection of personnel and the environment.
For researchers and scientists in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a member of the phthalate ester class of compounds, requires careful consideration for its disposal due to its potential health and environmental effects. This guide provides a procedural, step-by-step approach to the safe disposal of this compound from a laboratory setting.
This compound is classified as a reproductive toxin and is recognized for its potential to act as an endocrine disruptor.[1] Adherence to proper disposal protocols is therefore not only a matter of regulatory compliance but also a fundamental aspect of responsible scientific practice.
Hazard and Regulatory Overview
Before detailing the disposal procedures, it is crucial to understand the hazard profile of this compound. This information dictates the stringent handling and disposal requirements.
| Identifier | Classification and Information |
| GHS Classification | Reproductive Toxicity, Category 1B.[1][2] |
| Hazard Statement | H360FD: May damage fertility; May damage the unborn child.[1] |
| Primary Hazards | Health Hazard, Endocrine Disruptor.[1] |
| Regulatory Oversight | Disposal of hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States. Academic laboratories may have alternative standards under the EPA's Subpart K regulations. |
Step-by-Step Disposal Procedure for this compound
The following steps provide a framework for the safe and compliant disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound waste, ensure that all personnel are equipped with the appropriate PPE to minimize exposure. This includes:
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard lab coat to protect from splashes.
Work should be conducted in a well-ventilated area, and in the event of a spill, a pre-approved spill-response plan should be activated.
Step 2: Waste Identification and Segregation
Properly identify and segregate this compound waste at the point of generation.
-
Waste Characterization: All waste containing this compound must be classified as hazardous waste.
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should also be segregated from other incompatible chemical wastes to prevent dangerous reactions.
Step 3: Containerization and Labeling
The containment of chemical waste is critical to prevent leaks and ensure proper handling.
-
Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." The label should also include the date of waste accumulation.
Step 4: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Volume Limits: Accumulation in an SAA is limited to 55 gallons of non-acute hazardous waste.
-
Time Limits: Once a container is full, it must be moved to a central accumulation area within three days. Partially filled containers may remain in the SAA for up to one year.
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal facility.
-
Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have procedures in place for the collection and disposal of hazardous chemical waste.
-
Documentation: Ensure that all required documentation for the waste manifest is completed accurately.
The most favorable course of action is to consider the use of alternative, less hazardous chemicals. If disposal is necessary, any unused portion of the material should be recycled for its approved use or returned to the manufacturer if possible. The ultimate disposal must take into account the material's impact on air quality, potential for soil or water migration, and effects on wildlife, all in conformance with environmental regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diisohexyl Phthalate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diisohexyl phthalate, a compound that requires careful management due to its potential health risks. Following these procedural steps will help mitigate risks and ensure proper disposal.
This compound is classified as a reproductive toxicity hazard, potentially damaging fertility or the unborn child.[1][2][3] Therefore, strict adherence to safety protocols is crucial.
Personal Protective Equipment (PPE) Selection
The selection of appropriate Personal Protective Equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Provides a barrier against direct skin contact. Always inspect gloves for integrity before use. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from potential splashes of the liquid.[4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when there is a potential for generating aerosols or vapors, especially in poorly ventilated areas. |
| Body Protection | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing. |
Operational and Handling Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure that a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.
-
Handling: Avoid direct contact with the skin and eyes. Prevent the generation and inhalation of vapors or aerosols. Keep the container tightly closed when not in use.
-
Hygiene: Immediately change any contaminated clothing. Wash hands and face thoroughly after working with the substance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and soap.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult an ophthalmologist.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Spill and Leak Management:
-
Evacuation: Evacuate personnel from the immediate area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: Cover drains to prevent the substance from entering the sewer system.
-
Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, closed container for disposal.
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan
All waste materials, including contaminated PPE and absorbed spill materials, must be disposed of in accordance with local, state, and federal regulations.
-
Waste Containers: Use properly labeled, sealed containers for chemical waste.
-
Disposal: Dispose of contents and containers at an approved waste disposal plant. Do not allow the product to enter drains.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedures for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
